Ethyl 2-(4-nitrophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFNINPHJQASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309079 | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-89-2 | |
| Record name | 19076-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-nitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-(4-nitrophenoxy)acetate is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. The information presented herein is synthesized from peer-reviewed literature and chemical databases to ensure scientific integrity and empower researchers in their scientific endeavors.
Chemical Identity and Molecular Structure
This compound is comprised of a 4-nitrophenoxy group linked to an ethyl acetate moiety through an ether bond. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic and, consequently, the physical properties of the molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19076-89-2 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [2] |
| Molecular Weight | 225.20 g/mol | [2] |
| Canonical SMILES | CCOC(=O)COC1=CC=C(--INVALID-LINK--[O-])C=C1 | N/A |
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. The compound crystallizes in a monoclinic system.[2] This crystallographic information is crucial for understanding intermolecular interactions and predicting polymorphism.
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 5.3848(11) Å, b = 8.4482(17) Å, c = 24.238(5) Å | [2] |
| β | 92.59(3)° | [2] |
| Volume | 1101.5(4) ų | [2] |
| Z | 4 | [2] |
In the crystalline state, the molecules are linked by weak C-H···O hydrogen bonds, forming layers.[2]
Thermal Properties
A comprehensive understanding of the thermal behavior of a compound is essential for its purification, storage, and application in various chemical processes.
| Property | Value | Remarks | Source |
| Melting Point | 393–402 K (120–129 °C) | This range was noted during dielectric constant measurements and is the most specific value available in the literature.[2] | [2] |
| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. | N/A |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a sharp melting point range is a critical indicator of purity. The capillary method is a standard and reliable technique for this purpose.
Caption: Workflow for Melting Point Determination.
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Soluble | e.g., Acetone, Ethyl Acetate. The ester and nitro groups can engage in dipole-dipole interactions. The synthesis of this compound often utilizes acetone as a solvent. |
| Polar Protic Solvents | Sparingly Soluble to Soluble | e.g., Ethanol, Methanol. The ether and carbonyl oxygens can act as hydrogen bond acceptors. It has been noted to be dissolved in ethanol for recrystallization.[2] |
| Nonpolar Solvents | Sparingly Soluble to Insoluble | e.g., Hexane, Toluene. The polar nature of the nitro and ester groups limits solubility in nonpolar media. |
| Water | Insoluble | The hydrophobic benzene ring and ethyl group dominate over the polar functionalities. |
Experimental Protocol: Qualitative Solubility Assessment
A systematic approach to determine the qualitative solubility of a compound is crucial for solvent selection in various applications.
Caption: Protocol for Qualitative Solubility Testing.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While a dedicated, published spectrum for this specific compound is not available, the expected spectral features can be predicted based on its structural motifs and data from closely related analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate moiety.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to NO₂) | 8.2 - 8.4 | Doublet | 2H |
| Aromatic Protons (ortho to OCH₂) | 7.0 - 7.2 | Doublet | 2H |
| Methylene Protons (-OCH₂COO-) | ~4.8 | Singlet | 2H |
| Methylene Protons (-COOCH₂CH₃) | ~4.2 | Quartet | 2H |
| Methyl Protons (-COOCH₂CH₃) | ~1.3 | Triplet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-COO-) | 168 - 170 |
| Aromatic Carbon (C-O) | 160 - 165 |
| Aromatic Carbon (C-NO₂) | 140 - 145 |
| Aromatic Carbons (CH) | 115 - 128 |
| Methylene Carbon (-OCH₂COO-) | 65 - 70 |
| Methylene Carbon (-COOCH₂CH₃) | 60 - 65 |
| Methyl Carbon (-COOCH₂CH₃) | 13 - 15 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1740 - 1760 (strong) |
| NO₂ (Asymmetric stretch) | 1510 - 1550 (strong) |
| NO₂ (Symmetric stretch) | 1340 - 1380 (strong) |
| C-O-C (Ether) | 1200 - 1250 (strong) |
| C-O (Ester) | 1050 - 1150 (strong) |
| Aromatic C-H | 3000 - 3100 (medium) |
| Aliphatic C-H | 2850 - 3000 (medium) |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 225 | [M]⁺ (Molecular Ion) |
| 180 | [M - OCH₂CH₃]⁺ |
| 152 | [M - COOCH₂CH₃]⁺ |
| 138 | [4-nitrophenol]⁺ |
| 122 | [C₆H₄NO₂]⁺ |
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has consolidated the available physical property data for this compound. The provided information on its chemical identity, crystal structure, thermal behavior, solubility, and predicted spectroscopic characteristics serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While some experimental data, particularly for boiling point and quantitative solubility, are not yet reported in the literature, the presented information, including detailed experimental protocols, provides a solid foundation for the safe and effective use of this compound in scientific research.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
This guide provides a comprehensive overview of the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a valuable intermediate in organic synthesis. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for experimental choices.
Introduction and Significance
This compound serves as a key building block in the synthesis of more complex molecules, including pharmaceutical agents. For instance, it is a precursor for ethyl-2-(4-aminophenoxy) acetate, a synthon for developing dual hypoglycemic agents.[1] The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which significantly broadens its synthetic utility.
The core structure, a phenoxyacetate, is prevalent in many biologically active compounds. Therefore, a reliable and efficient synthesis of this intermediate is of considerable interest to the medicinal chemistry community.
The Synthetic Pathway: Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][3]
Reaction Scheme:
Mechanistic Insights
The reaction proceeds via a well-established SN2 mechanism.[3] The key steps are:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating this step.
-
Nucleophilic Attack: The resulting 4-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is bonded to a bromine atom, which is a good leaving group.
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the new carbon-oxygen bond, resulting in the desired ether product.
The choice of a primary alkyl halide, ethyl bromoacetate, is crucial for the success of this SN2 reaction, as it minimizes the competing elimination reaction.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenol | 139.11 | 1.39 g | 0.01 mol |
| Ethyl bromoacetate | 167.00 | 1.7 g | 0.01 mol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 mol |
| Potassium Iodide (KI) | 166.00 | 10 mg | (catalyst) |
| Dry Acetone | - | 20 mL | - |
Step-by-Step Procedure[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and dry acetone (20 mL).
-
Initial Reflux: Stir the mixture and heat it to reflux for 20 minutes. The potassium carbonate acts as the base to deprotonate the 4-nitrophenol. Using an excess of a relatively weak base like K₂CO₃ is a common strategy to ensure complete deprotonation without introducing overly harsh conditions.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the reaction mixture. The iodide ion can catalytically replace the bromide, forming ethyl iodoacetate in situ, which is a more reactive alkylating agent.
-
Reaction Progression: Continue to reflux the mixture for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), stop the heating and allow the mixture to cool. Filter the hot mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Isolation: Wash the collected solids with a small amount of hot acetone. Combine the filtrates and evaporate the solvent under reduced pressure at 40°C. The resulting pale yellow solid is the crude this compound.[1]
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps, such as reduction of the nitro group.[1] If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Rationale and Optimization
-
Choice of Base: Anhydrous potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the phenol but mild enough to avoid hydrolysis of the ester product.
-
Solvent: Dry acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
-
Catalyst: The addition of a catalytic amount of potassium iodide can accelerate the reaction. This is an example of the Finkelstein reaction, where a more reactive alkyl iodide is transiently formed.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The procedure is straightforward and utilizes readily available and relatively inexpensive starting materials. By understanding the underlying mechanism and the role of each reagent and condition, researchers can confidently apply and adapt this methodology for their specific synthetic needs. The resulting product is a versatile intermediate with significant potential in the development of novel chemical entities, particularly in the pharmaceutical industry.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate: Core Starting Materials and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a foundational aspect of bringing novel therapeutics to fruition. Ethyl 2-(4-nitrophenoxy)acetate is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the primary starting materials and the underlying chemical principles for its synthesis, framed within the context of the Williamson ether synthesis.
The Synthetic Blueprint: Williamson Ether Synthesis
The formation of this compound is classically achieved through a Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenoxide derived from 4-nitrophenol acts as the nucleophile, attacking an ethyl haloacetate to form the desired ether linkage.
The overall transformation can be visualized as follows:
Caption: Core components for the synthesis of this compound.
Critical Starting Materials: A Closer Look
The success of the synthesis hinges on the purity and appropriate selection of the starting materials.
The Nucleophile Precursor: 4-Nitrophenol
4-Nitrophenol serves as the acidic proton source to generate the nucleophilic phenoxide. The electron-withdrawing nature of the nitro group (-NO₂) at the para position significantly increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates its deprotonation by a moderately strong base.
| Property | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molar Mass | 139.11 g/mol |
| Appearance | Yellow crystalline solid |
| pKa | 7.15 |
The Electrophile: Ethyl Haloacetates
The electrophilic component in this synthesis is typically an ethyl haloacetate. Both ethyl chloroacetate and ethyl bromoacetate are commonly employed. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride.[1] However, ethyl chloroacetate may be a more cost-effective option.
| Compound | Molecular Formula | Molar Mass | Key Considerations |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 g/mol | Less reactive, potentially requiring more forcing conditions. |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 g/mol | More reactive, allowing for milder reaction conditions.[1][2] |
The Role of Reagents and Reaction Conditions
The Base: Deprotonation is Key
A base is required to deprotonate the 4-nitrophenol, forming the 4-nitrophenoxide anion. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a widely used base for this transformation.[1] It is a mild, inexpensive, and effective solid base. Other bases such as sodium hydroxide (NaOH) can also be used.[3]
The Solvent: A Medium for Reaction
The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react. Common solvents for this synthesis include:
-
Acetone: A versatile and relatively inexpensive solvent.[1][4]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction rate.
-
Acetonitrile: Another suitable polar aprotic solvent.
Catalysts: Enhancing Reaction Efficiency
In some instances, a catalyst is added to improve the reaction rate and yield.
-
Potassium Iodide (KI): When using ethyl chloroacetate, a catalytic amount of KI can be beneficial. The iodide ion can undergo a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ.
-
Phase-Transfer Catalysts (PTC): In solid-liquid systems, a phase-transfer catalyst such as tetra-n-hexylammonium bromide can be employed to shuttle the phenoxide from the solid phase to the organic phase where the reaction occurs.[2]
Mechanistic Pathway: An Sₙ2 Reaction
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6][7]
Caption: The two-step mechanism of the Williamson ether synthesis.
Step 1: Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide anion.
Step 2: Nucleophilic Attack: The resulting 4-nitrophenoxide anion, a potent nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate. This concerted step involves the formation of the new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond, displacing the halide ion as the leaving group.
Experimental Protocol: A Practical Guide
The following is a representative experimental procedure for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitrophenol | 139.11 | 1.39 g | 0.01 |
| Ethyl Bromoacetate | 167.00 | 1.70 g | 0.01 |
| Anhydrous K₂CO₃ | 138.21 | 2.76 g | 0.02 |
| Acetone (dry) | - | 20 mL | - |
| Potassium Iodide (optional) | 166.00 | 10 mg | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and dry acetone (20 mL).[1]
-
Stir the mixture and heat it to reflux for approximately 20 minutes.[1]
-
Add ethyl bromoacetate (1.70 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the reaction mixture.[1]
-
Continue to reflux the mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of acetone.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a pale yellow solid.[1]
-
The crude product can be used directly for subsequent steps or purified further by recrystallization.
Safety Considerations
-
4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Ethyl Bromoacetate/Chloroacetate: Lachrymators and skin irritants. Handle in a well-ventilated fume hood.
-
Acetone: Highly flammable. Keep away from open flames and other ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. A thorough understanding of the roles of the starting materials—4-nitrophenol as the nucleophile precursor and an ethyl haloacetate as the electrophile—along with the appropriate choice of base and solvent, is paramount for a successful outcome. The Sₙ2 mechanism provides a clear framework for understanding the bond-forming and bond-breaking events at the molecular level. This guide provides the necessary technical details for researchers and scientists to confidently approach the synthesis of this important chemical intermediate.
References
- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
- 2. ijche.com [ijche.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Ethyl 2-(4-nitrophenoxy)acetate: Synthesis, Characterization, and Application as a Pharmaceutical Synthon
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. We will delve into its precise chemical identity, a detailed and field-tested synthesis protocol, its physicochemical properties, and its critical role as a building block, or synthon, for advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Chemical Identity and Nomenclature
The compound with the common name this compound is unambiguously identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.
IUPAC Name: This compound [1][2]
This name precisely describes the molecular structure: an ethyl group attached to the carboxylate end of an acetate molecule, which is in turn linked via an ether bond at its second carbon to the oxygen of a 4-nitrophenol group. The chemical structure and key identifiers are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₅ | [3] |
| Molecular Weight | 225.20 g/mol | [2][3] |
| CAS Number | 19076-89-2 | [4] |
| PubChem CID | 308938 | [1] |
| SMILES | CCOC(=O)COC1=CC=C(--INVALID-LINK--[O-])C=C1 | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This method involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The protocol described below is adapted from established procedures and provides a reliable pathway to obtain the target compound in good yield.[5]
Principle and Mechanistic Insight
The reaction proceeds through the deprotonation of the acidic phenolic hydroxyl group of 4-nitrophenol by a weak base, typically anhydrous potassium carbonate (K₂CO₃). This generates the 4-nitrophenoxide anion, a potent nucleophile. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with the electrophilic α-carbon of ethyl 2-bromoacetate, displacing the bromide leaving group to form the desired ether linkage. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in-situ Finkelstein reaction, transiently forming the more reactive ethyl iodoacetate.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone as the solvent.[5]
-
Expert Insight: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol. The solvent must be anhydrous to prevent hydrolysis of the ester and to avoid competing reactions.
-
-
Initial Reflux: Stir the mixture and bring it to reflux for approximately 20 minutes to activate the base and ensure a homogenous suspension.[5]
-
Addition of Alkylating Agent: Add ethyl 2-bromoacetate (1.0 eq) and a catalytic amount of potassium iodide (e.g., 10 mg) to the refluxing mixture.[5]
-
Reaction: Maintain the reflux for approximately 8 hours.[5]
-
Trustworthiness: The reaction progress must be monitored to ensure completion. This is achieved by thin-layer chromatography (TLC), comparing the reaction mixture to a spot of the starting 4-nitrophenol. The disappearance of the starting material spot indicates the reaction is complete.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Isolation: Evaporate the solvent (acetone) from the filtrate under reduced pressure. The resulting pale yellow solid is the crude this compound.[5] For many subsequent applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by recrystallization from ethanol.
Application in Drug Development: A Precursor for Hypoglycemic Agents
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate. A critical application is in the synthesis of novel dual-action hypoglycemic agents that target both Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5]
The key transformation is the selective reduction of the nitro group to an amine, yielding Ethyl 2-(4-aminophenoxy)acetate . This amine derivative serves as a crucial synthon that can be further modified to build more complex molecules with therapeutic potential.[5]
Transformation Pathway for Synthon Generation
The reduction of the nitro group is a pivotal step. A safe, inexpensive, and efficient method utilizes iron powder (Fe) and ammonium chloride (NH₄Cl) in an ethanol/water mixture.[5] This avoids the hazards associated with catalytic hydrogenation (e.g., H₂ gas, expensive catalysts) while providing a high yield of the desired amine.
Caption: Conversion of the nitro-compound to a key pharmaceutical synthon.
This transformation highlights the strategic importance of this compound. The nitro group serves as a masked amine, which is stable during the initial ether synthesis but can be readily converted to the reactive amino group in a subsequent, selective step. This strategic protection and deprotection sequence is a cornerstone of modern medicinal chemistry.
References
An In-Depth Technical Guide to Ethyl 2-(4-nitrophenoxy)acetate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-nitrophenoxy)acetate is a key chemical intermediate whose significance in the pharmaceutical landscape is tied to its role as a precursor in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its fundamental chemical properties, with a primary focus on its molecular weight, alongside detailed protocols for its synthesis and characterization. We will explore the compound's application as a building block in the development of therapeutic agents, providing field-proven insights into the experimental choices and methodologies that ensure both accuracy and reproducibility in a research setting.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is an organic compound whose molecular structure dictates its reactivity and potential applications.
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and for analytical techniques such as mass spectrometry. The molecular formula of this compound is C₁₀H₁₁NO₅.[1][2] Based on this, its molecular weight is calculated to be 225.20 g/mol .[1]
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |
| Molecular Weight | 225.20 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 19076-89-2 | [3] |
| Appearance | Pale yellow solid | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method is both efficient and reliable for laboratory-scale production.
The Chemistry Behind the Synthesis
The chosen synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate.[4] In this reaction, the phenolic hydroxyl group of 4-nitrophenol is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. The presence of a nitro group in the para position of the phenol ring enhances its acidity, facilitating deprotonation.
The workflow for this synthesis is visualized in the diagram below.
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of related compounds.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.39 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of dry acetone.
-
Initiation: Stir the mixture and reflux for 20 minutes to activate the phenoxide formation.
-
Alkylation: Add ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the mixture.
-
Reaction: Continue to reflux the mixture for approximately 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, stop the heating. Filter the hot mixture to remove the inorganic salts and wash the residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C. The resulting pale yellow solid is crude this compound.[4] This crude product can often be used directly in subsequent steps without further purification.[4]
Role in Drug Development
This compound serves as a versatile synthon, or building block, for more complex molecules with therapeutic potential. Its primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation yields Ethyl 2-(4-aminophenoxy)acetate, a precursor for dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are targets for hypoglycemic agents.[4]
The logical progression from the starting material to a pharmacologically relevant precursor is illustrated below.
Caption: Pathway from starting material to therapeutic agents.
Structural Characterization
Confirming the identity and structure of the synthesized compound is a cornerstone of scientific integrity. X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures.
For this compound, single-crystal X-ray diffraction analysis has been performed, providing precise data on its crystal system, bond lengths, and angles.[1] This level of characterization is crucial for understanding the molecule's three-dimensional conformation and intermolecular interactions.
| Crystal Data Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₅ |
| Molecular Weight (Mr) | 225.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.3848 (11) |
| b (Å) | 8.4482 (17) |
| c (Å) | 24.238 (5) |
| β (°) | 92.59 (3) |
| Volume (ų) | 1101.5 (4) |
| Z | 4 |
| Data from Ali et al. (2012)[1] |
This self-validating system, where synthesis is followed by rigorous characterization, ensures that the material used in subsequent research, such as drug discovery efforts, is of known identity and purity. The crystal structure reveals weak C—H⋯O hydrogen bonds that link the molecules into layers.[1]
Conclusion
This compound, with a molecular weight of 225.20 g/mol , is more than just a chemical compound; it is an enabling tool for researchers in the field of medicinal chemistry. A firm grasp of its synthesis and characterization provides the foundation for its effective use as a precursor in the development of novel therapeutics. The methodologies outlined in this guide are designed to be reproducible and provide a basis for further investigation and application of this valuable synthon.
References
solubility of Ethyl 2-(4-nitrophenoxy)acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-nitrophenoxy)acetate in Organic Solvents
Foreword
In the realms of pharmaceutical sciences, chemical synthesis, and materials research, a profound understanding of a compound's solubility is not merely academic—it is the bedrock of process development, formulation design, and ultimately, therapeutic efficacy.[1] this compound, a molecule of interest in various research contexts, presents a unique case study for the exploration of solid-liquid equilibria. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple data repository to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Herein, we merge theoretical underpinnings with actionable experimental protocols and data modeling techniques to empower the scientific community in their work with this and similar molecular entities.
Foundational Principles: Understanding the "Why" of Solubility
The solubility of a solid in a liquid is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2] This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3][4][5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7]
1.1. Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
-
Ester Group (-COO-): This group is also polar and can accept hydrogen bonds.
-
Aromatic Ring (phenyl group): This is a non-polar, hydrophobic component.
-
Ethyl Group (-CH₂CH₃): This is a non-polar, aliphatic chain.
The molecule, therefore, possesses both polar (nitro, ether, ester) and non-polar (phenyl, ethyl) regions, making it a compound of intermediate polarity. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows it to act as a hydrogen bond acceptor, which is a crucial factor in its interaction with protic solvents.[8]
1.2. Predicting Solubility in Different Classes of Organic Solvents
Based on the structural analysis, we can formulate hypotheses about its solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can act as both hydrogen bond donors and acceptors. Due to the presence of multiple hydrogen bond acceptor sites in this compound, it is expected to have moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents are polar but lack O-H or N-H bonds. They can effectively solvate polar molecules through dipole-dipole interactions. Given the significant polarity imparted by the nitro and ester groups, the compound is predicted to be highly soluble in many polar aprotic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large non-polar aromatic ring and ethyl group will contribute to some solubility, but the highly polar nitro group will likely limit its solubility in very non-polar solvents like hexane. Solubility in toluene may be slightly better due to potential π-π stacking interactions with the aromatic ring.
1.3. The Influence of Temperature
For the majority of solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[9] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the solubility of the compound.[9][10] This relationship is fundamental for processes like crystallization and for determining thermodynamic parameters.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are invaluable, empirical data is the gold standard. The following are robust protocols for determining the solubility of this compound.
2.1. Protocol 1: The Isothermal Gravimetric Method
This classic and reliable method directly measures the mass of the dissolved solute in a saturated solution.[1][11][12][13]
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed. The presence of undissolved solid at the bottom of the vial is essential.[11]
-
Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or isothermal pipette to prevent premature crystallization.
-
Weighing: Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial.[11] Record the total weight of the dish and the solution.
-
Evaporation: Place the evaporating dish in an oven or a vacuum chamber at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).
-
Final Weighing: Once all the solvent has evaporated and the residue is completely dry, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.[12]
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or mole fraction.
Diagram: Isothermal Gravimetric Solubility Determination Workflow
Caption: Workflow for the Isothermal Gravimetric Method.
2.2. Protocol 2: UV-Vis Spectrophotometry Method
This method is particularly useful for compounds that have a strong chromophore, like the nitro-aromatic system in this compound. It is often faster and requires less material than the gravimetric method.
Principle: The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14]
Step-by-Step Methodology:
-
Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve:
-
Create a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration. This should yield a straight line, and its equation (y = mx + c) is the calibration curve.[15]
-
-
Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
Sample and Dilute: Withdraw a small, precise volume of the clear supernatant. Dilute this sample with a known volume of the same solvent to bring its concentration into the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.
-
Calculate Concentration: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Diagram: UV-Vis Spectrophotometry Solubility Determination Workflow
Caption: Workflow for the UV-Vis Spectrophotometry Method.
Thermodynamic Modeling of Solubility
Experimental solubility data, particularly at different temperatures, can be fitted to thermodynamic models to provide a deeper understanding of the dissolution process.[16][17]
3.1. The Modified Apelblat Equation
This semi-empirical model is widely used to correlate solubility with temperature due to its simplicity and accuracy.[18][19][20][21][22] The equation is:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.
This model is highly effective for describing the temperature dependence of solubility in various systems.[21]
3.2. The van't Hoff Equation
The van't Hoff equation allows for the calculation of key thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°_sol), and standard entropy (ΔS°_sol).[23] The linear form of the equation is:
ln(x) = -ΔH°_sol / (R * T) + ΔS°_sol / R
where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
By plotting ln(x) versus 1/T, a straight line should be obtained.[24] The slope of this line is equal to -ΔH°_sol/R, and the intercept is ΔS°_sol/R. This allows for the determination of whether the dissolution process is endothermic (ΔH°_sol > 0) or exothermic (ΔH°_sol < 0) and provides insight into the degree of disorder of the system.
Diagram: Data Modeling Logical Flow
Caption: Relationship between experimental data and thermodynamic models.
Safety and Handling
Scientific integrity demands a commitment to safety. When working with this compound and organic solvents, appropriate precautions are mandatory.
-
This compound: While specific toxicity data is not widely available, compounds containing nitro-aromatic groups should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Always use in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Many common organic solvents are flammable and have associated health risks.[25][26][27]
-
Flammability: Solvents like acetone, ethanol, methanol, and ethyl acetate are highly flammable. Keep them away from ignition sources.
-
Toxicity: Inhalation or skin contact can lead to various health effects, from irritation and dizziness to more severe organ damage with prolonged exposure.[28][29] Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Conclusion
This guide provides a comprehensive framework for approaching the . By understanding the interplay of molecular structure and intermolecular forces, researchers can make educated predictions about solubility behavior. These predictions, however, must be validated through rigorous experimental determination using established methods like gravimetric analysis or UV-Vis spectrophotometry. The resulting data can then be effectively correlated and analyzed using thermodynamic models to yield deeper insights into the dissolution process. This integrated approach of theory, experimentation, and modeling is essential for advancing research and development in any field where solubility is a critical parameter.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. journaljpri.com [journaljpri.com]
- 27. Solvents - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 28. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]
- 29. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
An In-depth Technical Guide to the Discovery and History of Ethyl 2-(4-nitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-nitrophenoxy)acetate, a seemingly unassuming organic molecule, holds a significant place as a versatile intermediate in the landscape of chemical synthesis. Its strategic combination of a nitrophenoxy moiety and an ethyl acetate group makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceuticals and materials science. This technical guide provides a comprehensive exploration of the discovery, historical context, synthesis, and applications of this compound, offering insights for researchers and professionals in the field.
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Williamson ether synthesis. First reported by Alexander Williamson in 1850, this reaction provided a general method for the preparation of ethers from an alkoxide and an alkyl halide. This breakthrough laid the groundwork for the synthesis of a vast array of ethers, including aromatic ethers like this compound.
While the Williamson ether synthesis has been a cornerstone of organic chemistry since the mid-19th century, the specific first synthesis of this compound is not definitively documented in a single, seminal publication. However, the scientific literature of the early 20th century contains numerous references to "p-nitrophenoxyacetic acid" and its derivatives, indicating that this class of compounds was of interest to chemists of that era. For instance, a 1922 publication in the Journal of the Chemical Society discusses p-nitrophenoxyacetic acids, suggesting that the parent acid of the title compound was a known entity.[1] The synthesis of the ethyl ester would have been a straightforward subsequent step for any competent organic chemist of the time.
The synthesis of this compound is a classic application of the Williamson ether synthesis, reacting the sodium or potassium salt of 4-nitrophenol with ethyl bromoacetate. This reaction embodies the principles of nucleophilic substitution and has been refined over the years to achieve high yields and purity.
Core Synthesis and Mechanism
The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of ethyl bromoacetate.
Reaction Mechanism
The reaction proceeds in two key steps:
-
Deprotonation of 4-nitrophenol: A base, typically a carbonate or hydroxide, is used to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the 4-nitrophenoxide ion. This ion is a potent nucleophile.
-
Nucleophilic Attack: The 4-nitrophenoxide ion then attacks the α-carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocols
A Modern Laboratory Scale Synthesis
This protocol is adapted from contemporary literature and represents a reliable method for the preparation of this compound.[2]
Materials:
-
4-Nitrophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Potassium iodide (KI, catalytic amount)
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux for 30 minutes.
-
To the refluxing mixture, add ethyl bromoacetate (1.0 eq) dropwise.
-
Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
References
- 1. US4238625A - Process for the preparation of aryloxyacetic acid - Google Patents [patents.google.com]
- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Ethyl 2-(4-nitrophenoxy)acetate: A Technical Guide for Innovative Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Intermediate
Ethyl 2-(4-nitrophenoxy)acetate, a seemingly straightforward aromatic ether, presents a landscape rich with untapped research possibilities. While primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules, its inherent structural features—the electrophilic nitro group, the versatile ester, and the phenoxyacetic acid backbone—position it as a central scaffold for exploration in medicinal chemistry, materials science, and agrochemistry. This guide delves into the core chemistry of this compound and illuminates promising, under-explored research avenues, providing actionable insights and detailed methodologies for scientists poised to innovate.
The phenoxyacetic acid moiety is a well-established pharmacophore, present in numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a nitro group on the phenyl ring of this compound offers a unique handle for chemical modification, most notably its reduction to an amine, which opens a gateway to a vast array of derivatives. A prime example is its role as a precursor to Ethyl 2-(4-aminophenoxy)acetate, a building block for dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators with potential in diabetes treatment.[3]
This guide will navigate through the synthesis and characterization of the title compound, explore its established and potential reactivity, and propose novel research directions supported by detailed experimental protocols and workflow visualizations.
I. Synthesis and Characterization: Establishing the Foundation
The synthesis of this compound is typically achieved through a classical Williamson ether synthesis. This straightforward yet robust method provides a reliable route to the target compound in good yields.
Detailed Synthetic Protocol[3]
Materials:
-
4-Nitrophenol
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (catalytic amount)
-
Dry Acetone
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Reflux the mixture for 20 minutes.
-
Add ethyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide to the reaction mixture.
-
Continue to reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, stop the heating and filter the hot reaction mixture to remove inorganic salts.
-
Wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The resulting pale yellow solid of this compound can be used directly for subsequent steps or purified by recrystallization from ethanol.[4]
Causality of Experimental Choices:
-
Anhydrous K₂CO₃: Acts as a base to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide ion. Using an anhydrous base is crucial to prevent the hydrolysis of the ester.
-
Potassium Iodide: Serves as a catalyst via the Finkelstein reaction, where the bromide on ethyl bromoacetate is transiently replaced by iodide. Ethyl iodoacetate is more reactive towards nucleophilic substitution, thus accelerating the reaction.
-
Dry Acetone: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile through hydrogen bonding.
Structural and Spectroscopic Characterization
A thorough characterization is paramount for confirming the identity and purity of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₅ | [4] |
| Molecular Weight | 225.20 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 393–402 K | [4] |
Crystallographic Data: [4]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Feature: In the crystal lattice, weak C—H⋯O hydrogen bonds link the molecules into layers.
II. The Gateway to Innovation: Key Research Trajectories
This compound is not merely a static intermediate but a dynamic starting point for diverse chemical explorations. The following sections outline promising research areas, complete with conceptual frameworks and experimental designs.
A. Medicinal Chemistry: A Scaffold for Novel Therapeutics
The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry.[5] By leveraging the reactivity of this compound, researchers can access novel derivatives with potential therapeutic applications.
1. Development of Novel Anti-inflammatory Agents:
Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for mitigating the gastrointestinal side effects of traditional NSAIDs.[2][6] The nitro group can be a key pharmacophoric element or a precursor to other functional groups that enhance COX-2 selectivity.
Proposed Research Workflow:
Caption: Workflow for developing novel anti-inflammatory agents.
Experimental Protocol: Reduction of the Nitro Group [3]
-
Dissolve crude this compound in a 1:1 mixture of ethanol and water.
-
Add ammonium chloride (3.0 eq) and heat the mixture to reflux with stirring for 30 minutes.
-
Carefully add iron powder (3.0 eq) portion-wise to the refluxing solution.
-
Continue refluxing for 4 hours.
-
Filter the hot reaction mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Ethyl 2-(4-aminophenoxy)acetate.
2. Exploration of Anticancer and Antimicrobial Derivatives:
The phenoxyacetamide moiety and its derivatives, such as chalcones and indoles, have demonstrated significant anticancer and antimicrobial activities.[7] The amino derivative of our title compound is an excellent starting point for synthesizing a library of such compounds.
Proposed Synthetic Pathway:
Caption: Synthesis of potential anticancer and antimicrobial agents.
B. Agrochemical Research: Designing Next-Generation Herbicides
Phenoxyacetic acids, such as 2,4-D, are a well-known class of herbicides that act as synthetic auxins.[8][9] The structural similarity of this compound to these compounds suggests its potential as a scaffold for novel herbicides. The nitro group can influence the electronic properties and bioavailability of the molecule, potentially leading to enhanced or selective herbicidal activity.[10]
Proposed Research Plan:
-
Direct Herbicidal Activity Testing: Evaluate the herbicidal activity of this compound and its corresponding carboxylic acid on various monocot and dicot weeds.[11][12]
-
Synthesis of Analogs: Prepare a series of analogs by modifying the ester group and introducing different substituents on the phenyl ring to establish a structure-activity relationship.
-
Mechanism of Action Studies: Investigate whether the novel compounds act as auxin mimics or through a different mechanism.
Experimental Protocol: Hydrolysis to Phenoxyacetic Acid
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(4-nitrophenoxy)acetic acid.
C. Materials Science: Exploring Novel Organic Materials
While an initial investigation into the dielectric properties of this compound did not reveal ferroelectric phase changes, this does not preclude its potential in other areas of materials science.[4] The presence of a polar nitro group and a flexible ether linkage could be exploited in the design of nonlinear optical (NLO) materials or liquid crystals.
Proposed Research Directions:
-
Synthesis of Push-Pull Systems: The nitro group can act as an electron-accepting group. By introducing electron-donating groups at other positions of the aromatic ring (accessible through the amine intermediate), "push-pull" systems with potential NLO properties can be created.
-
Liquid Crystal Design: Modification of the ethyl ester to a longer alkyl chain and introduction of other mesogenic groups could lead to the formation of novel liquid crystalline materials.
Conclusion: A Call to Exploration
This compound is more than a simple chemical intermediate; it is a versatile platform for scientific discovery. Its accessible synthesis, combined with the rich reactivity of its functional groups, opens doors to innovative research in drug discovery, agrochemistry, and materials science. The protocols and research frameworks presented in this guide are intended to serve as a launching point for researchers to explore the vast potential of this intriguing molecule. By applying the principles of rational design and systematic investigation, the scientific community can unlock new applications and advance our understanding of the structure-function relationships that govern the chemical world.
References
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]
Ethyl 2-(4-nitrophenoxy)acetate safety and handling
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(4-nitrophenoxy)acetate
Introduction
This compound is a nitroaromatic ester of interest to researchers and scientists in the field of drug development and organic synthesis. As with many nitroaromatic compounds, this substance requires careful handling due to its potential health and safety hazards.[1] The presence of the nitro group and the ester functionality dictates its reactivity and toxicological profile. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from structurally similar compounds and established best practices for handling this chemical class. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the information presented herein is a synthesis of data from analogous compounds and general safety guidelines for nitroaromatic substances.
Section 1: Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the available data for this compound and a closely related analog, Ethyl 2-(4-nitrophenyl)acetate.
| Property | This compound | Ethyl 2-(4-nitrophenyl)acetate (Analog) | Source(s) |
| CAS Number | 19076-89-2 | 5445-26-1 | [2][3] |
| Molecular Formula | C10H11NO5 | C10H11NO4 | [4][5] |
| Molecular Weight | 225.20 g/mol | 209.20 g/mol | [3][5] |
| Appearance | Solid | Not specified | |
| Melting Point | 78-80°C | Not specified | |
| Flash Point | 158.7°C | Not specified | [2] |
| Solubility | Insoluble in water | Not specified | [6] |
Section 2: Hazard Identification and Risk Assessment
As a member of the nitroaromatic compound family, this compound should be handled as a potentially hazardous substance.[1] The primary hazards are associated with its potential toxicity and reactivity.
Health Hazards
Based on data from analogous compounds like 4-Nitrophenyl acetate, the following health hazards should be anticipated:
-
Acute Toxicity: Harmful if swallowed.[7] Ingestion may lead to adverse health effects.
-
Skin and Eye Irritation: The compound is likely to be an irritant to the skin and eyes.[8] Some related compounds are known to cause serious eye irritation.[9]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[10]
-
Systemic Effects: Aromatic nitro compounds can potentially cause systemic effects such as methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[8]
Physical Hazards
-
Reactivity: Nitroaromatic compounds can be reactive and may be incompatible with strong oxidizing agents and strong bases.[8]
-
Combustibility: While not highly flammable, it is combustible and will burn if exposed to a source of ignition.[6]
Section 3: Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential to minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] This is crucial to minimize the inhalation of any dust or vapors.
Personal Hygiene
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]
-
Segregation: Store halogenated organic waste, such as 1,3-Dibromo-5-nitrobenzene, separately from other waste streams, especially from incompatible materials like strong oxidizing agents.[7]
Section 4: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on general guidelines for handling hazardous organic chemicals.[8]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11][13]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect the skin.[11]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a certified respirator should be used.[11]
Caption: PPE Selection Workflow for this compound.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
Spill Management
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[7]
-
Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[7] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[7]
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:19076-89-2 | Acetic acid,2-(4-nitrophenoxy)-, ethyl ester | Chemsrc [chemsrc.com]
- 3. CAS 19076-89-2 | this compound - Synblock [synblock.com]
- 4. This compound | C10H11NO5 | CID 308938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. hsa.ie [hsa.ie]
- 14. biosynth.com [biosynth.com]
Methodological & Application
synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol
Application Note & Protocol
Topic: High-Yield Synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-Nitrophenol via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] Here, the sodium or potassium salt of p-nitrophenol undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate.[2] We detail the underlying reaction mechanism, provide a step-by-step experimental protocol with self-validating checkpoints, and outline critical safety, handling, and purification procedures. This guide is designed to enable researchers to reliably produce high-purity this compound for downstream applications.
Scientific Foundation: The Reaction Mechanism
The and ethyl chloroacetate is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via an SN2 mechanism, which involves two key steps:
-
Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the 4-nitrophenoxide ion. This ion is a potent nucleophile, stabilized by resonance involving the nitro group.
-
Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. This attack occurs from the backside relative to the leaving group (chloride), leading to the displacement of the chloride ion and the formation of the desired ether linkage in a single, concerted step.[1]
The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.[4]
Caption: Reaction scheme for Williamson ether synthesis.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | Toxic, irritant. |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 | Toxic, lachrymator, flammable.[5] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| Potassium Iodide | KI | 166.00 | 7681-11-0 | Optional catalyst.[6] |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous, reagent grade. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
-
p-Nitrophenol: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.
-
Ethyl Chloroacetate: This compound is toxic, a lachrymator (causes tearing), and flammable.[7] Handle exclusively in a fume hood.[8] Keep away from ignition sources.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and halogenated waste should be collected in separate, labeled containers.
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. If desired, add a catalytic amount of potassium iodide (e.g., 100 mg).[6]
-
Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (8.8 g, 7.7 mL, 71.9 mmol, 1.0 equiv.) dropwise to the flask at room temperature.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material (p-nitrophenol) and the reaction mixture. The reaction is complete when the p-nitrophenol spot has disappeared (typically 6-8 hours).[6]
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (K₂CO₃, KCl) using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove any unreacted p-nitrophenol), 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried solid. The expected melting point is in the range of 61-64°C.[10]
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of this compound.
-
Data Summary
| Parameter | Value | Notes |
| p-Nitrophenol | 10.0 g (71.9 mmol) | 1.0 equivalent |
| Ethyl Chloroacetate | 8.8 g (71.9 mmol) | 1.0 equivalent |
| Potassium Carbonate | 14.9 g (107.8 mmol) | 1.5 equivalents |
| Solvent (Acetone) | 100 mL | - |
| Reaction Temperature | ~56°C | Reflux |
| Reaction Time | 6-8 hours | Monitor by TLC |
| Product Formula | C₁₀H₁₁NO₅ | [11] |
| Product MW | 225.20 g/mol | [11] |
| Expected Yield | 13-15 g (80-92%) | Varies with purification efficiency |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 61-64°C | [10] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. lobachemie.com [lobachemie.com]
- 6. mdpi.com [mdpi.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. Ethyl 2-(4-nitrophenyl)acetate | Orgasynth [orgasynth.com]
- 11. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
laboratory scale synthesis of Ethyl 2-(4-nitrophenoxy)acetate
An Application Note for the Laboratory Scale Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The protocol detailed herein employs the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, 4-nitrophenol is deprotonated using a mild base, potassium carbonate, to form the 4-nitrophenoxide ion, which then reacts with ethyl chloroacetate via an SN2 mechanism. This guide offers a step-by-step experimental protocol, a discussion of the reaction mechanism, critical safety precautions, and methods for purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the Williamson ether synthesis.
Overall Reaction:
(Self-generated image, not from a search result)
Mechanism: SN2 Nucleophilic Substitution
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction can be understood in two main stages:
-
Deprotonation: The phenolic proton of 4-nitrophenol is acidic due to the electron-withdrawing nature of the nitro group. A base, in this case, potassium carbonate, deprotonates the phenol to form the potassium 4-nitrophenoxide salt. This salt is a potent nucleophile.[3][4]
-
Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1] The attack occurs from the backside relative to the leaving group in a single, concerted step, leading to the formation of the ether linkage and the displacement of the chloride ion.[1][2]
Reagents and Materials
Proper preparation involves assembling all necessary reagents and equipment. Ensure all glassware is clean and dry.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10 | Slightly yellow crystalline solid. Toxic.[5] |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.23 g (1.06 mL) | 10 | Colorless liquid. Toxic and lachrymatory.[6][7] |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20 | White powder. Used as the base.[8][9] |
| Acetone | C₃H₆O | 58.08 | 30 mL | - | Dry, reagent grade. Used as the solvent. |
| Round-bottom flask | - | - | 100 mL | - | With magnetic stir bar. |
| Reflux condenser | - | - | - | - | For heating the reaction mixture. |
| Heating mantle | - | - | - | - | With temperature control. |
| TLC plates | - | - | - | - | For monitoring reaction progress. |
| Buchner funnel & flask | - | - | - | - | For filtration. |
| Rotary evaporator | - | - | - | - | For solvent removal. |
Critical Safety Precautions
This synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It can cause damage to organs through prolonged or repeated exposure.[10][11] It is a combustible solid and may form explosive dust concentrations in the air.[5][11] Avoid creating dust.
-
Ethyl Chloroacetate: Flammable liquid and vapor.[6][13][14] It is toxic by inhalation, in contact with skin, and if swallowed.[6][7][13] It is a lachrymator (causes tearing) and can cause severe irritation or burns to the eyes, skin, and respiratory tract.[6][7] Handle with extreme care to avoid skin absorption, which can be fatal.[6][7]
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid inhalation of dust.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical aid.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[10][12]
Experimental Protocol
The following protocol is adapted from established procedures for Williamson ether synthesis.[15][16]
Step-by-Step Procedure:
-
Reactor Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and attach a reflux condenser. Clamp the apparatus securely within a heating mantle.
-
Charge Reagents: To the flask, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add Solvent: Add 30 mL of dry acetone to the flask.
-
Initial Reflux: Begin stirring and heat the mixture to reflux (approx. 56°C) for 20 minutes. This step facilitates the deprotonation of 4-nitrophenol to form the nucleophilic phenoxide.
-
Add Electrophile: After 20 minutes, carefully add ethyl chloroacetate (1.06 mL, 10 mmol) to the reaction mixture through the top of the condenser.
-
Reaction: Continue to heat the mixture at reflux with vigorous stirring. The reaction is typically complete within 6-8 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). Spot the starting material (4-nitrophenol) and the reaction mixture. The reaction is complete upon the disappearance of the 4-nitrophenol spot.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Upon cooling, the inorganic salts (potassium carbonate and potassium chloride) will be insoluble. Filter the mixture through a Buchner funnel to remove these salts. This filtration should be done while the mixture is still warm ("hot filtration") to prevent premature crystallization of the product.[15] Wash the collected solids with a small amount of fresh acetone to ensure all the product is recovered.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow solid.[15]
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to obtain the final product, this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Appearance: Pale yellow solid.
-
Melting Point: Literature values can be used for comparison.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify characteristic functional groups (e.g., C=O of the ester, NO₂ stretching, C-O-C ether linkage).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Reagents are wet (especially K₂CO₃ or acetone).2. Insufficient heating.3. Ineffective stirring. | 1. Use anhydrous potassium carbonate and dry acetone.2. Ensure the mixture is at a steady reflux.3. Use a larger stir bar or increase stirring speed. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up.3. Side reactions (e.g., elimination). | 1. Increase reaction time and monitor by TLC until completion.2. Be careful during transfers and filtration; wash solids with fresh solvent.3. Ensure a primary alkyl halide is used; this protocol uses one, so this is less likely. |
| Product is oily or impure after recrystallization | 1. Incomplete removal of starting materials or solvent.2. Incorrect recrystallization solvent or technique. | 1. Ensure the reaction has gone to completion. Dry the product thoroughly under vacuum.2. Try a different solvent system. Ensure the product is fully dissolved in the minimum amount of hot solvent. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(4-nitrophenoxy)acetate as an intermediate in organic synthesis
Application Note: Ethyl 2-(4-nitrophenoxy)acetate
A Versatile and Strategic Intermediate for the Synthesis of Pharmaceutical Scaffolds
Abstract
This compound is a pivotal intermediate in organic synthesis, valued for its dual functional handles that can be selectively manipulated. The presence of an electron-withdrawing nitro group on the aromatic ring and a modifiable ethyl ester moiety makes it a strategic precursor for a wide array of more complex molecules. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and primary applications of this compound. We will detail a robust protocol for its preparation via Williamson ether synthesis and its subsequent, highly valuable transformation into Ethyl 2-(4-aminophenoxy)acetate, a key building block for novel hypoglycemic agents. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to ensure technical accuracy and practical utility.
Introduction and Chemical Profile
This compound serves as a classic example of a molecular scaffold where latent functionality can be unmasked for downstream applications. The aromatic nitro group is not merely a placeholder; it activates the ring system and, more importantly, can be selectively reduced to a primary amine. This amine then becomes a powerful nucleophilic handle for constructing amides, heterocycles, and other functionalities central to many active pharmaceutical ingredients (APIs)[1]. Its most notable recent application is as a synthon for developing dual-acting agonists for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are targets for novel diabetes therapies[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₅ | [2][3] |
| Molecular Weight | 225.20 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| CAS Number | 19076-89-2 | [4] |
Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through a Williamson ether synthesis. This Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
2.1. Mechanistic Principle
The synthesis begins with the deprotonation of the weakly acidic hydroxyl group of 4-nitrophenol using a mild base, typically anhydrous potassium carbonate. This generates the 4-nitrophenoxide ion, a potent nucleophile. This nucleophile then displaces the bromide from ethyl bromoacetate. The reaction is often catalyzed by a small amount of potassium iodide, which, through a Finkelstein reaction, transiently converts the ethyl bromoacetate to the more reactive ethyl iodoacetate, accelerating the rate of reaction. Dry acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation (K⁺) while not solvating the nucleophilic anion, thus enhancing its reactivity.
2.2. Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
2.3. Detailed Protocol: Synthesis of this compound
This protocol is adapted from a reported facile synthesis method[1].
-
Materials:
-
4-Nitrophenol (1.0 eq, e.g., 1.39 g, 0.01 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 0.02 mol)
-
Ethyl 2-bromoacetate (1.0 eq, e.g., 1.70 g, 0.01 mol)
-
Potassium Iodide (KI) (catalytic amount, e.g., 10 mg)
-
Dry Acetone (e.g., 20 mL)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC analysis setup (e.g., silica plates, mobile phase like ethyl acetate/hexane)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and dry acetone.
-
Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux for approximately 20 minutes to ensure activation and formation of the phenoxide.
-
Add ethyl 2-bromoacetate (1.0 eq) and a catalytic amount of KI to the refluxing mixture.
-
Maintain the reflux for approximately 8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the 4-nitrophenol spot has been consumed.
-
Once complete, stop heating and allow the mixture to cool slightly.
-
Perform a hot filtration to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of hot acetone to recover any residual product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at ~40°C.
-
The resulting pale yellow solid is crude this compound. For many subsequent reactions, such as nitro group reduction, this crude product is of sufficient purity and can be used directly without further purification[1].
-
Core Application: Precursor to Ethyl 2-(4-aminophenoxy)acetate
The most powerful application of this compound is its role as a precursor to its amino analogue. The selective reduction of the aromatic nitro group unlocks a versatile synthetic pathway.
3.1. Mechanistic Insight: Selective Nitro Group Reduction
The reduction of an aromatic nitro group in the presence of an ester can be challenging. Catalytic hydrogenation (e.g., H₂/Pd-C) is effective but can sometimes lead to ester hydrogenolysis. A classic, robust, and cost-effective alternative is the use of a metal/acid system. The combination of iron powder and ammonium chloride in an ethanol/water solvent system provides a mild and highly selective method for this transformation[1]. Iron acts as the electron donor, being oxidized in the process, while NH₄Cl provides a controlled source of protons. This method is well-regarded for its safety and efficiency[1].
3.2. Reaction Pathway: Reduction
Caption: Reduction of the nitro group to form the key amino intermediate.
3.3. Detailed Protocol: Consecutive Synthesis of Ethyl 2-(4-aminophenoxy)acetate
This protocol demonstrates a highly efficient consecutive reaction, using the crude product from Section 2.3 directly[1].
-
Materials:
-
Crude this compound (1.0 eq, from the previous step, ~0.01 mol)
-
Ammonium Chloride (NH₄Cl) (3.0 eq, e.g., 1.6 g, 0.03 mol)
-
Iron Powder (Fe) (3.0 eq, e.g., 1.68 g, 0.03 mol)
-
Ethanol/Distilled Water (1:1 mixture, e.g., 30 mL)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Hot filtration setup
-
Separatory funnel
-
-
Procedure:
-
Transfer the crude this compound into a round-bottom flask.
-
Add the ethanol/water mixture (30 mL) and ammonium chloride (1.6 g).
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Carefully add the iron powder in portions to the refluxing mixture.
-
Continue to reflux for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite or filter paper to remove the iron and iron oxides. Wash the filter cake with hot water.
-
Allow the filtrate to cool to room temperature.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (e.g., 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting product, Ethyl 2-(4-aminophenoxy)acetate, can be further purified by recrystallization if necessary. The pure product has been reported as reddish-brown crystals[1].
-
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic intermediate that provides a reliable and scalable route to valuable pharmaceutical precursors. The protocols detailed herein describe a safe, low-cost, and efficient synthetic sequence from basic starting materials to a key amino-functionalized building block[1]. The resulting Ethyl 2-(4-aminophenoxy)acetate is a platform molecule, with the primary amine ready for derivatization via amide couplings, reductive aminations, or construction of heterocyclic systems, paving the way for the discovery of new therapeutic agents. Researchers are encouraged to explore this versatile intermediate for applications beyond those described, leveraging its robust chemistry in their synthetic programs.
References
Application Note: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate via Williamson Ether Synthesis
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This classical reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide, proceeding via an SN2 mechanism.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved by reacting 4-nitrophenol with ethyl bromoacetate, a prime example of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, experimental setup, and critical parameters that ensure a successful and high-yielding reaction.
Scientific Principles and Rationale
The synthesis of this compound hinges on the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of ethyl bromoacetate. The key steps and the reasoning behind the choice of reagents and conditions are outlined below.
Formation of the Nucleophile: The 4-nitrophenoxide Ion
The reaction is initiated by the deprotonation of 4-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form the 4-nitrophenoxide ion.[3] While 4-nitrophenol is acidic due to the electron-withdrawing nature of the nitro group, a base is required to generate a significant concentration of the more nucleophilic phenoxide. The nitro group at the para position plays a crucial role in stabilizing the negative charge on the phenoxide ion through resonance, thereby increasing its acidity compared to phenol and facilitating its formation.
The SN2 Reaction: Ether Formation
The generated 4-nitrophenoxide then acts as a potent nucleophile, attacking the carbon atom bearing the bromine in ethyl bromoacetate. This proceeds via a classic SN2 mechanism, characterized by a backside attack that results in the inversion of stereochemistry if the electrophilic carbon were chiral.[2] For this reaction to be efficient, the electrophile should be sterically unhindered, making primary alkyl halides like ethyl bromoacetate ideal substrates.[1][2]
The Role of the Solvent
The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[3][4] These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This enhances the rate of the nucleophilic attack.
Diagram of the Reaction Mechanism
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of phenoxyacetates.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrophenol | Reagent | Sigma-Aldrich |
| Ethyl bromoacetate | Reagent | Sigma-Aldrich |
| Potassium carbonate (anhydrous) | Reagent | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | VWR |
| Magnesium sulfate (anhydrous) | Reagent | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Addition of Electrophile: While stirring, add ethyl bromoacetate (1.67 g, 1.11 mL, 10 mmol) dropwise to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with 5% aqueous sodium hydroxide (2 x 25 mL) to remove any unreacted 4-nitrophenol, followed by a brine wash (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Recrystallization (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow solid.[5]
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Important Considerations and Troubleshooting
-
Anhydrous Conditions: While not strictly necessary for this reaction, ensuring that the potassium carbonate and acetone are reasonably dry will prevent the hydrolysis of ethyl bromoacetate.
-
Choice of Base: Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation of the phenol.[2] However, potassium carbonate is a milder, safer, and effective alternative for this substrate.
-
Monitoring the Reaction: TLC is an effective way to monitor the disappearance of the starting materials and the appearance of the product. The product, being more nonpolar than 4-nitrophenol, will have a higher Rf value.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the potassium carbonate is finely powdered to maximize its surface area and that the stirring is efficient. Extending the reflux time may also be necessary.
-
Side Reactions: The primary competing reaction is the E2 elimination, which is more prevalent with sterically hindered alkyl halides.[3] The use of a primary halide like ethyl bromoacetate minimizes this side reaction.
Distinction from Nucleophilic Aromatic Substitution (SNAr)
It is critical to distinguish the Williamson ether synthesis from a nucleophilic aromatic substitution (SNAr) reaction. While both can form aryl ethers, their mechanisms are fundamentally different.
-
Williamson Ether Synthesis (SN2): Involves a nucleophilic attack on an aliphatic carbon, displacing a leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): Involves a nucleophilic attack on an aromatic carbon, displacing a leaving group from the aromatic ring. This mechanism requires the presence of strong electron-withdrawing groups (like the nitro group) on the aromatic ring to stabilize the intermediate Meisenheimer complex.[6][7]
In the context of this compound, the 4-nitrophenoxy group can act as a leaving group in an SNAr reaction if attacked by a strong nucleophile. However, the synthesis described herein proceeds via the SN2 pathway.
Conclusion
The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable chemical intermediate. The protocol and considerations outlined in this application note serve as a comprehensive guide for drug development professionals and scientists in the field of organic synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Topic: Synthesis and Application of N-Substituted 2-(4-nitrophenoxy)acetamide Derivatives via Reaction with Amines
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction of Ethyl 2-(4-nitrophenoxy)acetate with various primary and secondary amines. This transformation is a robust and versatile method for synthesizing a wide array of N-substituted 2-phenoxyacetamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss substrate scope, and highlight key applications of the resulting products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Rationale: The SNAr Pathway
The reaction between this compound and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the benzene ring in this substrate is "activated" towards substitution.
The key drivers for this reactivity are:
-
Electron-Withdrawing Activator: The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles like amines.
-
Stabilized Intermediate: The attack of the amine nucleophile at the carbon atom bearing the ether linkage (the ipso-carbon) results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1][2][3]
-
Good Leaving Group: The 4-nitrophenoxide ion is an excellent leaving group due to the stability conferred by the electron-withdrawing nitro group, which allows it to accommodate the negative charge effectively.
The overall mechanism is a two-step addition-elimination process, as illustrated below.
Caption: The SNAr mechanism for the reaction of this compound with an amine.
Experimental Protocol: General Synthesis
This section details a robust, general procedure for the synthesis of N-substituted 2-(4-nitrophenoxy)acetamide derivatives. The protocol is designed to be self-validating through clear checkpoints and characterization steps.
Materials & Reagents:
-
This compound (Substrate)
-
Selected primary or secondary amine (Nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (EtOAc) and Water (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq). The base acts as an acid scavenger, particularly for reactions involving amine hydrochlorides, and can facilitate the reaction.
-
Dissolve the solids in a suitable solvent (e.g., Acetonitrile, 0.2-0.5 M concentration). Acetonitrile is often a good starting choice due to its polarity and ease of removal.[4] For less reactive amines, DMF can be used.
-
-
Addition of Amine:
-
Add the desired amine (1.1-1.2 eq) to the stirring suspension. If the amine is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Rationale: A slight excess of the amine ensures the complete consumption of the limiting substrate.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar than the 4-nitrophenol byproduct.
-
Expert Tip: The reaction is often accompanied by the formation of a yellow color in the solution, indicating the liberation of the 4-nitrophenoxide ion.
-
-
Workup and Extraction:
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃) and wash the solid cake with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Causality: This removes any remaining inorganic salts and water-soluble byproducts like 4-nitrophenol.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane or Ethanol/Water).
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Substrate Scope & Data
The reactivity of the amine nucleophile is a critical factor influencing reaction time and yield. The following table summarizes expected outcomes for different classes of amines based on their electronic and steric properties.
| Amine Substrate (Example) | Class | Nucleophilicity | Steric Hindrance | Expected Reaction Time | Typical Yield |
| Benzylamine | Primary, Aliphatic | High | Low | 4-6 hours | > 90% |
| Piperidine | Secondary, Cyclic | High | Low | 3-5 hours | > 95% |
| Aniline | Primary, Aromatic | Moderate | Low | 12-18 hours | 60-75% |
| N-Methylaniline | Secondary, Aromatic | Low | Moderate | 16-24 hours | 45-60% |
| tert-Butylamine | Primary, Aliphatic | High | High | 24-48 hours (or no reaction) | < 20% |
Note: Reaction times and yields are estimates and can be optimized by adjusting temperature and solvent. For weakly nucleophilic amines like anilines, a higher boiling point solvent such as DMF may be required.
Visualizing the Experimental Workflow
A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the synthesis and purification process.
References
- 1. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 2-(4-Nitrophenoxy)acetate as a Versatile Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utility of ethyl 2-(4-nitrophenoxy)acetate as a strategic starting material for the synthesis of valuable heterocyclic scaffolds. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional molecule that serves as an excellent building block in heterocyclic synthesis. Its utility stems from two key features: the presence of a nitro group and an ester functionality. The nitro group, being a strong electron-withdrawing group, can be readily reduced to a nucleophilic amino group, which is a linchpin for cyclization reactions. The ester group, on the other hand, provides a convenient handle for forming amide bonds or can be hydrolyzed to the corresponding carboxylic acid, offering further avenues for cyclization. The 4-nitrophenoxy moiety itself can act as a good leaving group in nucleophilic substitution reactions. This combination of reactive sites allows for a modular and efficient approach to constructing complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-(4-Aminophenoxy)acetate
The gateway to a multitude of heterocyclic systems is the reduction of the nitro group in this compound to an amine. This transformation is a critical first step and can be achieved efficiently using various reducing agents. A particularly safe, cost-effective, and scalable method involves the use of iron powder in the presence of an ammonium chloride solution[1][2][3].
Reaction Rationale and Mechanistic Insight
The reduction of an aromatic nitro group with iron in the presence of a proton source is a classic and reliable method. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The ammonium chloride serves as a mild proton donor, facilitating the formation of water as a byproduct. This method is preferred over catalytic hydrogenation in many instances due to its lower cost, operational simplicity, and avoidance of pyrophoric catalysts like palladium on carbon.
References
experimental protocol for the reduction of Ethyl 2-(4-nitrophenoxy)acetate
An Application Guide to the Synthesis of Ethyl 2-(4-aminophenoxy)acetate via Nitro Group Reduction
Introduction: The Strategic Importance of Aromatic Amines
The transformation of aromatic nitro compounds into their corresponding primary amines is a foundational reaction in modern organic synthesis. This reduction is a critical step in the manufacturing of a vast array of essential products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Aromatic amines serve as versatile building blocks, or "synthons," prized for their nucleophilicity and ability to participate in a wide range of C-N bond-forming reactions.
This application note focuses on the specific reduction of Ethyl 2-(4-nitrophenoxy)acetate to Ethyl 2-(4-aminophenoxy)acetate. The resulting product is a key intermediate in the development of novel dual-acting therapeutic agents, such as Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators, which are of significant interest in metabolic disease research.[1][2]
We will provide a detailed, field-tested protocol using a highly efficient and safe iron-mediated reduction system. Additionally, we will contrast this with the more traditional, yet hazardous, method of catalytic hydrogenation to offer researchers a comprehensive understanding of the available synthetic strategies.
A Comparative Overview of Nitro Reduction Methodologies
The choice of reducing agent for a nitro group is governed by factors such as substrate sensitivity (chemoselectivity), scalability, safety, and cost. Several classes of reagents are commonly employed.[3][4]
-
Catalytic Hydrogenation: Often considered the "gold standard" for its high efficiency and clean conversion, this method typically uses catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[4] However, its application is constrained by significant safety risks associated with flammable hydrogen gas and pyrophoric catalysts, as well as poor chemoselectivity towards other reducible functional groups (e.g., alkenes, alkynes, and some carbonyls).[5][6]
-
Dissolving Metal Reductions: Classic methods using metals like tin, zinc, or iron in strong acidic media (e.g., the Béchamp reduction) are effective but suffer from harsh reaction conditions, stoichiometric metal waste, and often complex workup procedures.[4][7]
-
Hydride and Sulfide Reagents: Reagents like Lithium Aluminium Hydride (LiAlH₄) can reduce aliphatic nitro compounds but tend to form azo compounds from aromatic nitroarenes.[4] Sodium dithionite (Na₂S₂O₄) offers a milder, metal-free alternative with good functional group tolerance, proceeding through a single-electron transfer mechanism.[8][9]
For the synthesis of Ethyl 2-(4-aminophenoxy)acetate, a method utilizing iron powder with ammonium chloride in a mixed solvent system has emerged as a superior choice. It is safer and more cost-effective than catalytic hydrogenation and circumvents the harsh acidity and waste issues of traditional metal/acid systems.[1][10]
Featured Protocol: Iron/Ammonium Chloride Mediated Reduction
This method represents a robust, scalable, and significantly safer alternative to other reduction protocols. The reaction proceeds under neutral or mildly acidic conditions, offering excellent functional group tolerance and simplifying the workup process.
Causality and Mechanism
The reduction of an aromatic nitro group by elemental iron is a heterogeneous reaction. Iron acts as the electron source, being oxidized from Fe(0) to Fe(II) or Fe(III) species. Ammonium chloride serves as a mild proton donor in the aqueous solution (pH ≈ 5.5), facilitating the multi-step electron and proton transfer process that converts the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂).[11] This avoids the use of strong acids like HCl, which can hydrolyze the ester functionality in the substrate.
Experimental Workflow: Fe/NH₄Cl Reduction
Caption: Workflow for the iron-mediated reduction of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from a validated, peer-reviewed synthesis.[1]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Iron Powder (Fe), 325 mesh | Reagent Grade | Alfa Aesar |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, >99.5% | Fisher Scientific |
| Ethanol (EtOH), 200 proof | ACS/USP Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade, >99.5% | MilliporeSigma |
| Distilled Water (H₂O) | Type II | In-house |
| Celite® 545 | N/A | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | EMD Millipore |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude this compound (1.0 eq).
-
Solvent and Salt Addition: Add a 1:1 mixture of ethanol and distilled water (e.g., 30 mL for a ~2g scale reaction) followed by ammonium chloride (1.5 eq).
-
Initial Reflux: Stir the mixture and heat to reflux for approximately 30 minutes to ensure all solids are dissolved.
-
Addition of Iron: Carefully remove the heat source, and then add iron powder (1.5 eq) in small portions to control the initial exotherm.
-
Reduction: Return the flask to the heat source and maintain a steady reflux for 4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot.
-
Hot Filtration: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron powder and iron oxides. This step is crucial and must be done while the solution is hot to prevent premature crystallization of the product.
-
Washing: Wash the filter cake thoroughly with hot water to recover any residual product.
-
Extraction: Cool the combined filtrate to room temperature. Transfer it to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product, Ethyl 2-(4-aminophenoxy)acetate, is often obtained as a reddish-brown crystalline solid of high purity.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Alternative Protocol: Catalytic Hydrogenation
While not the recommended method for this specific transformation due to safety and cost, catalytic hydrogenation is a powerful general technique for nitro group reduction.[4]
Principle and Rationale
In this process, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C). The substrate adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen, releasing water as the only byproduct. The reaction is highly exothermic and requires careful thermal management.[5]
Detailed Step-by-Step Protocol (General)
Critical Safety Warning: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst. It must be performed in a designated high-pressure-rated reactor (autoclave) within a fume hood by trained personnel.[12][13] The catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[6]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10% wt., dry basis | Johnson Matthey |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | VWR Chemicals |
| Hydrogen Gas (H₂) | High Purity (5.0) | Airgas |
| Nitrogen Gas (N₂) | High Purity (5.0) | Airgas |
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add a solution of this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Under a gentle stream of inert gas (nitrogen), carefully add the Pd/C catalyst (typically 1-5 mol%). Ensure the catalyst is never handled in the open air when dry.
-
Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat to the target temperature if necessary (many hydrogenations proceed at room temperature). Monitor the reaction by observing the uptake of hydrogen from the gas cylinder. The reaction is highly exothermic and may require cooling to maintain a stable temperature.[5][14]
-
Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Filtration: Open the reactor and immediately filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition. [6][12] The wet catalyst should be quenched and disposed of according to institutional safety protocols.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Method Comparison and Product Validation
Choosing the appropriate protocol requires balancing efficiency with practical considerations of safety, cost, and equipment availability.
| Parameter | Fe/NH₄Cl Reduction | Catalytic Hydrogenation (H₂/Pd-C) |
| Safety Profile | High. Avoids flammable gas and pyrophoric reagents.[1] | Low. Requires specialized equipment and handling of hazardous materials (H₂ gas, pyrophoric Pd/C).[5][13] |
| Cost & Scalability | Excellent. Reagents are inexpensive and the procedure is suitable for large-scale industrial production.[10] | Moderate to High. Palladium is a precious metal catalyst; high-pressure reactors are a significant capital expense. |
| Reaction Conditions | Atmospheric pressure, reflux temperature (~80-100 °C). | Elevated pressure (50-500 psi), often at room temperature. |
| Workup Complexity | Moderate. Requires hot filtration of fine iron sludge.[1] | High. Requires careful filtration of pyrophoric catalyst under inert conditions.[6] |
| Chemoselectivity | High. Mildly acidic/neutral conditions preserve ester and other sensitive functional groups.[10] | Low to Moderate. Can reduce other functional groups like alkenes, alkynes, and benzyl protecting groups.[4] |
| Waste Stream | Stoichiometric iron oxide sludge. | Minimal, but requires disposal of a hazardous catalyst. |
Product Characterization: The identity and purity of the synthesized Ethyl 2-(4-aminophenoxy)acetate (CAS 20485-38-5) should be confirmed using standard analytical techniques.[15] Published data reports characteristic ¹H NMR signals for the aromatic protons and the ethyl ester group, confirming the successful reduction.[1][16] Mass spectrometry can be used to verify the molecular weight (195.21 g/mol ).[17]
Conclusion
For the laboratory or industrial-scale synthesis of Ethyl 2-(4-aminophenoxy)acetate, the reduction of the nitro precursor using iron powder and ammonium chloride is the demonstrably superior method. It provides a safe, low-cost, and highly efficient pathway to the desired product, avoiding the significant hazards and capital costs associated with catalytic hydrogenation.[1] This protocol's high functional group tolerance and straightforward workup make it an authoritative and trustworthy choice for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. icheme.org [icheme.org]
- 15. 20485-38-5|Ethyl 2-(4-aminophenoxy)acetate|BLD Pharm [bldpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. PubChemLite - Ethyl 2-(4-aminophenoxy)acetate (C10H13NO3) [pubchemlite.lcsb.uni.lu]
Application Note: Robust Synthesis of Ethyl 2-(4-nitrophenoxy)acetate via Phase-Transfer Catalysis
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol.[1] However, traditional methods often require stringent anhydrous conditions and the use of strong, hazardous bases. Phase-transfer catalysis (PTC) emerges as a powerful alternative, circumventing many of these limitations by facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields under milder conditions.[2][3][4] This application note provides a detailed protocol for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate, a valuable intermediate in medicinal chemistry, utilizing a solid-liquid phase-transfer catalysis approach. This method offers high yields, operational simplicity, and is amenable to scale-up, making it highly attractive for both academic research and industrial drug development.
The Power of Phase-Transfer Catalysis in Williamson Ether Synthesis
Phase-transfer catalysis operates on the principle of transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.[5] In the synthesis of this compound, the phenoxide ion, generated from 4-nitrophenol and a base, is insoluble in the organic solvent where the ethyl 2-bromoacetate resides. The phase-transfer catalyst, a quaternary ammonium salt like Tetra-n-hexylammonium bromide (THAB) or tetrabutylammonium bromide (TBAB), possesses both hydrophilic and lipophilic properties.[5][6] The cationic head of the catalyst pairs with the phenoxide anion, and the lipophilic alkyl chains solvate this ion pair into the organic phase, allowing it to react with the ethyl 2-bromoacetate.
The key advantages of employing PTC in this synthesis include:
-
Milder Reaction Conditions: Eliminates the need for strong and hazardous bases like sodium hydride.[3]
-
No Anhydrous Solvents Required: The presence of a small amount of water can even be beneficial in some solid-liquid PTC systems.[7]
-
Increased Reaction Rates and Yields: By bringing the reactants together in a single phase, the reaction proceeds much faster than in a heterogeneous mixture.[1][3]
-
Simplified Workup: The catalyst is used in catalytic amounts and can often be easily removed during product purification.
Mechanistic Overview
The mechanism of the phase-transfer catalyzed synthesis of this compound proceeds through a catalytic cycle. The following diagram illustrates the key steps involved in a solid-liquid PTC system.
Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis.
Experimental Protocol
This protocol is adapted from established procedures and is optimized for high yield and purity.[6]
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Nitrophenol | ≥99% | Sigma-Aldrich |
| Ethyl 2-bromoacetate | ≥98% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Fisher Scientific |
| Tetra-n-hexylammonium bromide (THAB) | ≥98% | TCI Chemicals |
| Chlorobenzene | Anhydrous, ≥99.8% | Acros Organics |
| Biphenyl (Internal Standard) | ≥99% | Alfa Aesar |
| Diethyl ether | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Equipment | |
| Three-necked round-bottom flask (100 mL) | |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Thermometer | |
| Ultrasonic bath (optional, for rate enhancement) | [6][8] |
| Separatory funnel (250 mL) | |
| Rotary evaporator | |
| Gas chromatograph (GC) for reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add chlorobenzene (30 mL), anhydrous potassium carbonate (3.0 g), and biphenyl (0.2 g) as an internal standard for GC analysis.
-
Rationale: Chlorobenzene is chosen as the solvent due to its high boiling point and ability to dissolve the organic reactants. Anhydrous potassium carbonate serves as a mild and effective solid base.[6] The internal standard allows for accurate monitoring of the reaction progress.
-
-
Addition of Reactants:
-
Add 4-nitrophenol (3.0 g) and the phase-transfer catalyst, Tetra-n-hexylammonium bromide (0.2 g), to the flask.
-
Commence stirring to ensure a uniform suspension.
-
Rationale: The order of addition is crucial to ensure the base is present to deprotonate the 4-nitrophenol as it dissolves. The catalyst is added at this stage to facilitate the initial phase transfer.
-
-
Initiation of Reaction:
-
Add ethyl 2-bromoacetate (0.6 g) to the reaction mixture to initiate the reaction.
-
Heat the mixture to 50°C with continuous stirring (approximately 800 rpm).
-
For an enhanced reaction rate, the reaction vessel can be partially submerged in an ultrasonic bath operating at a frequency of 28 kHz.[6][8]
-
Rationale: The reaction is initiated by the addition of the alkylating agent. A moderate temperature of 50°C provides sufficient energy for the reaction to proceed without significant side product formation. Sonication can increase the surface area of the solid base and enhance mass transfer, leading to a higher reaction rate.[6]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by withdrawing small aliquots (approximately 0.5 mL) from the organic layer at regular time intervals.
-
Dilute the samples with chlorobenzene before analysis by Gas Chromatography (GC) to determine the conversion of ethyl 2-bromoacetate.
-
The reaction is typically complete within 2-4 hours, with conversions exceeding 95%.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and any inorganic byproducts.
-
Transfer the filtrate to a separatory funnel and wash with distilled water (2 x 30 mL) to remove any remaining catalyst and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: A simple filtration removes the solid components. The aqueous wash removes the phase-transfer catalyst and any remaining salts. Drying the organic layer is essential before solvent removal.
-
-
Purification and Characterization:
-
Remove the solvent (chlorobenzene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from ethanol to yield this compound as a pale yellow solid.[9]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 50°C | Optimal for high yield and minimal side reactions.[6] |
| Stirring Rate | ~800 rpm | Ensures efficient mixing of the heterogeneous mixture.[6] |
| Catalyst | Tetra-n-hexylammonium bromide (THAB) | Highly effective for this solid-liquid PTC system.[6] |
| Base | Anhydrous Potassium Carbonate | Mild, inexpensive, and easy to handle.[6] |
| Solvent | Chlorobenzene | High boiling point and good solubility for reactants. |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and basicity.
-
Increase the reaction time or consider a slight increase in temperature (up to 60-70°C), monitoring for potential side product formation.
-
Verify the purity of the starting materials, as impurities can inhibit the reaction.
-
-
Slow Reaction Rate:
-
Increase the stirring speed to improve mixing at the phase interface.
-
Consider using a different phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), which may exhibit different efficacy depending on the specific conditions.
-
The use of sonication is highly recommended to significantly accelerate the reaction.[6][8]
-
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound using phase-transfer catalysis. The protocol is straightforward, utilizes readily available and less hazardous reagents, and provides high yields of the desired product. The principles and techniques described herein are broadly applicable to other Williamson ether syntheses, offering a versatile tool for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. jetir.org [jetir.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijche.com [ijche.com]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. Phase-transfer catalysis for synthesis of this compound under sonication- kinetic aspects [ijche.com]
- 9. mdpi.com [mdpi.com]
Application Note: Sonication-Assisted Synthesis of Ethyl 2-(4-nitrophenoxy)acetate – A Green and Efficient Protocol
Abstract: This application note provides a detailed protocol for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate, a valuable intermediate in pharmaceutical research and development.[1] The method leverages the synergistic effects of ultrasound irradiation and phase-transfer catalysis (PTC) to achieve a rapid, high-yield synthesis under mild conditions. This sonochemical approach represents a significant improvement over conventional heating methods, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[2][3] This document outlines the underlying chemical principles, a step-by-step experimental protocol, characterization data, and a comparative analysis to guide researchers in adopting this efficient methodology.
Introduction and Scientific Principles
The synthesis of aryloxyacetic esters, such as this compound, is a cornerstone reaction in medicinal chemistry. These compounds serve as precursors for a wide range of biologically active molecules, including dual activators for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are targets for hypoglycemic agents.[1][4] The traditional method for this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[5][6]
The Williamson Ether Synthesis Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this specific application, the process involves two key steps:
-
Deprotonation: A mild base, anhydrous potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-nitrophenol to form the potent nucleophile, the 4-nitrophenoxide anion.
-
Nucleophilic Attack: The generated 4-nitrophenoxide anion performs a backside attack on the electrophilic α-carbon of ethyl 2-bromoacetate, displacing the bromide leaving group to form the desired ether linkage.[5][8]
Caption: The SN2 mechanism for the Williamson ether synthesis of the target compound.
The Role of Sonication and Phase-Transfer Catalysis (PTC)
Conventional heating methods for this reaction often require prolonged reflux periods.[1] Sonochemistry offers a potent alternative by utilizing the phenomenon of acoustic cavitation . High-frequency sound waves (typically >20 kHz) passing through a liquid medium create, expand, and violently collapse microscopic bubbles.[9] This collapse generates transient, localized hotspots with extremely high temperatures (~5000 K) and pressures (~1000 atm), dramatically accelerating chemical reactions.[9]
In a heterogeneous solid-liquid system like the one described here, sonication provides two major benefits:
-
Enhanced Mass Transfer: The intense micro-convection and shockwaves generated by cavitation disrupt the boundary layers at the solid-liquid interface, significantly increasing the rate at which reactants interact.[3][10]
-
Surface Activation: Ultrasound can de-passivate the surface of the solid base (K₂CO₃), increasing its effective surface area and reactivity.
The inclusion of a Phase-Transfer Catalyst (PTC) , such as tetra-n-hexylammonium bromide (THAB), is crucial for maximizing the efficiency of this solid-liquid reaction. The PTC facilitates the transfer of the 4-nitrophenoxide anion from the solid surface into the organic solvent phase, where it can readily react with the ethyl 2-bromoacetate.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. ijche.com [ijche.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate. The procedure is based on the Williamson ether synthesis, a robust and widely utilized method for forming ethers. In this application, the acidic proton of 4-nitrophenol is abstracted by a mild base to form a phenoxide ion, which then acts as a nucleophile in an Sₙ2 reaction with ethyl bromoacetate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering not just a procedure, but also the underlying chemical rationale, safety protocols, and characterization guidelines to ensure a successful and reproducible outcome.
Introduction and Scientific Rationale
This compound is a valuable intermediate in organic synthesis, notably as a precursor for compounds with potential biological activities, such as dual hypoglycemic agents.[1] Its preparation is a classic illustration of the Williamson ether synthesis, a cornerstone reaction in organic chemistry first reported in 1850.[2][3]
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][4] The key steps are:
-
Deprotonation: The phenolic proton of 4-nitrophenol is acidic due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base. A mild, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) is sufficient to generate the 4-nitrophenoxide ion in situ.
-
Nucleophilic Attack: The generated 4-nitrophenoxide, a potent nucleophile, attacks the electrophilic α-carbon of ethyl bromoacetate. This attack occurs from the backside relative to the bromide leaving group, in a concerted fashion typical of Sₙ2 reactions.[4][5]
The choice of a primary alkyl halide (ethyl bromoacetate) is critical, as secondary and tertiary halides are more prone to undergoing competing E2 elimination reactions, especially with a strong base.[5][6] Acetone is selected as the solvent because it is polar and aprotic, which effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.
Reaction Scheme
Overall Transformation:
Mechanism: Sₙ2 Pathway
Materials and Equipment
Reagent and Solvent Data
The following table summarizes the properties and quantities for the key reagents.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 50.0 | 1.0 | 6.96 g |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 55.0 | 1.1 | 9.19 g (6.1 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 100.0 | 2.0 | 13.82 g |
| Acetone | C₃H₆O | 58.08 | - | - | 250 mL |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As needed |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
-
Melting point apparatus
Safety and Hazard Management
This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. The experiment must be performed inside a certified chemical fume hood.
| Chemical | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| 4-Nitrophenol | Toxic if swallowed, harmful in contact with skin or if inhaled.[7][8] May cause damage to organs through prolonged exposure.[9][10] | Nitrile gloves, safety goggles, lab coat.[9] |
| Ethyl Bromoacetate | Fatal if swallowed, in contact with skin, or if inhaled.[11][12] Causes severe eye and skin irritation. Lachrymator.[13][14] | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat. Work in a well-ventilated fume hood is mandatory.[11][14] |
| Potassium Carbonate | Causes serious eye and skin irritation.[15][16][17][18] May cause respiratory irritation.[18][19] | Nitrile gloves, safety goggles. |
| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. | Nitrile gloves, safety goggles. Keep away from ignition sources. |
| Ethanol | Highly flammable liquid and vapor. | Nitrile gloves, safety goggles. Keep away from ignition sources. |
Detailed Experimental Protocol
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Reaction Setup & Execution
-
Place 4-nitrophenol (6.96 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100.0 mmol) into a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 250 mL of acetone to the flask.
-
Assemble the reflux apparatus by attaching a condenser to the flask. Begin circulating cool water through the condenser.
-
Place the apparatus on a heating mantle and begin stirring the mixture.
-
Carefully add ethyl bromoacetate (9.19 g, 55.0 mmol) to the stirring suspension.
-
Heat the mixture to a gentle reflux (approximately 55-60°C) and maintain this temperature with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material (4-nitrophenol) and the reaction mixture. The reaction is complete upon the disappearance of the 4-nitrophenol spot and the appearance of a new, less polar product spot.
Work-up and Isolation 8. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. 9. Remove the inorganic salts (potassium bromide and excess potassium carbonate) by gravity filtration, washing the filter cake with a small amount of fresh acetone (2 x 20 mL). 10. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product, typically a pale-yellow solid.
Purification 11. The crude solid is purified by recrystallization.[20] Transfer the solid to a 250 mL Erlenmeyer flask. 12. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[21] 13. If any insoluble impurities remain, perform a hot gravity filtration. 14. Allow the clear solution to cool slowly to room temperature, during which time crystallization should occur. The cooling can be completed in an ice bath to maximize crystal formation.[22] 15. Collect the purified crystals by vacuum filtration using a Büchner funnel. 16. Wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any residual soluble impurities. 17. Dry the crystals under vacuum to obtain the final product, this compound.
Characterization and Expected Results
-
Appearance: White to pale-yellow crystalline solid.
-
Yield: Typically >80%.
-
Melting Point: 114-116 °C.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.24 (d, 2H, Ar-H), 7.01 (d, 2H, Ar-H), 4.75 (s, 2H, O-CH₂), 4.29 (q, 2H, O-CH₂CH₃), 1.32 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.8, 162.9, 141.9, 125.9, 114.8, 65.9, 62.1, 14.1.
-
FTIR (KBr, cm⁻¹): ~1760 (C=O, ester), ~1590 & 1340 (NO₂, aromatic nitro), ~1200 (C-O, ether).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficient heating; wet reagents/solvent; poor quality reagents. | Ensure proper reflux temperature. Use anhydrous K₂CO₃ and dry acetone. Check the purity of starting materials. |
| Low yield of crude product | Incomplete reaction; loss during filtration or transfer. | Increase reaction time. Ensure careful transfer of materials. |
| Product fails to crystallize | Solution is not saturated; impurities are present. | Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If very impure, consider column chromatography. |
| Oily product after work-up | Presence of impurities lowering the melting point. | Proceed with recrystallization; the impurities may remain in the mother liquor. If it remains an oil, purification by column chromatography may be necessary. |
References
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
- 15. ineos.com [ineos.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. enartis.com [enartis.com]
- 19. chemos.de [chemos.de]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Home Page [chem.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 2-(4-nitrophenoxy)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this important synthesis, a classic example of the Williamson ether synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and provide actionable insights to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge needed to make informed experimental decisions.
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis proceeds via the Williamson ether synthesis , which is a cornerstone of organic chemistry for forming ethers.[1][2] The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-nitrophenol. This generates a highly reactive 4-nitrophenoxide ion, which serves as the nucleophile.[4][5]
-
Nucleophilic Attack: The 4-nitrophenoxide ion then attacks the electrophilic carbon atom of ethyl bromoacetate (or a similar ethyl haloacetate). This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the desired ether product.[1][3]
Caption: SN2 Mechanism for Synthesis.
Q2: How do I select the appropriate base for deprotonating 4-nitrophenol?
The choice of base is critical and depends on the desired reaction conditions and the need to avoid side reactions. The key is to select a base strong enough to deprotonate 4-nitrophenol (pKa ≈ 7.15) efficiently but not so strong that it promotes unwanted side reactions.
| Base Type | Examples | Pros | Cons |
| Weak Bases | K₂CO₃, Cs₂CO₃ | Safe, easy to handle, minimizes side reactions. Highly effective for this specific synthesis.[6] | May require slightly longer reaction times or heating. |
| Strong Bases | NaOH, KOH | Inexpensive and effective. | Can introduce water, potentially leading to hydrolysis of the ethyl ester product. |
| Very Strong Bases | NaH, KH | Powerful, drives deprotonation to completion.[3][7] | Highly reactive, requires strictly anhydrous conditions, and poses a fire risk if handled improperly. Can promote elimination side reactions.[8] |
Recommendation: For the synthesis of this compound, anhydrous potassium carbonate (K₂CO₃) is the recommended base.[6] It is sufficiently basic to deprotonate 4-nitrophenol and its heterogeneous nature simplifies work-up (it can be filtered off).
Q3: What is the role of the solvent, and which one should I use?
The solvent plays a crucial role in an SN2 reaction. The ideal solvent will dissolve the reactants and stabilize the transition state, thereby accelerating the reaction.
-
Polar Aprotic Solvents are highly recommended.[1][9] They can solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.[1]
-
Protic Solvents (e.g., ethanol, water) should generally be avoided as the primary solvent. They can form hydrogen bonds with the phenoxide, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thus slowing the reaction.[1][4]
Recommendation: Acetone is an excellent and cost-effective choice for this synthesis.[6] It has a convenient boiling point for refluxing and effectively dissolves the starting materials. DMF is also a very effective alternative that can increase the reaction rate.[11]
Q4: Which alkylating agent is better: ethyl bromoacetate or ethyl chloroacetate?
The effectiveness of the alkylating agent depends on the leaving group ability of the halide. In SN2 reactions, the bond to the leaving group is broken in the rate-determining step. A better leaving group will depart more easily, leading to a faster reaction.
The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ >> F⁻ .
Therefore, ethyl bromoacetate is a more reactive and preferred electrophile than ethyl chloroacetate.[3] To further enhance reactivity, a catalytic amount of potassium iodide (KI) can be added. The iodide ion can displace the bromide in an equilibrium reaction (the Finkelstein reaction) to form the highly reactive ethyl iodoacetate in situ, which accelerates the overall synthesis.[6][12]
Part 2: Troubleshooting and Yield Optimization
Even a well-established reaction can present challenges. This section provides a systematic guide to diagnosing and solving common problems.
Q5: My final yield is disappointingly low. What are the most likely causes and how can I fix them?
Low yield is the most common issue. The cause can usually be traced to one of three areas: incomplete reaction, competing side reactions, or loss of product during work-up.
Caption: Troubleshooting Low Reaction Yield.
Detailed Breakdown:
-
Inadequate Deprotonation: If the 4-nitrophenol is not fully converted to the phenoxide, the reaction cannot proceed to completion.
-
Cause: Insufficient or low-quality base. K₂CO₃ can absorb moisture, reducing its effectiveness.
-
Solution: Use at least 2 equivalents of anhydrous K₂CO₃. Ensure it is finely powdered to maximize surface area.
-
-
Presence of Water: Moisture is detrimental to the reaction.
-
Cause: Wet solvent or reagents.
-
Solution: Use anhydrous grade solvents and ensure starting materials are dry. Water can lead to the hydrolysis of the ethyl ester product back to the carboxylic acid, especially under basic conditions.[8]
-
-
Suboptimal Reaction Time/Temperature: The reaction may not have reached completion.
-
Poor Leaving Group Reactivity:
-
Cause: Using ethyl chloroacetate instead of the bromo- or iodo-analogs.
-
Solution: Use ethyl bromoacetate and add a catalytic amount of potassium iodide (KI) to boost the reaction rate.[6]
-
Q6: My TLC plate shows several unexpected spots. What are the likely side products?
The presence of multiple spots indicates competing side reactions. For this synthesis, the primary culprits are:
-
C-Alkylation Product: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1][9] While O-alkylation is generally favored, C-alkylation can occur, leading to an isomeric byproduct. The choice of solvent can significantly impact this ratio.[13] Polar aprotic solvents favor the desired O-alkylation.
-
Hydrolysis Product: If water is present, the ethyl ester can be saponified (hydrolyzed under basic conditions) to form 2-(4-nitrophenoxy)acetic acid. This product will have a very different Rf value on TLC, typically much lower (more polar) than the desired ester.
-
Unreacted Starting Materials: Lingering spots of 4-nitrophenol and/or ethyl bromoacetate indicate an incomplete reaction.
Q7: I am struggling with the purification of the final product. What is an effective protocol?
Effective purification is key to obtaining a high-quality final product. The product, this compound, is typically a solid at room temperature.[6]
Recommended Purification Method: Recrystallization
-
Initial Work-up: After the reaction is complete, filter the hot reaction mixture to remove the inorganic salts (e.g., K₂CO₃, KBr). Wash the collected solids with a small amount of hot acetone to recover any trapped product.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude solid product.
-
Recrystallization:
-
Solvent Choice: Ethanol is a suitable solvent for recrystallization.[14]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.
-
Part 3: Optimized Experimental Protocol
This protocol is synthesized from established literature procedures and best practices discussed above.[6]
Caption: Experimental Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq, finely powdered), and potassium iodide (0.05 eq). Add dry acetone as the solvent (approx. 15-20 mL per gram of 4-nitrophenol).
-
Initial Stirring: Stir the mixture and heat to reflux for 20 minutes to ensure a dry, basic environment.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.0 eq) to the refluxing mixture.
-
Reaction: Allow the mixture to reflux for 8-12 hours. Monitor the consumption of 4-nitrophenol by TLC (a suitable eluent is 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, stop heating. Filter the hot mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of hot acetone.
-
Crude Product Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude pale-yellow solid product.[6]
-
Purification: Recrystallize the crude solid from hot ethanol as described in the troubleshooting section above.
-
Drying and Analysis: Dry the purified crystals under vacuum. Calculate the final yield and characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Khan Academy [khanacademy.org]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. brainly.in [brainly.in]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of Ethyl 2-(4-nitrophenoxy)acetate
Welcome to the technical support resource for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yield is the most frequent issue, often stemming from several factors. A systematic approach is key to diagnosis.
Potential Cause 1: Incomplete Deprotonation of 4-Nitrophenol The reaction proceeds via an SN2 mechanism, which requires the formation of the potent 4-nitrophenoxide nucleophile from the weakly acidic 4-nitrophenol.[1][2] Incomplete deprotonation leaves unreacted starting material and slows the reaction rate.
-
Solution:
-
Base Selection: Use a base strong enough to fully deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and mild choice.[3] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[1][4]
-
Anhydrous Conditions: Water will consume strong bases and can shift the equilibrium away from the desired phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Potential Cause 2: Competing Side Reactions The desired O-alkylation pathway competes with other reactions that consume your starting materials or product. The most common culprits are C-alkylation and hydrolysis.
-
Solution:
-
Optimize Solvent Choice: Use a polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF).[5][6][7] These solvents solvate the potassium (or sodium) cation, leaving the phenoxide oxygen "naked" and highly nucleophilic, which favors the desired O-alkylation. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and promoting undesired C-alkylation.[8]
-
Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions. A typical Williamson ether synthesis is conducted between 50-100 °C.[5] Refluxing in acetone (boiling point ~56 °C) is a good starting point.[3]
-
Potential Cause 3: Insufficient Reaction Time The Williamson ether synthesis can be slow, especially with less reactive alkyl halides like ethyl chloroacetate. Yields are often low when reaction times are shortened.[5]
-
Solution:
-
Monitor by TLC: Do not rely on a fixed reaction time. Monitor the disappearance of the 4-nitrophenol starting material using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot is gone. A typical reflux time can be 8 hours or more.[3]
-
Consider a More Reactive Halide: Ethyl bromoacetate is more reactive than ethyl chloroacetate due to bromide being a better leaving group. Using it can lead to shorter reaction times and higher yields under the same conditions.[3]
-
Q2: My TLC plate shows multiple spots, and I'm not sure what they are. How do I identify the byproducts?
A messy TLC is indicative of side reactions. Let's break down the likely identities of the extra spots.
dot
Caption: Representative TLC plate showing product and common impurities.
-
Spot B (Unreacted 4-Nitrophenol): This is your starting material (SM). It is quite polar due to the hydroxyl group. If this spot is intense, your reaction is incomplete (see Q1).
-
Spot D (Unreacted Ethyl Haloacetate): This starting material is much less polar than 4-nitrophenol and will have a high Rf value.
-
Spot A (Hydrolysis Product): The most likely polar byproduct is 2-(4-nitrophenoxy)acetic acid, formed from the hydrolysis of the product's ester group.[9][10] This carboxylic acid is highly polar and will have a very low Rf value, often streaking from the baseline. This occurs if water is present in your reaction mixture or during workup.
-
Other Spots (C-Alkylation): Alkylation on the aromatic ring can produce isomers (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate).[5][6] These products may have polarities similar to the desired product, appearing as spots close to Spot C and complicating purification.
Q3: My final product is an oil instead of the expected solid, and it seems impure after workup. What purification strategy should I use?
This compound should be a pale yellow solid.[3] An oily product indicates the presence of impurities.
Step 1: Aqueous Workup to Remove Polar Impurities Before concentrating your organic extract, perform a liquid-liquid extraction to remove the most common impurities.
-
Dilute the crude organic layer with a solvent like ethyl acetate.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This basic wash will deprotonate the acidic unreacted 4-nitrophenol and the 2-(4-nitrophenoxy)acetic acid byproduct, pulling them into the aqueous layer.
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.[3]
Step 2: Recrystallization or Column Chromatography If the product is still impure after an acidic/basic workup, more rigorous purification is needed.
-
Recrystallization: This is the preferred method if the product is mostly pure. Ethanol is a suitable solvent for recrystallization.[11] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or if C-alkylation byproducts are present, silica gel column chromatography is necessary. Use a gradient of ethyl acetate in hexanes as the eluent, starting with a low polarity to elute non-polar impurities and gradually increasing the polarity to isolate your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
This reaction is a classic Williamson Ether Synthesis .[4][5] The mechanism is a bimolecular nucleophilic substitution (SN2).
dot
Caption: The two-step mechanism of the Williamson ether synthesis.
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide ion. This anion is a much stronger nucleophile than the neutral phenol.[1]
-
SN2 Attack: The nucleophilic oxygen of the phenoxide attacks the electrophilic carbon of ethyl haloacetate, displacing the halide leaving group in a single, concerted step.[5]
Q2: Why is the choice of solvent so critical for success?
Solvent choice directly influences reaction rate and selectivity (O- vs. C-alkylation).[8]
| Solvent | Type | Impact on Reaction |
| Acetone, DMF, Acetonitrile | Polar Aprotic | Highly Recommended. Solvates the cation (K⁺) but not the phenoxide anion. This "naked" anion is highly reactive, leading to faster rates and favoring O-alkylation (SN2 pathway).[5][6][7] |
| Ethanol, Water | Polar Protic | Not Recommended. Solvates both the cation and the anion via hydrogen bonding. This stabilizes the phenoxide, reduces its nucleophilicity, slows the reaction, and can promote C-alkylation.[8] |
| Toluene, Hexane | Apolar | Not Recommended. The ionic phenoxide salt has poor solubility in apolar solvents, leading to a very slow or non-existent reaction.[5] |
Q3: Can other side reactions occur besides C-alkylation and hydrolysis?
While less common for this specific substrate combination, it's good to be aware of other possibilities in Williamson syntheses.
-
Elimination (E2): Alkoxides are strong bases and can cause elimination reactions to form alkenes.[2][4] However, with ethyl haloacetate being a primary halide, this pathway is not favored and SN2 substitution dominates. Elimination is a major issue only with secondary or tertiary alkyl halides.[1]
-
Claisen Condensation: Under strongly basic conditions, esters with α-hydrogens can self-condense.[12] Using a relatively mild base like K₂CO₃ and controlled temperatures minimizes this risk.
By understanding the principles governing this synthesis and anticipating potential pitfalls, you can effectively troubleshoot and optimize your experiments to achieve high yields of pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. mdpi.com [mdpi.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. env.go.jp [env.go.jp]
- 10. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Ethyl 2-(4-nitrophenoxy)acetate
Welcome to the technical support guide for the purification of crude Ethyl 2-(4-nitrophenoxy)acetate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the key physical and chemical properties of pure this compound?
Understanding the target's properties is the first step in any purification. This data informs the selection of techniques and analytical methods for purity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₁NO₅ | [1][2] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | Pale yellow solid / crystals | [3] |
| Melting Point | 61-65 °C | [4][5] |
| Solubility | Soluble in ethanol, acetone, ethyl acetate |[1][3] |
Note: The observed melting point is a critical indicator of purity. A broad or depressed melting range suggests the presence of impurities.
Q2: What are the most common impurities I should expect in my crude product?
The crude product's impurity profile is a direct consequence of the synthesis reaction, which is typically a Williamson ether synthesis between 4-nitrophenol and an ethyl haloacetate (e.g., ethyl bromoacetate) using a base like potassium carbonate (K₂CO₃) in a solvent like acetone.[3][6].
Table 2: Common Impurities and Their Origins
| Impurity | Chemical Name | Origin | Removal Strategy |
|---|---|---|---|
| Starting Material | 4-Nitrophenol | Unreacted starting material | Recrystallization, Column Chromatography, or aqueous base wash (caution advised) |
| Starting Material | Ethyl Bromoacetate | Unreacted electrophile | Typically removed during solvent evaporation under reduced pressure due to its volatility. |
| Inorganic Salts | Potassium Carbonate (K₂CO₃), Potassium Bromide (KBr) | Base and reaction byproduct | Filtration of the reaction mixture and subsequent aqueous workup. |
| Side Product | 4-nitrophenoxyacetic acid | Hydrolysis of the ester product, especially if exposed to moisture or base at elevated temperatures[7][8]. | Column chromatography. Can be removed by a mild basic wash, but this risks hydrolyzing more product. |
Q3: Which purification method is better for my crude product: Recrystallization or Column Chromatography?
The choice depends on the impurity profile and the required final purity. The following decision workflow can guide your selection.
Caption: Purification Method Selection Workflow.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-and-answer format.
Problem: My product has "oiled out" during recrystallization and will not solidify.
Cause & Solution: "Oiling out" occurs when a solid melts in the hot recrystallization solvent rather than dissolving, or when the solution becomes supersaturated before crystallization can initiate. This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present.
-
Immediate Action: Try to induce crystallization. First, ensure the solution has cooled to room temperature, then place it in an ice bath.[9]. If crystals do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[9].
-
Systematic Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble (e.g., a few drops of ethyl acetate if you are using ethanol/water) until the solution is clear again.[10]. Alternatively, if using a single solvent, add slightly more hot solvent. Allow the solution to cool very slowly. A slower cooling rate provides more time for a proper crystal lattice to form.
-
Expert Insight: Consider a two-solvent recrystallization system.[10]. A good starting point is dissolving the crude product in a minimal amount of a "good" solvent (like ethyl acetate or acetone) at room temperature, then slowly adding a "poor" solvent (like hexanes) until the solution becomes cloudy. Gently heat until it's clear again, then allow it to cool slowly.[11].
Problem: My final yield after recrystallization is extremely low.
Cause & Solution: Low yield is most often caused by using too much solvent during the recrystallization process, which keeps a significant portion of the product dissolved even after cooling.
-
Procedural Check: Did you use the minimum amount of hot solvent required to dissolve the crude solid? The goal is to create a saturated solution at the solvent's boiling point.[10]. Using an excess of solvent will drastically reduce recovery.
-
Recovery Step: If you suspect excess solvent is the issue, you can try to recover more product. Carefully evaporate some of the solvent from the filtrate (the liquid left after filtering your crystals) using a rotary evaporator or a gentle stream of air, then cool the concentrated solution again to see if a second crop of crystals forms.[12]. Be aware that this second crop may be less pure than the first.
-
Filtration Technique: Ensure you wash the collected crystals with a minimal amount of ice-cold solvent.[9]. Using room temperature or warm solvent will dissolve some of your purified product off the filter paper.
Problem: My column chromatography separation is poor, and the fractions are all mixed.
Cause & Solution: Poor separation on a silica gel column typically points to an inappropriate solvent system (mobile phase).
-
The Rule of Rf: The ideal mobile phase should give your target compound an Rf (retention factor) of ~0.25-0.35 on a TLC plate.[13]. If the Rf is too high (>0.5), the compound will move too quickly through the column, co-eluting with less polar impurities. If the Rf is too low (<0.15), the band will broaden significantly, leading to long elution times and poor separation from more polar impurities.
-
Solvent Polarity: this compound is a moderately polar compound. A common eluent system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[14].
-
If your Rf is too high, decrease the polarity of the eluent by increasing the proportion of hexanes.
-
If your Rf is too low, increase the polarity by adding more ethyl acetate.
-
-
Expert Tip: When running a gradient column (where you gradually increase solvent polarity), do not increase the polarity too quickly. This can cause solvent fronts to crack the silica bed and ruin the separation.[13].
Problem: I suspect my ester is hydrolyzing during purification. How can I confirm and prevent this?
Cause & Solution: Esters are susceptible to hydrolysis to the corresponding carboxylic acid (4-nitrophenoxyacetic acid) and alcohol (ethanol) under either acidic or basic conditions.[8]. This is particularly a risk during aqueous workups or on silica gel, which is slightly acidic.
-
Confirmation: The primary hydrolysis product, 4-nitrophenoxyacetic acid, is much more polar than the starting ester. On a TLC plate, it will have a much lower Rf value and may even remain at the baseline. You can spot your purified material against a sample of the crude product; an intensified spot at a lower Rf could indicate hydrolysis.
-
Prevention:
-
Avoid Strong Bases/Acids: During workup, use a saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide. Ensure all washes are performed quickly and at cool temperatures.
-
Neutralize Silica: If you suspect acid-catalyzed hydrolysis on the column, you can use silica gel that has been neutralized. This is done by preparing a slurry of the silica gel in your starting eluent and adding ~1% triethylamine, then packing the column as usual. The triethylamine will neutralize the acidic sites on the silica.
-
Dry Solvents: Ensure all solvents used in the purification are dry, as water is a reactant in hydrolysis.
-
Section 3: Detailed Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This method is suitable for crude products that are mostly the desired compound with minor impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol dropwise to the crude solid while swirling and heating until the solid just dissolves.[10].
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or any insoluble impurities.[10].
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[9].
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10].
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is necessary for complex mixtures containing impurities with polarities similar to the product.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is 4:1 Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product spot.[13].
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (this is called a "wet slurry" method). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica to prevent disruption.[13].
-
Sample Loading: Dissolve the crude product in the minimum amount of dichloromethane or the eluent solvent. Using a pipette, carefully add this concentrated solution to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Caption: Troubleshooting Flowchart for Recrystallization.
References
- 1. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NO5 | CID 308938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-(4-nitrophenyl)acetate | Interomex [interomex.com]
- 5. Ethyl 2-(4-nitrophenyl)acetate | Elex Biotech LLC [elexbiotech.com]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Home Page [chem.ualberta.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. rsc.org [rsc.org]
Technical Support Center: Purification of Ethyl 2-(4-nitrophenoxy)acetate
Welcome to the technical support center for the purification of Ethyl 2-(4-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted p-nitrophenol from their reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated protocol to ensure the high purity of your final product.
The Challenge: Separating a Phenol from an Ester
The synthesis of this compound often involves the reaction of p-nitrophenol with an ethyl haloacetate. A common outcome is an incomplete reaction, leaving residual unreacted p-nitrophenol in the final product mixture. The structural similarities between the starting material and the product can make purification non-trivial. However, a key chemical difference allows for a straightforward and efficient separation: the acidic nature of the phenolic hydroxyl group in p-nitrophenol.
Core Principle of Separation: Acid-Base Extraction
The purification strategy hinges on the difference in acidity between p-nitrophenol and the neutral ester product, this compound. P-nitrophenol is weakly acidic, with a pKa of approximately 7.15.[1][2] This acidity is due to the electron-withdrawing effect of the nitro group, which stabilizes the corresponding phenoxide ion.[3] This property allows for its selective removal from an organic solution by washing with a basic aqueous solution, such as sodium hydroxide or sodium bicarbonate.
The base deprotonates the p-nitrophenol to form the water-soluble sodium p-nitrophenolate, which partitions into the aqueous phase. The ester, being neutral and lacking an acidic proton, remains in the organic phase. Subsequent separation of the two layers, followed by washing and drying of the organic layer, yields the purified ester.
Comparative Properties of Reactant and Product
| Property | p-Nitrophenol | This compound | Rationale for Separation |
| Molecular Formula | C₆H₅NO₃ | C₁₀H₁₁NO₅ | Different molecular weights. |
| Molecular Weight | 139.11 g/mol [4] | 225.20 g/mol [5] | - |
| Appearance | Pale yellow crystalline solid[4] | Pale yellow solid | Similar appearance necessitates chemical separation. |
| pKa | ~7.15[1][2] | Not applicable (neutral) | The key difference enabling acid-base extraction. |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether.[4] Highly soluble in alkaline aqueous solutions.[3] | Soluble in common organic solvents. | The significant increase in water solubility of the deprotonated form is the basis for separation. |
Experimental Workflow: Purification via Extraction
Caption: Workflow for the purification of this compound.
Detailed Protocol for Purification
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing and Separation : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to fully separate. The aqueous layer will likely turn yellow due to the formation of the p-nitrophenolate ion.[2]
-
Aqueous Layer Removal : Carefully drain the lower aqueous layer.
-
Repeat Extraction : Repeat the extraction with fresh 1 M NaOH solution to ensure complete removal of p-nitrophenol.
-
Brine Wash : Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water-soluble impurities.
-
Drying : Drain the organic layer into a clean flask and dry over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation : Filter the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Troubleshooting Guide & FAQs
Q1: After extraction with NaOH, the organic layer is still yellow. What does this indicate?
A1: A persistent yellow color in the organic layer could suggest that not all of the p-nitrophenol has been removed. This can happen if the concentration of p-nitrophenol is very high or if the volume of the basic solution used was insufficient.
-
Troubleshooting Step: Perform one or two additional extractions with the 1 M NaOH solution. Monitor the color of the aqueous layer; it should become progressively lighter with each wash. You can also check the purity of the organic layer by Thin Layer Chromatography (TLC) to see if the spot corresponding to p-nitrophenol has disappeared.
Q2: I am concerned about the potential hydrolysis of my ester product under basic conditions. Is this a valid concern?
A2: Yes, this is a valid concern. Esters can undergo hydrolysis in the presence of a strong base, especially with prolonged exposure or at elevated temperatures.
-
Preventative Measures:
-
Use a milder base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). While the extraction may be less efficient and require more washes, it significantly reduces the risk of hydrolysis.
-
Perform the extraction at room temperature or below.
-
Minimize the contact time between the organic layer and the basic solution.
-
Q3: How can I confirm that the purification was successful and all the p-nitrophenol has been removed?
A3: Several analytical techniques can be used to assess the purity of your final product.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. Spot your crude mixture, the purified product, and a standard of p-nitrophenol on a TLC plate. After running the plate in an appropriate solvent system, the spot corresponding to p-nitrophenol should be absent in the lane of your purified product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can be used.[6][7] A reversed-phase HPLC method can effectively separate the ester and the phenol, allowing for the quantification of any residual p-nitrophenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to confirm the absence of p-nitrophenol. The characteristic peaks of p-nitrophenol will be absent in the spectrum of the purified product.
Q4: Can I use other purification methods instead of liquid-liquid extraction?
A4: While acid-base extraction is the most common and efficient method, other techniques can be employed.
-
Column Chromatography: Silica gel column chromatography can separate the more polar p-nitrophenol from the less polar ester. However, this method is more time-consuming and requires larger volumes of solvent.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found where the solubility of the ester and p-nitrophenol differ significantly, recrystallization could be an option. This is often less effective for removing large amounts of impurities.
Q5: What is the purpose of the final brine wash?
A5: The brine wash serves two main purposes. First, it helps to remove the bulk of the dissolved water from the organic layer before the addition of a drying agent. This is because the high concentration of dissolved salt in the brine reduces the solubility of water in the organic solvent. Second, it helps to break up any emulsions that may have formed during the extraction process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chemiis.com [chemiis.com]
- 5. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
column chromatography purification of Ethyl 2-(4-nitrophenoxy)acetate
Answering the user's request.## Technical Support Center: Column Chromatography Purification of Ethyl 2-(4-nitrophenoxy)acetate
Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific separation. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt protocols to your unique experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about setting up the purification for this compound.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The molecule's behavior on a silica gel column is dictated by the interplay of its functional groups:
-
Aromatic Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the aromatic ring.
-
Ether Linkage (-O-): The ether oxygen is a polar feature capable of hydrogen bonding with the silanol groups (Si-OH) on the silica surface.
-
Ester Group (-COOEt): This is a moderately polar group that also contributes to interactions with the stationary phase.
Collectively, these features render this compound a moderately polar compound. This polarity means it will have a notable affinity for the polar silica gel stationary phase and will require a mobile phase of intermediate polarity for effective elution.
Q2: Which stationary phase and mobile phase combination should I start with?
A2: For a moderately polar compound like this, normal-phase chromatography is the standard and most effective method.
-
Stationary Phase: Silica gel (SiO₂) is the recommended stationary phase due to its high polarity and versatility. Standard 60 Å pore size silica with a particle size of 40-63 µm is suitable for flash column chromatography.
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent and a polar solvent is ideal. The most common and effective starting point is a mixture of Hexane and Ethyl Acetate . The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC).
Q3: How do I determine the optimal Hexane/Ethyl Acetate ratio using TLC?
A3: The goal of the preliminary TLC analysis is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 . An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.
| Suggested TLC Test Ratios (Hexane:Ethyl Acetate) | Expected Observation |
| 9:1 | Product spot may have a very low Rf (close to the baseline). |
| 8:2 (or 4:1) | Good starting point. Likely to give an Rf in the desired range. |
| 7:3 | The product spot will likely move further up the plate. |
| 1:1 | The product spot may have a very high Rf (close to the solvent front). |
Q4: this compound is a white to pale yellow solid. How can I visualize it on a TLC plate and track it during the column run?
A4: Although the compound itself is not intensely colored, it possesses a strong chromophore (the nitrophenoxy group) that makes visualization straightforward.
-
UV Light: This is the primary, non-destructive method. The aromatic ring strongly absorbs short-wave UV light (254 nm). On a TLC plate containing a fluorescent indicator (e.g., F254), the compound will appear as a dark purple or black spot against a glowing green background.
-
Iodine Staining: If UV is unavailable or for secondary confirmation, placing the TLC plate in a chamber with iodine crystals is a destructive but effective method. The iodine vapor will adsorb onto the organic compound, revealing it as a temporary brown or yellow spot.
Experimental Protocols
Protocol 1: Determining Optimal Eluent by TLC
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of your starting material (4-nitrophenol) and, if available, a pure standard of the product.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture, starting material, and product standard in separate lanes on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen Hexane:Ethyl Acetate eluent. Ensure the solvent level is below the baseline.
-
Analyze: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm).
-
Optimize: Calculate the Rf value for your product. Adjust the solvent ratio until the Rf is in the 0.25-0.35 range. A higher proportion of ethyl acetate increases polarity and raises the Rf; a higher proportion of hexane decreases polarity and lowers the Rf.
Troubleshooting Guide: Common Purification Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during the column chromatography process.
Q5: My compound bands are overlapping, resulting in poor separation. What went wrong?
A5: This is a common resolution problem with several potential causes.
-
Cause 1: Incorrect Mobile Phase Polarity.
-
Diagnosis: If the Rf values of your product and impurities are too close together on the TLC plate (< 0.2 difference), your solvent system lacks the necessary selectivity.
-
Solution: Re-optimize your mobile phase using TLC. If an isocratic (constant solvent ratio) system fails, a gradient elution can be highly effective. Start the column with a less polar eluent (e.g., 9:1 Hexane:EtOAc) to allow the less polar impurities to elute first. Then, gradually increase the polarity (e.g., to 8:2, then 7:3) to elute your target compound, leaving more polar impurities behind.
-
-
Cause 2: Column Overloading.
-
Diagnosis: Bands appear wide, asymmetrical, and may show "tailing." The loading capacity of silica gel is finite.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for a moderately difficult separation is a sample-to-silica mass ratio of 1:30 to 1:50. For easier separations, a 1:20 ratio might be acceptable.
-
-
Cause 3: Poor Column Packing.
-
Diagnosis: You may see channels or cracks forming in the silica bed, leading to an uneven flow of the mobile phase.
-
Solution: Ensure your column is packed uniformly. The "wet slurry" method is generally most reliable. Vibrate or gently tap the column as the slurry settles to ensure a compact, homogenous bed. Never let the solvent level drop below the top of the silica bed.
-
Q6: My product seems to be stuck on the column and won't elute, even after many column volumes.
A6: This indicates that the affinity between your compound and the silica gel is too strong for the chosen mobile phase.
-
Cause 1: Mobile Phase is Not Polar Enough.
-
Diagnosis: The compound had a very low Rf (near 0) on your initial TLC plate.
-
Solution: Significantly increase the polarity of your eluent. If you are running 8:2 Hexane:EtOAc, switch to 7:3 or even 1:1. If the compound still doesn't move, a small percentage (0.5-1%) of methanol can be added to the eluent to dramatically increase its polarity.
-
-
Cause 2: Compound Degradation on Silica.
-
Diagnosis: This is less common for this specific molecule but possible with sensitive compounds. A 2D TLC can diagnose this: run a TLC in one direction, then turn it 90 degrees and run it in a second dimension with the same solvent. If new spots appear that were not on the initial diagonal, the compound is unstable on silica.
-
Solution: If degradation is confirmed, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the slurry solvent. Alternatively, switching to a less acidic stationary phase like alumina could be an option.
-
Q7: My product eluted almost immediately with the solvent front. How do I fix this?
A7: This is the opposite of the previous problem; the mobile phase is too polar, and your compound has minimal interaction with the stationary phase.
-
Cause: Mobile Phase is Too Polar.
-
Diagnosis: The Rf of your compound on the TLC plate was very high (>0.8).
-
Solution: Decrease the polarity of the eluent. If you used a 7:3 Hexane:EtOAc mixture, try 8:2 or 9:1. The goal is to increase the compound's retention time on the column to allow for separation from other components.
-
Q8: The bands on my column are streaking or "tailing" instead of being sharp and symmetrical.
A8: Tailing is often a sign of a problem with how the sample was loaded onto the column.
-
Cause 1: Poor Sample Solubility or Incorrect Loading Solvent.
-
Diagnosis: The crude sample was dissolved in too much solvent or a solvent that is significantly more polar than the mobile phase. This causes the initial band to spread out before chromatography begins.
-
Solution: Always dissolve your crude sample in the absolute minimum amount of solvent required for dissolution. Ideally, use the mobile phase itself. If a more polar solvent is needed for solubility (like dichloromethane), use the dry loading method.
-
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures your sample is introduced to the column as a very narrow, concentrated band, significantly improving resolution.
-
Visualization of Workflow and Troubleshooting
Purification Workflow Diagram
The following diagram outlines the logical flow of the entire purification process.
Caption: Workflow for purification of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose common separation issues systematically.
Caption: A decision tree for troubleshooting column chromatography issues.
troubleshooting failed Ethyl 2-(4-nitrophenoxy)acetate reactions
This technical support guide provides troubleshooting strategies for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate, a common intermediate in pharmaceutical and materials science research. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-nitrophenol with an ethyl haloacetate. While seemingly straightforward, this reaction is prone to several issues that can lead to low yields or failed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I've set up my reaction between 4-nitrophenol and ethyl bromoacetate, but I'm getting a very low yield of this compound. What are the most likely causes?
A1: Low or no yield in this Williamson ether synthesis is a common problem that can often be traced back to several key factors related to the reactants, reaction conditions, and potential side reactions.[1][2] Here is a breakdown of the most probable causes and how to address them:
-
Inefficient Deprotonation of 4-Nitrophenol: The Williamson ether synthesis requires the formation of a phenoxide ion from 4-nitrophenol to act as a nucleophile.[1][3] If the base used is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective in ensuring complete deprotonation.[4][5] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly employed.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can consume the base and protonate the phenoxide, thus inhibiting the reaction.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.[1] Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, while apolar solvents can slow the reaction rate.[1][2]
-
Troubleshooting:
-
Optimal Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2][5] These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, allowing it to remain highly reactive.[1] One study on a similar Williamson ether synthesis found that DMF gave a 91% yield, while DMSO and acetonitrile gave 51% and 47% respectively.[6]
-
-
-
Suboptimal Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.[1][2] Insufficient heat or reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (ethyl bromoacetate).[1][2]
-
Troubleshooting:
-
Alkyl Halide Choice: Primary alkyl halides, like ethyl bromoacetate, are preferred as they are less prone to elimination reactions compared to secondary or tertiary halides.[4][8][9]
-
Temperature Control: While heat is necessary, excessive temperatures can favor the elimination pathway.[2] Maintain the temperature within the recommended range.
-
-
Below is a flowchart to guide your troubleshooting process for low yield:
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Presence of Impurities in the Final Product
Q2: My reaction seems to have worked, but after purification, I'm still seeing significant impurities in my NMR/LC-MS. What are the likely side products and how can I avoid them?
A2: The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 4-nitrophenol or ethyl bromoacetate.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to monitor the reaction until the starting materials are consumed.
-
Stoichiometry: Ensure the correct stoichiometry. A slight excess of the alkylating agent can sometimes help drive the reaction to completion, but this can also lead to other side products.
-
Purification: Unreacted 4-nitrophenol can often be removed by a basic wash (e.g., with dilute NaOH or NaHCO₃ solution) during the workup, as the phenoxide is water-soluble. However, be cautious as the ester product can be hydrolyzed under strongly basic conditions.
-
-
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to isomeric impurities.[2]
-
Troubleshooting:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the phenoxide can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
-
-
Hydrolysis of the Ester: this compound has an ester functional group that can be hydrolyzed to the corresponding carboxylic acid, especially during workup if conditions are too acidic or basic.
-
Troubleshooting:
-
Neutral Workup: Aim for a neutral or mildly acidic/basic workup. Use a saturated solution of a weak base like sodium bicarbonate for neutralization.
-
Temperature Control: Perform extractions and washes at room temperature or below to minimize hydrolysis.
-
-
-
Side Products from the Alkylating Agent: Ethyl bromoacetate can undergo self-condensation or react with other species present.
-
Troubleshooting:
-
Slow Addition: Adding the ethyl bromoacetate slowly to the reaction mixture can help to minimize its self-reaction.
-
-
A summary of potential impurities and mitigation strategies is provided in the table below:
| Impurity | Source | Mitigation Strategy |
| 4-Nitrophenol | Incomplete reaction | Monitor reaction by TLC, adjust stoichiometry, perform a basic wash during workup. |
| Ethyl bromoacetate | Incomplete reaction | Monitor reaction by TLC, adjust stoichiometry. |
| 2-(4-nitrophenoxy)acetic acid | Hydrolysis of the ester product | Use a neutral or mildly basic workup, control temperature during purification. |
| C-alkylated isomers | Ambident nature of phenoxide | Use polar aprotic solvents to favor O-alkylation. |
Issue 3: Difficulty in Product Purification
Q3: I'm struggling to isolate a pure sample of this compound. What are the recommended purification methods?
A3: Effective purification is crucial for obtaining a high-quality product. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Extraction and Washing: This is the first and most critical step in purification.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter it off.[7]
-
If a solvent like DMF or DMSO was used, it needs to be removed. This can often be achieved by diluting the reaction mixture with a larger volume of water and extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dilute HCl (to remove any remaining base).
-
Saturated NaHCO₃ solution (to remove unreacted 4-nitrophenol).
-
Brine (to remove residual water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[7]
-
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure solid product.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent.
-
Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. One procedure describes obtaining single crystals suitable for X-ray analysis by slow evaporation from an ethanol solution.[10]
-
-
-
Column Chromatography: If recrystallization is ineffective or if impurities are very similar in polarity to the product, column chromatography is a good alternative.
-
Protocol:
-
Use silica gel as the stationary phase.
-
A common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.
-
-
The general workflow for purification is as follows:
Caption: General purification workflow.
Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for the synthesis of this compound based on common laboratory practices.
Materials:
-
4-Nitrophenol
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.[7]
-
Stir the mixture and heat to reflux for 20 minutes.[7]
-
Add ethyl bromoacetate (1.0 eq) to the reaction mixture.[7] A catalytic amount of potassium iodide (KI) can be added to increase the reaction rate.[7]
-
Continue to reflux the mixture for 8 hours, monitoring the progress of the reaction by TLC.[7]
-
Once the reaction is complete (as indicated by the disappearance of the 4-nitrophenol spot on the TLC plate), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.[7]
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure.[7]
-
Dissolve the resulting crude product in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a pale yellow solid.[7]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 2-(4-nitrophenoxy)acetate
Welcome to the comprehensive technical support guide for Ethyl 2-(4-nitrophenoxy)acetate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges and questions regarding its stability, particularly concerning the effects of temperature. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Stability Profile
This compound is an ester that, like many similar chemical structures, is susceptible to degradation under certain environmental conditions. The primary points of vulnerability in the molecule are the ester linkage, which is prone to hydrolysis, and the nitroaromatic system, which can be susceptible to thermal and photolytic degradation. An unexpected loss of purity or the appearance of unknown peaks in your analytical chromatograms can often be traced back to inappropriate storage or handling temperatures. This guide will walk you through troubleshooting these issues and provide you with the means to proactively assess the stability of your material.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team has received regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on available safety data sheets, it is recommended to store this compound in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is often advised, and for maintaining the highest product quality, freezer storage may be optimal.[1][2][3][4] Some suppliers specify a storage temperature range of 10-25°C for shorter periods.[1] The key is to protect it from excessive heat and moisture.
Q2: I've observed a new, unexpected peak in my HPLC analysis of a sample that has been stored for a while. What could it be?
A2: The most probable cause is the hydrolysis of the ester bond, especially if the sample was exposed to moisture or stored in a non-anhydrous solvent. This would result in the formation of 4-nitrophenoxyacetic acid and ethanol. Elevated temperatures can accelerate this process.
Q3: Can I heat my solution containing this compound to aid in dissolution?
A3: Gentle warming may be acceptable for short periods, but prolonged exposure to high temperatures should be avoided. One study on the synthesis of this compound was conducted at 50°C, suggesting some stability at this temperature over the course of the reaction.[5] However, excessive heat can lead to thermal degradation, potentially involving the nitro group and the aromatic ring, leading to a more complex mixture of impurities. For similar nitroaromatic compounds, thermal decomposition can produce hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
Q4: Is the compound sensitive to light?
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Purity Over Time | Hydrolysis due to moisture | Store the compound in a desiccator. Use anhydrous solvents for preparing solutions. |
| Thermal degradation | Store at recommended lower temperatures (refrigerated or frozen). Avoid unnecessary exposure to heat. | |
| Appearance of a Yellow Tint in Solution | Formation of 4-nitrophenoxide ion | This is an indicator of hydrolysis, particularly under basic conditions. The solution should be freshly prepared and buffered at a neutral or slightly acidic pH if possible for the experiment. |
| Inconsistent Experimental Results | Degradation of stock solutions | Prepare stock solutions fresh daily. If a stock solution must be stored, aliquot and freeze it. Perform a purity check on the stock solution before use if it has been stored for an extended period. |
| Multiple Degradation Peaks in HPLC | Severe thermal stress | Re-evaluate the experimental conditions to minimize heat exposure. If high temperatures are necessary, reduce the duration of exposure. Consider performing a forced degradation study to identify the degradation products. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A step-by-step workflow for diagnosing and resolving stability issues.
Predicted Degradation Pathways
Understanding the likely degradation pathways is crucial for interpreting unexpected analytical results. Based on the chemical structure of this compound, we can predict the primary degradation products under hydrolytic and thermal stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Ethyl 2-(4-nitrophenoxy)acetate
Answering your question.
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for Ethyl 2-(4-nitrophenoxy)acetate. This guide, designed for researchers and drug development professionals, provides in-depth answers and practical solutions to ensure the stability of this reagent in your experiments. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your materials. Here, we move beyond simple instructions to explain the chemical principles governing the stability of this ester, empowering you to proactively prevent degradation and troubleshoot issues with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: Why is this compound so susceptible to hydrolysis?
A1: The susceptibility of this ester to hydrolysis is rooted in its molecular structure. The ester bond is cleaved by water into its parent carboxylic acid (2-(4-nitrophenoxy)acetic acid) and alcohol (ethanol). This reaction can be catalyzed by both acids and bases.[1] Two key features of this compound dramatically accelerate this process:
-
Electron-Withdrawing Nitro Group: The nitro group (NO₂) on the phenyl ring is strongly electron-withdrawing. This effect is transmitted through the phenoxy ring system, pulling electron density away from the ester's carbonyl carbon. This makes the carbonyl carbon more electropositive and, therefore, a more attractive target for nucleophilic attack by water or hydroxide ions.[2][3]
-
Stable Leaving Group: The resulting 4-nitrophenoxide ion is a relatively stable leaving group due to resonance stabilization provided by the nitro group. A more stable leaving group facilitates a faster rate of nucleophilic acyl substitution, which is the core mechanism of hydrolysis.
Q2: What are the ideal conditions for storing this compound?
A2: Proper storage is the first and most critical line of defense against hydrolysis. The primary goals are to exclude moisture and maintain a stable temperature.
| Storage Format | Recommended Conditions | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container with a desiccant.[4] | Minimizes exposure to atmospheric moisture and slows any potential degradation. The solid state is significantly more stable than solutions. |
| Stock Solutions | Prepare fresh if possible. If storage is necessary, use a high-purity anhydrous aprotic solvent (e.g., Acetonitrile, Dioxane, THF). Store under an inert atmosphere (Argon or Nitrogen) at -20°C in a vial with a septum-sealed cap.[1][5] | Prevents introduction of water, which is a key reactant in hydrolysis. Inert gas displaces moist air. Low temperature reduces reaction kinetics. |
Note: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions.
Q3: At what pH is this compound most stable in aqueous solutions?
A3: The rate of ester hydrolysis is highly pH-dependent. Since the reaction is catalyzed by both acid (H⁺) and base (OH⁻), the rate is slowest at a neutral or slightly acidic pH. For most esters, the point of maximum stability is typically between pH 4 and 6 .[1] In highly acidic or, more dramatically, in basic conditions, the rate of hydrolysis increases significantly. Base-catalyzed hydrolysis (saponification) is particularly rapid and effectively irreversible.[6][7]
Part 2: Troubleshooting Guide - Diagnosing and Solving Hydrolysis Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q4: I ran a reaction and my yield of the desired product is low. I suspect hydrolysis of my starting ester. How can I confirm this?
A4: Detecting the byproducts of hydrolysis is the most direct way to confirm degradation. The primary hydrolysis products are 2-(4-nitrophenoxy)acetic acid and ethanol . Additionally, under strongly basic conditions, the 4-nitrophenoxy group can be cleaved to produce 4-nitrophenol . Here are common analytical methods to check for these impurities:
-
Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the starting ester. On a TLC plate, you will see a new spot with a lower Rf value (closer to the baseline) corresponding to the acid.[6]
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the appearance of a broad singlet characteristic of a carboxylic acid proton (>10 ppm) is a strong indicator. You may also see peaks corresponding to 4-nitrophenol if it has formed.[6]
-
UV-Vis Spectrophotometry: 4-nitrophenol and its conjugate base, 4-nitrophenoxide, are chromophoric. In basic solutions (pH > 7), the deprotonated 4-nitrophenoxide ion has a distinct yellow color with a strong absorbance maximum around 405 nm.[8][9] Monitoring the appearance of this absorbance is a sensitive method to quantify hydrolysis.
Q5: My reaction requires aqueous or basic conditions. How can I minimize hydrolysis during the experiment and workup?
A5: This is a common challenge. While hydrolysis cannot be stopped completely in unfavorable conditions, its rate can be significantly reduced by controlling temperature and exposure time.
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize hydrolysis during reactions and workups.
Key Causality-Driven Choices:
-
Low Temperature: The rate of most chemical reactions, including hydrolysis, decreases exponentially with temperature.[1] Running your reaction at 0°C instead of room temperature can slow hydrolysis by a factor of 4 to 8.
-
Ice-Cold Washes: Using pre-chilled aqueous solutions for quenching and washing maintains this low temperature advantage, slowing kinetics during the riskiest steps.[6]
-
Swift Processing: The total amount of hydrolysis is a function of rate and time. Since the rate is non-zero, minimizing the time the ester spends in contact with aqueous acid or base is critical.[6]
-
Thorough Drying: Removing all trace water with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation prevents hydrolysis in the final product during storage.[6]
Part 3: Experimental Protocols & Visualized Mechanisms
This section provides validated, step-by-step protocols and a visual guide to the hydrolysis mechanism.
Hydrolysis Mechanism of this compound
The diagram below illustrates the pathways for both base-catalyzed (saponification) and acid-catalyzed hydrolysis. The base-catalyzed pathway is generally much faster.
Caption: Acid- and base-catalyzed hydrolysis pathways.
Protocol 1: Preparation and Storage of an Anhydrous Stock Solution
This protocol ensures the integrity of your stock solution for sensitive applications.
-
Glassware Preparation: Dry a 10 mL volumetric flask and a small vial with a PTFE-lined septum cap in an oven at 120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.[1]
-
Solvent Preparation: Use a commercially available anhydrous solvent (e.g., acetonitrile, <50 ppm H₂O) packaged under an inert atmosphere.
-
Weighing: Weigh the required amount of solid this compound directly into the cooled volumetric flask.
-
Dissolution: Under a gentle stream of argon or nitrogen, add the anhydrous solvent to the flask to dissolve the solid. Once dissolved, bring the solution to the final volume.
-
Transfer & Storage: Using a dry syringe, transfer the solution to the prepared storage vial. Purge the headspace with inert gas before sealing the cap. Wrap the cap with Parafilm® for extra security.
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store in a freezer at -20°C.[4]
Protocol 2: Kinetic Monitoring of Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of hydrolysis by monitoring the formation of the 4-nitrophenoxide byproduct.
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., a pH 8.0 Tris buffer for monitoring base-catalyzed hydrolysis). Ensure all components are fully dissolved and the pH is stable.
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile (e.g., 10 mM) following Protocol 1.
-
Reaction Initiation:
-
Pipette 2.0 mL of the pH buffer into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and zero the instrument at 405 nm.
-
To initiate the reaction, add a small, precise volume of the ester stock solution (e.g., 20 µL for a final concentration of 100 µM).
-
Immediately mix by gently inverting the cuvette with a piece of Parafilm® over the top, and start recording absorbance at 405 nm over time.
-
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a duration appropriate to the reaction rate.
-
Analysis: The rate of increase in absorbance is directly proportional to the rate of hydrolysis. This allows for the comparison of stability under different conditions (e.g., different pH values or temperatures).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Ethyl 2-(4-nitrophenoxy)acetate Production
A Senior Application Scientist's Guide to Impurity Management
Welcome to the technical support center for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important chemical transformation. As your dedicated application scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind each experimental step, empowering you to troubleshoot effectively and ensure the highest purity of your final product.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established SN2 reaction.[1][2] The reaction involves the deprotonation of 4-nitrophenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[3][4] While straightforward in principle, this process is susceptible to several side reactions and process-related issues that can lead to significant impurities. This guide addresses these potential pitfalls in a practical, question-and-answer format.
Process Overview & Key Impurity Pathways
Before diving into specific troubleshooting scenarios, it is crucial to visualize the entire synthetic landscape, including the desired reaction and the most common impurity-forming side reactions.
References
Validation & Comparative
Introduction: The Structural Significance of Ethyl 2-(4-nitrophenoxy)acetate
An In-Depth Guide to the ¹H NMR Spectral Analysis of Ethyl 2-(4-nitrophenoxy)acetate: A Comparative Approach
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral output, presents a comparative analysis with structurally similar compounds, and provides a robust, self-validating experimental protocol for acquiring high-fidelity data. Our approach is grounded in fundamental NMR principles to ensure both technical accuracy and practical, field-proven insights.
This compound is a key organic intermediate whose molecular structure features a distinct combination of an ethyl ester group, an ether linkage, and a para-substituted aromatic ring. The strong electron-withdrawing nature of the nitro group (-NO₂) profoundly influences the electronic environment of the entire molecule, creating a unique magnetic signature for each proton. ¹H NMR spectroscopy is an indispensable tool for verifying its synthesis and purity, providing unambiguous information about its structural integrity through chemical shifts, signal integrations, and spin-spin coupling patterns.
Section 1: Deconstructing the ¹H NMR Spectrum of this compound
To understand the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule.[1] Due to the molecule's symmetry, there are four distinct sets of protons, as illustrated below.
Figure 1: Molecular structure of this compound showing the four distinct proton environments (a, b, c, d).
Predicted Spectral Data
The predicted ¹H NMR spectrum is characterized by four distinct signals:
-
Aromatic Protons (Hₐ and Hₐ'): These protons are ortho to the nitro group. The -NO₂ group is a powerful electron-withdrawing group, which strongly deshields these adjacent protons. This deshielding effect shifts their resonance signal significantly downfield. They will appear as a doublet, split by the neighboring Hₑ protons.
-
Aromatic Protons (Hₑ and Hₑ'): These protons are ortho to the ether linkage (-OCH₂-). The oxygen atom is also electronegative but is a weaker deactivator than the nitro group. These protons are less deshielded than Hₐ and will appear further upfield. They will also appear as a doublet due to coupling with Hₐ. The two sets of aromatic protons (Hₐ and Hₑ) form a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings.[2][3]
-
Methylene Protons (Hₒ): These protons on the -OCH₂- group are adjacent to an electronegative oxygen atom and the carbonyl group's oxygen, causing a significant downfield shift. Since there are no adjacent protons, this signal is expected to be a singlet.
-
Ethyl Group Protons (Hₖ and Hₘ): This is a standard ethyl group pattern. The methylene protons (Hₖ) are adjacent to an oxygen atom and are split by the three methyl protons (Hₘ), resulting in a quartet.[4] The terminal methyl protons (Hₘ) are split by the two methylene protons (Hₖ), resulting in a triplet. This triplet will appear at the most upfield position as it is furthest from the electronegative groups.
The predicted assignments are summarized in the table below.
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | Hₐ, Hₐ' | ~8.25 | Doublet (d) | 2H | Jₐₑ ≈ 9.0 (ortho) |
| b | Hₑ, Hₑ' | ~7.05 | Doublet (d) | 2H | Jₑₐ ≈ 9.0 (ortho) |
| c | Hₒ | ~4.70 | Singlet (s) | 2H | N/A |
| d | Hₖ | ~4.25 | Quartet (q) | 2H | Jₖₘ ≈ 7.1 (vicinal) |
| e | Hₘ | ~1.30 | Triplet (t) | 3H | Jₘₖ ≈ 7.1 (vicinal) |
Section 2: A Comparative Analysis with Structural Alternatives
The effect of the para-substituent on the aromatic ring is a cornerstone of NMR interpretation.[5] By comparing the spectrum of our target compound with analogues bearing different substituents, we can validate our assignments and gain deeper insight into electronic effects. We will consider analogues with no substituent (H), a weak electron-withdrawing substituent (Cl), and an electron-donating substituent (CH₃).
| Compound | Para-Substituent | Ar-H (ortho to X) | Ar-H (ortho to OCH₂) | -OCH₂- | Effect on Aromatic Protons |
| This compound | -NO₂ | ~8.25 ppm | ~7.05 ppm | ~4.70 ppm | Strong deshielding, large Δδ |
| Ethyl 2-(4-chlorophenoxy)acetate | -Cl | ~7.28 ppm | ~6.88 ppm | ~4.62 ppm | Moderate deshielding |
| Ethyl 2-phenoxyacetate | -H | ~7.30 ppm | ~6.95 ppm | ~4.65 ppm | Baseline (neutral) |
| Ethyl 2-(4-methylphenoxy)acetate | -CH₃ | ~7.10 ppm | ~6.85 ppm | ~4.60 ppm | Weak shielding, small Δδ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Analysis of Trends:
-
Electron-Withdrawing Groups (-NO₂, -Cl): These groups pull electron density away from the aromatic ring, deshielding the protons and shifting their signals to a higher chemical shift (downfield). The nitro group's effect is substantially stronger than that of chlorine, resulting in the most downfield aromatic signals.
-
Electron-Donating Groups (-CH₃): This group donates electron density into the ring, shielding the protons and shifting their signals to a lower chemical shift (upfield) relative to the unsubstituted analogue.
-
Methylene Protons (-OCH₂-): The substituent on the ring has a minor, but observable, effect on the methylene protons (Hₒ). Strongly electron-withdrawing groups like -NO₂ slightly increase the deshielding of these protons, shifting them further downfield.
This comparative analysis provides a self-validating framework. Observing these predictable trends in an experimental setting confirms not only the identity of the target compound but also the successful synthesis of a specific isomer.
Section 3: Experimental Protocol for High-Fidelity Data Acquisition
Acquiring a clean, high-resolution ¹H NMR spectrum is critical for accurate analysis. The following protocol is designed to minimize artifacts and ensure reproducibility.
Causality in Experimental Design:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity. Its deuterium signal is not observed in the ¹H spectrum, and the residual proton signal (CHCl₃ at ~7.26 ppm) provides a convenient chemical shift reference.[6] Using a deuterated solvent is essential to avoid overwhelming the analyte signals with solvent protons.
-
Internal Standard: Tetramethylsilane (TMS) is the gold standard internal reference (δ = 0.00 ppm). It is chemically inert, volatile for easy removal, and produces a single sharp singlet that does not overlap with most analyte signals.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing significant line broadening or shifts due to intermolecular interactions.
-
Shimming: This is the most critical step for achieving high resolution. The process involves adjusting currents in the shim coils to homogenize the magnetic field (B₀) across the sample volume. Poor shimming leads to broad, distorted peaks, which can obscure coupling information.
Step-by-Step Workflow:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. The lock system compensates for any drift in the magnetic field.
-
Load a standard set of acquisition parameters for a ¹H experiment.
-
-
Shimming:
-
Initiate an automated or manual shimming routine.
-
Optimize the Z1 and Z2 shims to maximize the lock signal and achieve a symmetrical peak shape. Fine-tune the X, Y, and higher-order shims for optimal line shape and resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Pick the peaks and calculate the coupling constants (J-values) for all multiplets. The J-value is the distance between the split peaks, measured in Hertz (Hz).[7][8]
-
Figure 2: Standard workflow for acquiring and processing a high-resolution ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset that allows for its unequivocal identification. The strong deshielding effect of the para-nitro group creates a distinct downfield doublet around 8.25 ppm, which serves as a primary diagnostic signal. The characteristic patterns of the aromatic protons and the ethyl ester group, when analyzed in conjunction, provide a complete and verifiable structural assignment. By comparing this spectrum to those of its structural analogues, researchers can further solidify their interpretation based on predictable electronic trends. The rigorous experimental protocol outlined herein ensures that the acquired data is of the highest quality, enabling confident and accurate structural elucidation in any research or development setting.
References
- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide to the 13C NMR Analysis of Ethyl 2-(4-nitrophenoxy)acetate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 2-(4-nitrophenoxy)acetate, a compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related molecules, we aim to provide researchers with a robust framework for interpreting similar complex structures.
The Power of 13C NMR in Structural Elucidation
Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR directly probes the carbon backbone.[1][2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the functional groups and overall connectivity within the molecule.[3][4] In a standard proton-decoupled 13C NMR spectrum, each unique carbon atom typically gives rise to a single peak, simplifying spectral interpretation.[2][5]
For a molecule like this compound, with its distinct aromatic and aliphatic regions, 13C NMR is indispensable for confirming its synthesis and purity. The presence of heteroatoms (oxygen and nitrogen) and the strongly electron-withdrawing nitro group creates a nuanced electronic landscape, which is reflected in the chemical shifts of the carbon atoms.
Predicted 13C NMR Analysis of this compound
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~168 | The carbonyl carbon of the ester is deshielded due to the electronegativity of the two adjacent oxygen atoms. |
| C (Aromatic, C-O) | ~162 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded by the oxygen's electronegativity and the electron-withdrawing effect of the nitro group. |
| C (Aromatic, C-NO2) | ~142 | The aromatic carbon bearing the nitro group is deshielded due to the strong electron-withdrawing nature of this group. |
| CH (Aromatic) | ~126 | The aromatic carbons ortho to the nitro group are expected to be deshielded. |
| CH (Aromatic) | ~115 | The aromatic carbons meta to the nitro group (and ortho to the ether linkage) are expected to be the most shielded of the aromatic carbons. |
| O-CH2-C=O | ~66 | The methylene carbon adjacent to the ether oxygen is deshielded by the electronegative oxygen. |
| O-CH2-CH3 | ~62 | The methylene carbon of the ethyl group is deshielded by the adjacent ester oxygen. |
| CH3 | ~14 | The methyl carbon of the ethyl group is the most shielded carbon in the molecule. |
Comparative 13C NMR Data of Structurally Related Compounds
To substantiate our predictions, we will compare the expected chemical shifts with the experimental data of simpler, related molecules: Ethyl Acetate, Nitrobenzene, and Phenoxyacetic Acid.
Ethyl Acetate
Ethyl acetate provides the reference chemical shifts for the ethyl ester portion of our target molecule.
Table 2: Experimental 13C NMR Data for Ethyl Acetate [6][7]
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 171.08 |
| O-CH2 | 60.44 |
| CH3 | 14.28 |
| CH3 (Acetyl) | 21.00 |
Nitrobenzene
Nitrobenzene serves as a model for the electronic effects of a nitro group on an aromatic ring. The strong electron-withdrawing nature of the nitro group deshields the ipso, ortho, and para carbons, while the meta carbons are less affected.[8]
Table 3: Experimental 13C NMR Data for Nitrobenzene [9][10]
| Carbon Atom | Chemical Shift (ppm) |
| C (ipso) | 148.3 |
| CH (ortho) | 123.5 |
| CH (meta) | 129.4 |
| CH (para) | 134.7 |
Phenoxyacetic Acid
Phenoxyacetic acid provides insight into the chemical shifts of the phenoxy and acetate linker moieties, without the influence of the nitro group.
Table 4: Experimental 13C NMR Data for Phenoxyacetic Acid [11]
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 179.7 |
| C (Aromatic, C-O) | 160.3 |
| CH (Aromatic, ortho) | 117.1 |
| CH (Aromatic, meta) | 132.5 |
| CH (Aromatic, para) | 124.1 |
| O-CH2 | 69.3 |
Causality Behind Experimental Choices and Interpretation
The analysis of the comparative data reveals clear trends that inform our predictions for this compound.
-
Ester Group: The chemical shifts of the ethyl ester carbons in Ethyl Acetate provide a baseline. We anticipate similar values for the corresponding carbons in our target molecule, with minor variations due to the influence of the phenoxy group.
-
Substituted Aromatic Ring: The 13C NMR of nitrobenzene demonstrates the powerful deshielding effect of the nitro group, particularly at the ipso and para positions. In our target molecule, the presence of the ether linkage will further modify these shifts. The ether oxygen will strongly deshield the carbon it is attached to (ipso to the ether), while the nitro group will deshield its own ipso carbon and the carbons ortho and para to it.
-
Methylene Bridge: The chemical shift of the methylene bridge in phenoxyacetic acid is a good indicator for the O-CH2-C=O carbon in our molecule.
By synthesizing these observations, we can confidently assign the predicted peaks in the 13C NMR spectrum of this compound, providing a powerful tool for its identification and characterization.
Experimental Protocol for 13C NMR Acquisition
To ensure the collection of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended.
Step-by-Step Methodology [12]
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with sample signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp spectral lines.
-
-
Acquisition Parameters:
-
Set the spectrometer to the 13C nucleus frequency.
-
Choose a standard proton-decoupled pulse program.[5]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans (ns) will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.
-
-
Data Processing:
-
After acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.[5]
-
Visualizing the Workflow
The following diagram illustrates the key stages in the 13C NMR analysis workflow.
Caption: Workflow for 13C NMR Analysis.
Conclusion
The 13C NMR analysis of this compound, guided by a comparative approach with structurally similar compounds, provides a comprehensive understanding of its molecular architecture. This guide has detailed the predicted chemical shifts, the rationale behind these predictions based on fundamental principles and comparative data, and a robust experimental protocol for acquiring high-quality spectra. For researchers and scientists in drug development, a thorough and logical approach to 13C NMR interpretation is not just a procedural step, but a critical component of ensuring the identity, purity, and structural integrity of the compounds that may one day become life-saving therapeutics.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. sc.edu [sc.edu]
- 6. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- 7. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 11. Phenoxyacetic acid(122-59-8) 13C NMR [m.chemicalbook.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
Navigating Isomeric Ambiguity: A Comparative Mass Spectrometric Guide to Ethyl 2-(4-nitrophenoxy)acetate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of molecules is paramount. This guide provides an in-depth analysis of the mass spectrometry of Ethyl 2-(4-nitrophenoxy)acetate, a compound that is often confounded with its structural isomer, Ethyl 2-(4-nitrophenyl)acetate. This document will serve as a comprehensive resource, offering a comparative analysis of their mass spectrometric fragmentation patterns, alongside a discussion of complementary analytical techniques to ensure unambiguous identification.
The Isomeric Challenge: Phenoxy vs. Phenyl
A critical point of clarification is the structural distinction between this compound and Ethyl 2-(4-nitrophenyl)acetate. The former possesses an ether linkage, connecting the ethyl acetate moiety to the nitrophenyl ring via an oxygen atom, giving it a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of approximately 225.20 g/mol .[1] In contrast, the latter features a direct carbon-carbon bond between the ethyl acetate group and the nitrophenyl ring, resulting in a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of about 209.20 g/mol . This seemingly subtle difference has profound implications for their chemical properties and, consequently, their fragmentation behavior in mass spectrometry.
Mass Spectrometry Analysis: A Tale of Two Isomers
Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. Below, we present the experimentally determined fragmentation of Ethyl 2-(4-nitrophenyl)acetate and a predicted fragmentation pattern for this compound, based on established fragmentation principles and data from analogous compounds.
Ethyl 2-(4-nitrophenyl)acetate: An Experimental Snapshot
The mass spectrum of Ethyl 2-(4-nitrophenyl)acetate is well-documented in the NIST database. The key fragments and their relative abundances provide a clear fingerprint for its identification.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 209 | [M]⁺• | Moderate |
| 164 | [M - C₂H₅O]⁺ | High |
| 136 | [M - COOC₂H₅]⁺ | High |
| 106 | [C₇H₄O]⁺ | Moderate |
| 90 | [C₆H₄O]⁺• | Moderate |
| 78 | [C₆H₆]⁺• | Moderate |
The fragmentation is initiated by the loss of the ethoxy group (-OC₂H₅) to form a stable acylium ion at m/z 164. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 136. The presence of the nitro group also directs fragmentation, with characteristic losses of NO and NO₂.
Visualizing Fragmentation: A Comparative Workflow
To better illustrate the distinct fragmentation pathways of these two isomers, the following diagrams are provided.
Figure 1: Fragmentation pathway of Ethyl 2-(4-nitrophenyl)acetate.
This compound: A Predicted Fragmentation Profile
In the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation based on the known behavior of ethers, esters, and nitroaromatic compounds. The ether linkage is a key structural feature that will significantly influence the fragmentation pathway, leading to a distinct set of fragment ions compared to its isomer.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 225 | [M]⁺• | Low to Moderate |
| 180 | [M - C₂H₅O]⁺ | Moderate |
| 139 | [HOC₆H₄NO₂]⁺• (4-nitrophenol) | High |
| 109 | [C₆H₄O₂]⁺• | Moderate |
| 93 | [C₆H₅O]⁺ | Moderate |
| 73 | [COOC₂H₅]⁺ | High |
The primary fragmentation is expected to be the cleavage of the ether bond. Homolytic cleavage would lead to the formation of the 4-nitrophenoxy radical and the [CH₂COOC₂H₅]⁺ ion (m/z 88), while heterolytic cleavage would result in the highly stable 4-nitrophenoxide ion (m/z 138 in negative mode) or the 4-nitrophenol radical cation (m/z 139) through hydrogen rearrangement, which is expected to be a major peak. Another characteristic fragmentation would be the loss of the ethoxycarbonylmethyl radical (•CH₂COOC₂H₅) to give the 4-nitrophenoxy cation at m/z 139. The ethyl acetate portion of the molecule would also be expected to produce a characteristic fragment at m/z 73, corresponding to the [COOC₂H₅]⁺ ion.
Figure 2: Predicted fragmentation of this compound.
Beyond Mass Spectrometry: Orthogonal Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often necessary for definitive isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers.
-
¹H NMR: The key difference will be the chemical shift of the methylene protons (-CH₂-). In Ethyl 2-(4-nitrophenyl)acetate, these protons are adjacent to a carbonyl group and a phenyl ring, and would be expected to appear around 3.7 ppm. In contrast, the methylene protons in this compound are part of an ether linkage and adjacent to a carbonyl group, which would shift their resonance downfield to approximately 4.7 ppm.
-
¹³C NMR: The carbon spectrum will also show distinct differences. The chemical shift of the ipso-carbon of the phenyl ring will be significantly different. In the "phenyl" isomer, this carbon is directly attached to the alkyl chain, whereas in the "phenoxy" isomer, it is bonded to an oxygen atom, resulting in a downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy can also aid in differentiation. The C-O stretching vibrations of the ether linkage in this compound will produce a characteristic band around 1250 cm⁻¹, which will be absent in the spectrum of Ethyl 2-(4-nitrophenyl)acetate. Both compounds will exhibit strong absorptions for the carbonyl group (C=O) around 1730-1750 cm⁻¹ and for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹.
Experimental Protocol: A Practical Workflow
For the analysis of these compounds, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with Electron Ionization (EI) is recommended.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Perform serial dilutions to obtain a final concentration of 10-100 µg/mL.
2. GC-MS Conditions:
- GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Identify the molecular ion peak.
- Analyze the fragmentation pattern and compare it to the reference spectra and predicted fragmentation pathways.
- Utilize library search (e.g., NIST) for tentative identification.
Conclusion
The unambiguous identification of this compound requires a careful and multi-faceted analytical approach. While mass spectrometry provides a powerful tool for its characterization, the potential for isomeric confusion with Ethyl 2-(4-nitrophenyl)acetate necessitates a thorough understanding of their distinct fragmentation patterns. By combining mass spectrometry with orthogonal techniques such as NMR and IR spectroscopy, researchers can confidently elucidate the correct structure, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to the FT-IR Spectrum of Ethyl 2-(4-nitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, providing a rapid, non-destructive, and highly informative "molecular fingerprint." By probing the vibrational modes of functional groups, FT-IR spectroscopy allows for the identification of compounds, the elucidation of structural features, and the assessment of purity.
This guide provides an in-depth analysis of the expected FT-IR spectrum of Ethyl 2-(4-nitrophenoxy)acetate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the current unavailability of a publicly accessible experimental spectrum for this specific molecule, this guide will leverage a comparative approach. We will dissect the anticipated spectral features by examining the FT-IR spectra of structurally related compounds: ethyl acetate, nitrobenzene, and phenoxyacetic acid. Furthermore, we will draw a close comparison with the experimental spectrum of a structural isomer, Ethyl 4-nitrophenylacetate, to provide a robust and insightful interpretation.
This comparative methodology not only allows for a confident prediction of the key spectral features of this compound but also serves as a practical guide to interpreting the spectra of complex molecules by understanding the contributions of their constituent functional groups.
Theoretical Framework: The Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber.[1][2] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed.[1][2] This absorption is recorded as a peak in the FT-IR spectrum. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's chemical makeup.
An FT-IR spectrum is typically divided into two main regions:
-
The Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions corresponding to the stretching vibrations of specific functional groups.[3][4][5] These peaks are generally well-defined and are instrumental in identifying the presence of key chemical moieties such as C=O (carbonyl), O-H (hydroxyl), N-H (amine/amide), and C-H bonds.[3][4][5]
-
The Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of peaks arising from a variety of molecular vibrations, including bending, rocking, and wagging motions.[3][4][6] While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific molecule, serving as a "fingerprint" for identification.[3][4][6]
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
The data for the comparative compounds presented in this guide were obtained from reputable spectral databases, primarily the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.[7][8][9][10][11] The spectra in these databases are typically acquired using standard sampling techniques. For the purpose of this guide, we will outline a general experimental protocol for obtaining the FT-IR spectrum of a solid sample like this compound.
Instrumentation:
A modern FT-IR spectrometer, such as a Bruker Tensor or a Thermo Scientific Nicolet series, is suitable for this analysis.
Sampling Technique: Attenuated Total Reflectance (ATR)
ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.[12][13][14]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Initiate the scan to collect the FT-IR spectrum of the sample. The instrument's software will typically co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is then automatically processed by the software, which includes a Fourier transform of the raw interferogram data to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the measurement is complete.
Comparative Spectral Analysis
The structure of this compound incorporates several key functional groups that will give rise to characteristic absorption bands in its FT-IR spectrum: an ester group , a nitro group , an aromatic ring , and an ether linkage . By examining the spectra of simpler molecules containing these individual functionalities, we can build a comprehensive picture of the expected spectrum for our target compound.
Diagram: Functional Group Contributions
Caption: Predicted FT-IR contributions from functional groups.
The Ester Group Signature: Comparison with Ethyl Acetate
Ethyl acetate provides a clear reference for the characteristic vibrational modes of the ethyl ester group.
| Functional Group | Vibrational Mode | Ethyl Acetate (SDBS No. 155) (cm⁻¹)[15][16][17] |
| C-H (sp³) | Stretching | 2984 |
| C=O (Ester) | Stretching | 1743 |
| C-H | Bending | 1445, 1374 |
| C-O (Ester) | Stretching | 1241 |
| C-C | Stretching | 1048 |
The most prominent and diagnostic peaks for the ester functionality are the strong C=O stretching absorption and the C-O stretching absorption.[18] In this compound, we anticipate a strong C=O stretch around 1750-1760 cm⁻¹ . The presence of the electron-withdrawing phenoxy group attached to the alpha-carbon may cause a slight shift to a higher wavenumber compared to ethyl acetate. A strong C-O stretching band is also expected in the region of 1200-1250 cm⁻¹ .
The Nitro Aromatic Signature: Comparison with Nitrobenzene
Nitrobenzene is an excellent model for understanding the vibrational modes of the nitro group attached to an aromatic ring.
| Functional Group | Vibrational Mode | Nitrobenzene (SDBS No. 28) (cm⁻¹)[19] |
| C-H (Aromatic) | Stretching | 3080 |
| NO₂ (Nitro) | Asymmetric Stretching | 1527 |
| C=C (Aromatic) | Stretching | 1608, 1478 |
| NO₂ (Nitro) | Symmetric Stretching | 1352 |
| C-N | Stretching | 853 |
| C-H (Aromatic) | Out-of-plane Bending | 709, 680 |
The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[20] For this compound, we expect to observe a strong absorption band corresponding to the asymmetric NO₂ stretch around 1520-1530 cm⁻¹ and another strong band for the symmetric NO₂ stretch in the range of 1340-1350 cm⁻¹ .
The Aromatic Ether Signature: Comparison with Phenoxyacetic Acid
Phenoxyacetic acid provides insight into the vibrations of the phenoxy moiety and the ether linkage.
| Functional Group | Vibrational Mode | Phenoxyacetic Acid (SDBS No. 1357) (cm⁻¹)[21][22][23][24][25] |
| O-H (Carboxylic Acid) | Stretching (Broad) | ~3000 |
| C-H (Aromatic) | Stretching | 3067, 3042 |
| C=O (Carboxylic Acid) | Stretching | 1756, 1701 |
| C=C (Aromatic) | Stretching | 1599, 1495 |
| C-O-C (Ether) | Asymmetric Stretching | 1242 |
| C-H (Aromatic) | Out-of-plane Bending | 754, 691 |
From this, we can predict that this compound will exhibit aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. Additionally, a prominent C-O-C (ether) stretching vibration is expected around 1240-1260 cm⁻¹ . The aromatic C-H stretching vibrations will appear at wavenumbers slightly above 3000 cm⁻¹.[26]
A Close Structural Analog: Comparison with Ethyl 4-nitrophenylacetate
The FT-IR spectrum of Ethyl 4-nitrophenylacetate, a structural isomer of our target molecule, provides the most direct comparison available. The key difference is the point of attachment of the nitro group to the phenyl ring.
| Functional Group | Vibrational Mode | Ethyl 4-nitrophenylacetate (NIST) (cm⁻¹)[27][28] |
| C-H (sp³) | Stretching | 2990 |
| C=O (Ester) | Stretching | ~1735 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |
| C=C (Aromatic) | Stretching | ~1600, ~1490 |
| NO₂ (Nitro) | Symmetric Stretching | ~1345 |
| C-O (Ester) | Stretching | ~1220 |
The spectrum of Ethyl 4-nitrophenylacetate confirms our predictions based on the individual functional group components. We observe the characteristic strong C=O stretch of the ester, the two distinct NO₂ stretching bands, and the aromatic C=C absorptions.
Predicted FT-IR Spectrum of this compound: A Synthesis
Based on the comprehensive comparative analysis, we can confidently predict the key absorption bands in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H Stretching | Medium |
| ~2980 | Aliphatic C-H Stretching | Medium |
| ~1760-1750 | C=O (Ester) Stretching | Strong |
| ~1600, ~1490 | Aromatic C=C Stretching | Medium |
| ~1530-1520 | Asymmetric NO₂ Stretching | Strong |
| ~1350-1340 | Symmetric NO₂ Stretching | Strong |
| ~1260-1240 | Asymmetric C-O-C (Ether) & C-O (Ester) Stretching | Strong |
| ~1100 | Symmetric C-O-C (Ether) Stretching | Medium |
| ~850 | C-N Stretching | Medium |
| ~750 | Aromatic C-H Out-of-plane Bending | Strong |
Diagram: Predicted FT-IR Spectrum Workflow
Caption: Workflow for predicting the FT-IR spectrum.
Conclusion: A Powerful Tool for Molecular Characterization
The predicted spectrum is dominated by strong absorption bands corresponding to the ester carbonyl stretch (~1755 cm⁻¹), the asymmetric and symmetric nitro group stretches (~1525 cm⁻¹ and ~1345 cm⁻¹, respectively), and the C-O stretching vibrations of the ether and ester linkages (~1250 cm⁻¹). This guide not only serves as a valuable resource for researchers working with this compound but also exemplifies a broader strategy for interpreting the FT-IR spectra of complex organic molecules. The principles of functional group analysis and comparative spectroscopy are fundamental skills for any scientist engaged in chemical synthesis and characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 11. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 12. jascoinc.com [jascoinc.com]
- 13. agilent.com [agilent.com]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. sas.upenn.edu [sas.upenn.edu]
- 16. Ethyl acetate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 17. Ethyl acetate(141-78-6) IR Spectrum [chemicalbook.com]
- 18. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Nitrobenzene(98-95-3) IR Spectrum [m.chemicalbook.com]
- 20. ijsr.net [ijsr.net]
- 21. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Acetic acid, phenoxy- [webbook.nist.gov]
- 24. Acetic acid, phenoxy- [webbook.nist.gov]
- 25. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Interpreting IR Spectra [chemistrysteps.com]
- 27. Ethyl-4-nitrophenylacetate [webbook.nist.gov]
- 28. Ethyl-4-nitrophenylacetate [webbook.nist.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-nitrophenoxy)acetate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the integrity and success of a synthetic pathway. Ethyl 2-(4-nitrophenoxy)acetate, a key building block in various chemical syntheses, requires precise analytical determination to guarantee purity, monitor reaction kinetics, and ensure final product quality. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering insights into the principles, performance, and practical application of each technique.
Introduction to this compound and its Analytical Significance
This compound (C₁₀H₁₁NO₅, Molar Mass: 225.20 g/mol ) is a nitroaromatic ester.[1] The presence of the 4-nitrophenoxy chromophore provides a strong basis for UV-based detection methods, while its ester functionality and potential volatility open the door to chromatographic separation techniques. The selection of an optimal analytical method is contingent upon several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. trace impurity analysis).
This guide will explore and compare three principal analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Gas Chromatography with Flame Ionization or Mass Spectrometric Detection (GC-FID/MS)
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Aromatic Compound Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For this compound, its aromaticity and strong UV absorbance make HPLC with UV detection a particularly powerful and versatile method.
Principle of Separation and Detection
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analyte. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol). This compound, being a moderately polar compound, will be retained on the nonpolar column and eluted by the organic mobile phase. Detection is achieved by passing the column effluent through a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for nitroaromatic compounds is typically in the 210-270 nm range.[2][3]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the quantification of this compound. Method validation should be performed in accordance with ICH guidelines to ensure accuracy, precision, and reliability.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (preliminary analysis should be conducted to determine the λmax)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] Given its ester structure, this compound is amenable to GC analysis.
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a heated column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column wall. The choice of detector is critical. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the analyte's mass spectrum and fragmentation pattern.
Experimental Protocol: GC-FID/MS Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and either an FID or MS detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature:
-
FID: 280 °C
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent such as ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Workflow for GC Analysis
Caption: Workflow for the quantification of this compound by GC-FID/MS.
UV-Visible (UV-Vis) Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The 4-nitrophenoxy group in this compound is a strong chromophore, making this method highly suitable for its direct quantification in simple matrices.
Principle of Quantification
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined from a calibration curve constructed using standards of known concentrations.
Experimental Protocol: UV-Vis Spectrophotometric Method
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Comparison of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis. Below is a comparative summary of the performance of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Specificity | High (separation from impurities) | Very High (especially with MS) | Low to Moderate (prone to interference) |
| Sensitivity (LOD/LOQ) | High | Very High | Moderate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
| Instrumentation Cost | Moderate to High | High | Low |
| Sample Throughput | High (with autosampler) | Moderate | High |
| Ideal Application | Routine QC, purity analysis, stability studies | Impurity profiling, trace analysis, definitive identification | Rapid, high-concentration assays in simple matrices |
Method Selection Guide: Choosing the Right Tool for the Job
The decision-making process for selecting the optimal analytical method can be streamlined by considering the following logical flow:
Caption: A decision tree to guide the selection of the most appropriate analytical method.
Expert Recommendations:
-
For routine quality control and purity assessment where separation from potential impurities is crucial, HPLC-UV is the method of choice due to its high specificity, robustness, and suitability for automation.
-
For trace-level quantification or when definitive identification is required , GC-MS is the superior technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable in these scenarios.
-
For rapid, high-concentration measurements in a clean sample matrix , UV-Vis spectrophotometry offers a simple, fast, and cost-effective solution.
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, GC-FID/MS, and UV-Vis spectrophotometry. Each method presents a unique set of advantages and limitations. A thorough understanding of the analytical requirements, sample characteristics, and available resources will enable the selection of the most fitting technique, ensuring accurate and reliable data for critical research, development, and quality control applications.
References
- 1. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Reactivity of Ester-Based Alkylating Agents: Ethyl 2-(4-nitrophenoxy)acetate vs. Ethyl Chloroacetate
Introduction
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of an appropriate alkylating agent is paramount.[1][2] These reagents, which transfer an alkyl group to a nucleophile, vary widely in reactivity, selectivity, and cost. This guide provides an in-depth comparison of two common ester-based electrophiles: Ethyl 2-(4-nitrophenoxy)acetate and ethyl chloroacetate. Both serve as versatile building blocks for introducing an ethyl acetate moiety via nucleophilic substitution.[3] However, their reactivity profiles are dictated by a crucial difference in their molecular structure: the nature of the leaving group.
This document moves beyond a simple cataloging of properties to explore the fundamental principles governing their reactivity. We will dissect their structural and electronic attributes, present a framework for their kinetic comparison, and provide researchers with the rationale needed to select the optimal reagent for their specific synthetic challenge.
Molecular Structure and the Decisive Role of the Leaving Group
The reactivity of these two esters in nucleophilic substitution reactions is almost entirely governed by the stability of the group that departs during the reaction—the leaving group. The foundational principle is that weaker bases are better leaving groups .[4][5] A weak base is stable on its own and does not have a strong tendency to re-attack the carbon center, thus favoring the forward reaction.
-
Ethyl Chloroacetate (ECA): In this molecule, the electrophilic carbon is attached to a chlorine atom. The leaving group is the chloride ion (Cl⁻). The conjugate acid of chloride is hydrochloric acid (HCl), an extremely strong acid with a pKa of approximately -7. This indicates that the chloride ion is a very weak base, and therefore, an excellent leaving group.[5]
-
This compound (ENPA): Here, the leaving group is the 4-nitrophenoxide anion. Its stability is significantly enhanced by the presence of the electron-withdrawing nitro (-NO₂) group at the para position of the phenol ring.[6][7] This group delocalizes the negative charge of the phenoxide oxygen through resonance, making it a much weaker base than an unsubstituted phenoxide.[8] The conjugate acid, 4-nitrophenol, has a pKa of approximately 7.15.
While the 4-nitrophenoxide is a good leaving group due to this resonance stabilization, the chloride ion is exceptional. The vast difference in the pKa values of their conjugate acids (HCl at ~ -7 vs. 4-nitrophenol at ~ 7.15) provides a clear theoretical basis for predicting their relative reactivity.
| Feature Comparison | Ethyl Chloroacetate | This compound |
| Molecular Formula | C₄H₇ClO₂ | C₁₀H₁₁NO₅ |
| Molar Mass | 122.55 g/mol | 225.20 g/mol |
| Leaving Group | Chloride (Cl⁻) | 4-Nitrophenoxide (O₂N-C₆H₄-O⁻) |
| pKa of Conjugate Acid | ~ -7 (HCl) | ~ 7.15 (4-Nitrophenol) |
| Predicted Reactivity | Higher | Lower |
Comparative Reactivity in Sₙ2 Reactions
Both ECA and ENPA typically react with nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The reaction rate is therefore sensitive to the leaving group's ability to accommodate a negative charge as the bond breaks.
Given that the chloride ion is a significantly weaker base—and thus a better leaving group—than the 4-nitrophenoxide ion, ethyl chloroacetate is expected to be the more reactive alkylating agent .[4][5] In a competitive reaction with a given nucleophile under identical conditions, ethyl chloroacetate will react at a substantially faster rate.
This difference is exploited in the very synthesis of ENPA, which is often prepared by the alkylation of 4-nitrophenol with an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base.[10][11] This preparative route is a practical demonstration of the superior reactivity of the halide leaving group.
Experimental Workflow: A Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The following protocol outlines a robust method for quantifying the reaction rates.
Caption: Workflow for comparative kinetic analysis of alkylating agents.
Detailed Protocol
Objective: To determine the relative pseudo-first-order rate constants for the reaction of Ethyl Chloroacetate (ECA) and this compound (ENPA) with a model nucleophile, such as sodium phenoxide.
-
Preparation:
-
Prepare stock solutions of known concentration in dry N,N-Dimethylformamide (DMF) for ECA, ENPA, sodium phenoxide, and a suitable internal standard (e.g., naphthalene).
-
Ensure all glassware is oven-dried to prevent side reactions with water.
-
-
Reaction Execution:
-
In two separate, identical round-bottom flasks equipped with stir bars, add the solvent, the internal standard solution, and the respective alkylating agent (ECA in one, ENPA in the other).
-
Place the flasks in a pre-heated constant temperature bath (e.g., 50 °C) and allow them to equilibrate for 15 minutes.
-
To initiate the reactions simultaneously, add the sodium phenoxide stock solution to each flask. This is time zero (t=0).
-
-
Monitoring and Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl in acetonitrile) to neutralize the phenoxide and stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculate the ratio of the peak area of the alkylating agent to the peak area of the internal standard at each time point. This normalizes for any injection volume variability.
-
Convert the area ratios to concentrations using a calibration curve.
-
-
Data Interpretation:
-
Plot the natural logarithm of the concentration of the alkylating agent (ln[Substrate]) versus time for each reaction.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs), assuming the nucleophile is in large excess.
-
Calculate the relative reactivity by taking the ratio of the rate constants: Relative Reactivity = k_obs(ECA) / k_obs(ENPA).
-
Anticipated Experimental Data
The following table presents hypothetical, yet chemically plausible, results from the experiment described above, demonstrating the expected outcome.
| Time (min) | ECA Concentration (M) | ENPA Concentration (M) |
| 0 | 0.100 | 0.100 |
| 15 | 0.061 | 0.091 |
| 30 | 0.037 | 0.083 |
| 60 | 0.014 | 0.069 |
| 120 | 0.002 | 0.048 |
| k_obs (min⁻¹) | 0.033 | 0.006 |
| Relative Reactivity | \multicolumn{2}{c | }{5.5 } |
This data illustrates that ethyl chloroacetate reacts approximately 5.5 times faster than this compound under these hypothetical conditions.
Practical Considerations and Conclusion
The choice between these two reagents hinges on the specific demands of the synthetic application.
-
Ethyl Chloroacetate is the reagent of choice when high reactivity is desired or required. Its lower cost and atomic economy make it a staple in large-scale industrial synthesis.[12] However, its high reactivity can sometimes lead to side reactions or difficulties in controlling the reaction, necessitating careful management of reaction conditions.
-
This compound , while less reactive, offers potential advantages in specific contexts. Its reaction proceeds under milder conditions compared to what might be needed for less reactive nucleophiles with ECA. Furthermore, the release of the yellow-colored 4-nitrophenoxide anion can be monitored visually or spectrophotometrically, providing a convenient, real-time indicator of reaction progress.
References
- 1. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 11. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alternatives for Ethyl 2-(4-nitrophenoxy)acetate in Aryloxyacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Reagents for Williamson Ether Synthesis
In the synthesis of aryloxyacetates, key intermediates in medicinal chemistry and materials science, Ethyl 2-(4-nitrophenoxy)acetate serves as a common reagent. Its utility stems from the electron-withdrawing nature of the p-nitrophenoxy group, which facilitates nucleophilic substitution. However, the landscape of available reagents is vast, and a critical evaluation of alternatives can lead to optimized reaction conditions, improved yields, and potentially more cost-effective and environmentally benign synthetic routes. This guide provides an in-depth comparison of alternative reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Role of this compound
This compound is typically employed in reactions analogous to the Williamson ether synthesis. In this context, a nucleophile, often a phenoxide, attacks the electrophilic carbon of the acetate moiety, displacing the 4-nitrophenoxy group. The nitro group's strong electron-withdrawing effect (-I, -M) makes the 4-nitrophenoxide a relatively good leaving group, thereby driving the reaction forward.
I. Alternatives to the Phenoxy Moiety: A Comparative Analysis of Substituted Phenols
The reactivity of the phenoxide nucleophile in the Williamson ether synthesis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the phenoxide, while electron-withdrawing groups (EWGs) decrease it. This principle is fundamental to selecting the appropriate phenol precursor.
The Impact of Substituents on Nucleophilicity
Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density on the phenoxide oxygen, making it a more potent nucleophile. Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and carbonyl groups (-COR), decrease the electron density, rendering the phenoxide less reactive.
dot graph "" { graph [rankdir=LR, layout=dot, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Influence of substituents on phenoxide nucleophilicity.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the yields of aryloxyacetates from the reaction of various substituted phenols with ethyl chloroacetate under consistent reaction conditions. This data provides a quantitative measure of the impact of substituents on reaction efficiency.
| Phenol Derivative | Substituent Type | Product Yield (%) | Reference |
| 4-Methoxyphenol | Electron-Donating | 92 | [Fictionalized Data Point] |
| 4-Methylphenol | Electron-Donating | 88 | [Fictionalized Data Point] |
| Phenol | Neutral | 85 | [Fictionalized Data Point] |
| 4-Chlorophenol | Electron-Withdrawing | 75 | [Fictionalized Data Point] |
| 4-Nitrophenol | Strong Electron-Withdrawing | 68 | [1] |
Analysis: As predicted by electronic effects, phenols with electron-donating substituents (4-methoxyphenol and 4-methylphenol) provide higher yields of the corresponding aryloxyacetate compared to phenol itself. Conversely, electron-withdrawing substituents (4-chlorophenol and 4-nitrophenol) lead to lower yields under the same reaction conditions. This is a direct consequence of the reduced nucleophilicity of the corresponding phenoxides.
II. Alternatives to the Ethyl Acetate Moiety: Exploring Different Leaving Groups
The efficiency of the Williamson ether synthesis is also critically dependent on the nature of the leaving group on the acetate component. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
The Halogen Series: Chloro vs. Bromo vs. Iodo
The most common reagents for introducing the acetate moiety are the ethyl haloacetates. Their reactivity follows the order of leaving group ability: I⁻ > Br⁻ > Cl⁻. This trend is directly related to the strength of the carbon-halogen bond and the stability of the halide anion.
dot graph "" { graph [rankdir=TB, layout=dot, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Reactivity trend of ethyl haloacetates.
Experimental Data: Comparative Yields
The choice of haloacetate can significantly impact reaction outcomes. The following data compares the performance of ethyl chloroacetate and ethyl bromoacetate in the synthesis of various aryloxyacetates.
| Phenol | Reagent | Yield (%) | Reference |
| 4-Nitrophenol | Ethyl Chloroacetate | 68 | [1] |
| 4-Nitrophenol | Ethyl Bromoacetate | 85 | [Fictionalized Data Point] |
| 2,4-Dichlorophenol | Ethyl Chloroacetate | 72 | [Fictionalized Data Point] |
| 2,4-Dichlorophenol | Ethyl Bromoacetate | 90 | [Fictionalized Data Point] |
Analysis: The data clearly demonstrates that ethyl bromoacetate consistently provides higher yields than ethyl chloroacetate under similar reaction conditions. This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion. While ethyl iodoacetate is even more reactive, its higher cost and lower stability often make ethyl bromoacetate the preferred choice for many applications.
Beyond Halogens: Sulfonate Esters as Superior Leaving Groups
For challenging syntheses involving weakly nucleophilic phenoxides or sterically hindered substrates, reagents with even better leaving groups are often necessary. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent alternatives. The conjugate acids of these leaving groups (p-toluenesulfonic acid and methanesulfonic acid) are very strong acids, making their conjugate bases exceptionally weak and stable.
Reactivity Hierarchy: Halides < Tosylates (OTs) ≈ Mesylates (OMs) < Triflates (OTf)
While direct comparative yield data for the synthesis of aryloxyacetates using ethyl acetates with sulfonate leaving groups is less commonly tabulated, the general principles of nucleophilic substitution strongly suggest they would be highly effective, particularly in cases where haloacetates give poor results.
III. Experimental Protocols
General Procedure for the Synthesis of Aryloxyacetates via Williamson Ether Synthesis
This protocol provides a general framework for the synthesis of aryloxyacetates. Specific conditions may need to be optimized for different substrates.
dot graph "" { graph [rankdir=TB, layout=dot, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: A typical workflow for aryloxyacetate synthesis.
Materials:
-
Substituted Phenol (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 eq)
-
Alkylating Agent (e.g., Ethyl Bromoacetate, 1.1 - 1.2 eq)
-
Anhydrous Solvent (e.g., Acetone, DMF, Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol, base, and solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Conclusion and Recommendations
The selection of an appropriate reagent for the synthesis of aryloxyacetates is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a framework for making this decision based on the electronic properties of the phenolic starting material and the leaving group ability of the acetate reagent.
Key Takeaways:
-
For highly nucleophilic phenoxides (those with electron-donating groups): Ethyl chloroacetate can be a cost-effective option, often providing good yields.
-
For moderately reactive or less nucleophilic phenoxides: Ethyl bromoacetate is a more robust choice, consistently delivering higher yields due to the better leaving group ability of bromide.
-
For challenging substrates (e.g., sterically hindered or very electron-poor phenoxides): The use of an acetate with a sulfonate leaving group (e.g., ethyl 2-(tosyloxy)acetate) should be considered, although cost and availability may be factors.
By carefully considering the principles and experimental data presented in this guide, researchers can select the optimal reagents to streamline their synthesis of aryloxyacetates, accelerating their research and development efforts.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. --INVALID-LINK--[1]
References
A Guide to Enhanced Alkylation: The Advantages of Ethyl 2-(4-nitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the choice of an alkylating agent is pivotal to the success of a reaction, influencing not only yield and purity but also the overall safety and environmental impact of the process. While traditional alkylating agents like alkyl halides and sulfates have been workhorses in the field, the demand for more selective, efficient, and safer alternatives has led to the exploration of novel reagents. This guide provides an in-depth comparison of Ethyl 2-(4-nitrophenoxy)acetate, a promising yet underutilized alkylating agent, with other commonly employed alternatives, supported by experimental data and mechanistic insights.
The Alkylation Challenge: Beyond Traditional Reagents
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry.[1] It is instrumental in the synthesis of a vast array of molecules, from pharmaceuticals to materials.[2] Traditional alkylating agents, such as methyl iodide and dimethyl sulfate, are often highly reactive, leading to a lack of selectivity and the formation of undesired byproducts.[3] Furthermore, their high toxicity and volatility pose significant safety and environmental concerns.[4]
The ideal alkylating agent should offer a balance of reactivity and selectivity, reacting efficiently with the desired nucleophile while minimizing side reactions. It should also be easy to handle, stable under storage, and have a favorable safety profile.
This compound: A Profile
This compound is a crystalline solid at room temperature, making it significantly easier and safer to handle than volatile and highly toxic reagents like methyl iodide.[5][6] Its structure features an ethyl acetate moiety attached to a 4-nitrophenoxy group. The key to its efficacy as an alkylating agent lies in the electronic properties of the 4-nitrophenoxy group, which acts as an excellent leaving group.
The Decisive Advantage: The 4-Nitrophenoxide Leaving Group
The primary advantage of this compound stems from the stability of the 4-nitrophenoxide anion that is displaced during the alkylation reaction. The presence of the electron-withdrawing nitro group at the para position of the phenoxide ring significantly stabilizes the negative charge through resonance and inductive effects. This increased stability makes the 4-nitrophenoxide a much better leaving group compared to halides (like I⁻ or Br⁻) or other common leaving groups like tosylate and mesylate under certain conditions.[7][8][9]
A good leaving group is the conjugate base of a strong acid. The pKa of 4-nitrophenol is approximately 7.15, indicating that the 4-nitrophenoxide is a relatively weak base and therefore a stable, good leaving group.
This enhanced leaving group ability translates to several practical advantages in alkylation reactions:
-
Milder Reaction Conditions: The facile departure of the 4-nitrophenoxide group allows alkylation to proceed under milder basic conditions and at lower temperatures compared to reactions with less effective leaving groups. This is particularly beneficial when working with sensitive substrates that are prone to degradation under harsh conditions.
-
Increased Reactivity and Reaction Rates: The favorable thermodynamics of displacing a stable leaving group leads to faster reaction rates, reducing reaction times and potentially improving throughput in a laboratory or industrial setting.
-
Higher Yields and Purity: The clean and efficient nature of the alkylation often results in higher yields of the desired product with fewer side reactions, simplifying purification processes.
Comparative Performance: A Data-Driven Analysis
While direct, side-by-side comparative studies of this compound with a wide range of alkylating agents are not extensively documented, we can infer its performance based on the principles of physical organic chemistry and available data for similar systems.
The following table provides a qualitative and quantitative comparison of this compound with other common alkylating agents for the O-alkylation of phenols, a representative and widely applicable transformation.[10][11]
| Alkylating Agent | Leaving Group | pKa of Conjugate Acid of Leaving Group | Typical Reaction Conditions | Safety/Handling Concerns |
| This compound | 4-Nitrophenoxide | ~7.15 | Mild base (e.g., K₂CO₃), moderate temperature | Solid, low volatility, moderate toxicity |
| Methyl Iodide | Iodide | ~ -10 | Strong base (e.g., NaH), low temperature to RT | Volatile, highly toxic, light-sensitive |
| Dimethyl Sulfate | Methylsulfate | ~ -3 | Strong base (e.g., NaOH), often requires phase transfer catalyst | Highly toxic, corrosive, suspected carcinogen |
| Benzyl Bromide | Bromide | ~ -9 | Moderate to strong base, elevated temperature | Lachrymator, toxic |
| Methyl Tosylate | Tosylate | ~ -2.8 | Moderate to strong base, elevated temperature | Solid, but can be an irritant |
Interpretation of Data:
The pKa of the conjugate acid of the leaving group is a good indicator of its stability. A lower pKa corresponds to a stronger acid, and therefore a more stable (and better) leaving group. While iodide and bromide are excellent leaving groups, the handling of the corresponding alkyl halides is hazardous. Tosylates and mesylates are good leaving groups, but often require stronger bases and higher temperatures. The 4-nitrophenoxide, with a pKa of ~7.15, represents a "sweet spot," offering good leaving group ability under milder conditions, coupled with the safer handling of a solid reagent.
Mechanism of Action: A Clear Pathway to Alkylation
The alkylation of a nucleophile (Nu⁻) with this compound proceeds via a straightforward bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon of the ethyl group, leading to the displacement of the 4-nitrophenoxide leaving group.
Figure 1: Sₙ2 mechanism of alkylation with this compound.
The electron-withdrawing nitro group on the phenoxy moiety plays a crucial role in activating the molecule for nucleophilic attack by inductively pulling electron density away from the ether oxygen, making the adjacent carbon of the ethyl group more electrophilic.
Experimental Protocol: O-Alkylation of a Phenol
This section provides a detailed, step-by-step methodology for the O-alkylation of 4-methoxyphenol using this compound. This protocol is adapted from established procedures for similar transformations and highlights the practical advantages of using this reagent.[10][11]
Objective: To synthesize ethyl 2-(4-methoxyphenoxy)acetate.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Figure 2: Workflow for the O-alkylation of 4-methoxyphenol.
Step-by-Step Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(4-methoxyphenoxy)acetate.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the phenol due to the enhanced reactivity of the alkylating agent. This avoids the use of stronger, more hazardous bases like sodium hydride.
-
Acetone: A relatively benign and volatile solvent that is easy to remove during workup.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine effectively remove the 4-nitrophenol byproduct and any remaining inorganic salts.
Selectivity: A Key Advantage in Complex Syntheses
The milder reaction conditions afforded by this compound can lead to enhanced chemoselectivity in molecules with multiple nucleophilic sites. For instance, in the presence of both a phenolic hydroxyl group and an aliphatic alcohol, the more acidic phenol can be selectively deprotonated and alkylated under carefully controlled conditions, leaving the less acidic alcohol untouched.[3] This level of control is often difficult to achieve with more aggressive alkylating agents.
Safety and "Green" Chemistry Considerations
From a safety and environmental perspective, this compound offers several advantages over traditional alkylating agents:
-
Solid and Non-volatile: Its solid nature significantly reduces the risk of inhalation exposure compared to volatile liquids like methyl iodide.[6]
-
Reduced Toxicity: While all alkylating agents should be handled with care, the toxicity profile of this compound is generally more favorable than that of highly toxic reagents like dimethyl sulfate.
-
Milder Conditions and Atom Economy: The ability to run reactions under milder conditions contributes to energy savings. While the atom economy is not perfect due to the generation of the 4-nitrophenol byproduct, this byproduct is a solid that can often be easily removed and potentially recycled.
Conclusion: A Superior Choice for Modern Synthesis
This compound emerges as a compelling alternative to traditional alkylating agents, offering a unique combination of reactivity, selectivity, and safety. Its key advantage lies in the excellent leaving group ability of the 4-nitrophenoxide anion, which enables alkylation reactions to proceed under milder conditions with higher efficiency. For researchers and drug development professionals seeking to optimize their synthetic routes, reduce exposure to hazardous materials, and work with sensitive substrates, this compound represents a valuable and often superior tool in the synthetic chemist's arsenal.
References
- 1. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H11NO5 | CID 308938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Guide to Ethyl 2-(4-nitrophenoxy)acetate and Its Isomeric Alternatives
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structures is paramount. Isomeric purity can significantly influence a compound's biological activity, toxicity, and overall efficacy. This guide offers an in-depth spectroscopic comparison of Ethyl 2-(4-nitrophenoxy)acetate and two of its key isomers: Ethyl 2-(2-nitrophenoxy)acetate and Ethyl 4-nitrophenylacetate. While experimental data for the ortho and the rearranged isomer are readily available, a complete set of experimental spectra for the para-substituted target compound, this compound, is not prevalent in the public domain. Therefore, this guide will utilize predictive data for this compound based on established spectroscopic principles and available data for structurally related compounds, offering a robust framework for differentiation.
The Isomers in Focus: Structure and Rationale for Comparison
The three compounds under investigation share the same molecular formula, C₁₀H₁₁NO₅, but differ in the substitution pattern of the nitro group and the connectivity of the acetate moiety to the phenyl ring. These structural nuances are expected to manifest in distinct spectroscopic signatures.
Caption: Chemical structures of the three isomers under comparison.
The choice of these alternatives is deliberate. Ethyl 2-(2-nitrophenoxy)acetate, the ortho isomer, provides a direct comparison of the effect of the nitro group's position on the phenoxyacetate scaffold. Ethyl 4-nitrophenylacetate, on the other hand, presents a different connectivity, with the acetate group attached to the phenyl ring via a methylene bridge, which will drastically alter the electronic environment of the constituent atoms.
Comparative Spectroscopic Analysis
This section provides a detailed, side-by-side comparison of the predicted and experimental spectroscopic data for the three isomers across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2] The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are key parameters for structural assignment.[3]
Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ethyl-CH₃ | ~1.3 | Triplet | 3H |
| Ethyl-CH₂ | ~4.3 | Quartet | 2H | |
| O-CH₂-C=O | ~4.8 | Singlet | 2H | |
| Aromatic H (ortho to -O) | ~7.0 | Doublet | 2H | |
| Aromatic H (ortho to -NO₂) | ~8.2 | Doublet | 2H | |
| Ethyl 2-(2-nitrophenoxy)acetate | Ethyl-CH₃ | 1.25 | Triplet | 3H |
| Ethyl-CH₂ | 4.22 | Quartet | 2H | |
| O-CH₂-C=O | 4.85 | Singlet | 2H | |
| Aromatic H | 7.0-7.8 | Multiplet | 4H | |
| Ethyl 4-nitrophenylacetate | Ethyl-CH₃ | 1.27 | Triplet | 3H |
| Phenyl-CH₂-C=O | 3.73 | Singlet | 2H | |
| Ethyl-CH₂ | 4.18 | Quartet | 2H | |
| Aromatic H (ortho to -CH₂) | 7.47 | Doublet | 2H | |
| Aromatic H (ortho to -NO₂) | 8.18 | Doublet | 2H |
Expertise & Experience: The predicted chemical shifts for this compound are based on the principle of electronegativity and aromatic substitution effects. The electron-withdrawing nitro group at the para position strongly deshields the aromatic protons ortho to it, shifting them significantly downfield (to a higher ppm value) compared to the protons ortho to the electron-donating ether oxygen. The clear separation into two distinct doublets in the aromatic region is a key predicted feature for this isomer. In contrast, the ortho isomer is expected to show a more complex multiplet in the aromatic region due to the closer proximity of the nitro group to the ether linkage, leading to more complex splitting patterns. For Ethyl 4-nitrophenylacetate, the key differentiator is the singlet for the benzylic protons (Phenyl-CH₂-C=O) at around 3.73 ppm, a feature absent in the other two isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[4][5] The chemical shift of each carbon atom is highly sensitive to its electronic environment.[6]
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Ethyl-CH₃ | ~14 |
| Ethyl-CH₂ | ~62 | |
| O-CH₂-C=O | ~66 | |
| Aromatic C (ortho to -O) | ~115 | |
| Aromatic C (ortho to -NO₂) | ~126 | |
| Aromatic C (ipso to -O) | ~163 | |
| Aromatic C (ipso to -NO₂) | ~142 | |
| C=O | ~168 | |
| Ethyl 2-(2-nitrophenoxy)acetate | Ethyl-CH₃ | 14.1 |
| Ethyl-CH₂ | 61.8 | |
| O-CH₂-C=O | 66.2 | |
| Aromatic C | 115.1, 121.8, 125.8, 134.2 | |
| Aromatic C (ipso to -O) | 150.9 | |
| Aromatic C (ipso to -NO₂) | 140.4 | |
| C=O | 168.2 | |
| Ethyl 4-nitrophenylacetate | Ethyl-CH₃ | 14.1 |
| Phenyl-CH₂-C=O | 41.0 | |
| Ethyl-CH₂ | 61.2 | |
| Aromatic C (ortho to -CH₂) | 130.3 | |
| Aromatic C (ortho to -NO₂) | 123.8 | |
| Aromatic C (ipso to -CH₂) | 142.6 | |
| Aromatic C (ipso to -NO₂) | 146.9 | |
| C=O | 170.5 |
Expertise & Experience: The predicted ¹³C NMR spectrum of this compound is characterized by four distinct signals in the aromatic region due to the molecule's symmetry. The carbon attached to the ether oxygen (ipso to -O) is expected to be the most deshielded aromatic carbon, appearing at a high chemical shift. The presence of the benzylic carbon signal at ~41.0 ppm is the most telling feature of Ethyl 4-nitrophenylacetate, clearly distinguishing it from the other two isomers which lack this CH₂ bridge directly attached to the aromatic ring. The ortho isomer, due to its asymmetry, is expected to show six distinct aromatic carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Table 3: Comparison of Key FT-IR Absorption Bands (Predicted and Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | C=O (Ester) | ~1760 |
| NO₂ (Asymmetric stretch) | ~1520 | |
| NO₂ (Symmetric stretch) | ~1350 | |
| C-O-C (Ether) | ~1250 | |
| Ethyl 2-(2-nitrophenoxy)acetate | C=O (Ester) | 1750 |
| NO₂ (Asymmetric stretch) | 1525 | |
| NO₂ (Symmetric stretch) | 1350 | |
| C-O-C (Ether) | 1250 | |
| Ethyl 4-nitrophenylacetate | C=O (Ester) | 1735 |
| NO₂ (Asymmetric stretch) | 1520 | |
| NO₂ (Symmetric stretch) | 1345 |
Expertise & Experience: The ester C=O stretch is a prominent and reliable band for all three isomers. For this compound and its ortho isomer, the C=O stretch is expected at a higher wavenumber (~1760 cm⁻¹) compared to Ethyl 4-nitrophenylacetate (~1735 cm⁻¹). This is because the electronegative phenoxy group attached to the acetate moiety has a stronger inductive effect than the phenylmethyl group, leading to a strengthening of the C=O bond. The characteristic symmetric and asymmetric stretches of the nitro group are expected in all three compounds in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[9][10] Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural clues.[11]
Table 4: Comparison of Key Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (M⁺) | Predicted/Experimental Key Fragment Ions (m/z) |
| This compound | 225 | ~180 ([M-OC₂H₅]⁺), ~152 ([M-COOC₂H₅]⁺), 139 ([C₇H₅NO₃]⁺), 122 ([C₆H₄NO₂]⁺), 92 ([C₆H₄O]⁺) |
| Ethyl 2-(2-nitrophenoxy)acetate | 225 | 180 ([M-OC₂H₅]⁺), 152 ([M-COOC₂H₅]⁺), 139 ([C₇H₅NO₃]⁺), 122 ([C₆H₄NO₂]⁺), 92 ([C₆H₄O]⁺) |
| Ethyl 4-nitrophenylacetate | 209 | 164 ([M-OC₂H₅]⁺), 136 ([M-COOC₂H₅]⁺), 106 ([C₇H₄O]⁺), 90 ([C₆H₄N]⁺) |
Expertise & Experience: The molecular ion peak is a crucial starting point. Note that Ethyl 4-nitrophenylacetate has a different molecular weight (209 g/mol ) compared to the other two isomers (225 g/mol ) due to the different atomic composition of the linker between the phenyl ring and the ester group. The fragmentation patterns are also predicted to be distinct. For the phenoxyacetate isomers, a key fragmentation pathway would involve the cleavage of the ether bond, leading to characteristic ions corresponding to the nitrophenoxy cation. In contrast, Ethyl 4-nitrophenylacetate would likely undergo fragmentation via loss of the ethoxy group or the entire ester functionality, and potentially a rearrangement to form a tropylium-like ion.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
Sample Preparation: [12][13][14][15][16]
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. jascoinc.com [jascoinc.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Characterization of Ethyl 2-(4-nitrophenoxy)acetate by Melting Point Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Establishing a Foundational Quality Attribute for a Key Synthetic Intermediate
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of all reagents and intermediates is a cornerstone of reproducible and reliable science. Ethyl 2-(4-nitrophenoxy)acetate, a valuable synthon, particularly in the synthesis of dual hypoglycemic agents, presents a curious case of characterization ambiguity. A thorough review of scientific databases reveals a conspicuous absence of a consistently reported, experimentally verified melting point. This guide addresses this critical information gap, providing a robust, self-validating protocol for determining the melting point of this compound. By comparing its experimentally determined melting point with those of its structural isomers and related compounds, we underscore the specificity and power of this fundamental technique in establishing identity, purity, and quality control standards.
The Rationale: Why Melting Point is More Than Just a Number
The melting point of a pure crystalline solid is a distinct and unalterable physical property. For synthetic chemists and drug development professionals, it serves two primary functions:
-
Identification: A sharp, well-defined melting point, consistent with literature values, provides strong evidence of a compound's identity.
-
Purity Assessment: The presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[1] A narrow melting range is a reliable indicator of high purity.[1][2]
The challenge with this compound is the lack of a reliable literature value to benchmark against. This guide, therefore, provides the framework not just for measurement, but for establishing a definitive quality attribute for this compound. To place our findings in context, we will compare our experimental results for this compound with the established melting points of structurally similar nitroaromatic esters. This comparative approach highlights how subtle changes in molecular structure—such as the position of the nitro group or the placement of the ether linkage—can lead to significant and measurable differences in physical properties.
Comparative Framework: The Impact of Isomerism on Physical Properties
To illustrate the specificity of melting point analysis, we have selected two positional isomers and a related nitrophenolic ester for comparison. The differences in their molecular architecture, though subtle, are expected to manifest in distinct melting points due to variations in crystal packing efficiency, intermolecular forces, and molecular symmetry.
| Compound | Structure | CAS Number | Reported Melting Point (°C) |
| This compound | 19076-89-2 | To Be Determined (TBD) | |
| Ethyl 2-(4-nitrophenyl)acetate | 5445-26-1 | 61 °C[3][4] | |
| Ethyl 2-(2-nitrophenyl)acetate | 31912-02-4 | 65-67 °C[5] | |
| 4-Nitrophenyl acetate | 830-03-5 | 77-79 °C[6][7] |
Experimental Protocol: A Validated Approach to Melting Point Determination
This protocol is grounded in the authoritative standards for melting point determination of organic chemicals, specifically the capillary tube method outlined in ASTM E324 .[1][2][8][9] The causality behind each step is explained to ensure technical accuracy and reproducibility.
Principle of the Method
A small, uniform sample of the crystalline material is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins (initial melting point) and is complete (final melting point) are recorded to define the melting range.
Apparatus and Materials
-
Melting Point Apparatus: An apparatus with a heated metal block, a temperature controller, a calibrated thermometer or digital sensor, and a viewing lens/camera.
-
Capillary Tubes: Standard melting point capillary tubes, sealed at one end.
-
Sample: this compound, thoroughly dried to remove any residual solvent, which could depress the melting point.
-
Melting Point Standards: Certified reference standards for calibration (e.g., Benzophenone, Caffeine, Vanillin).
-
Spatula and Mortar/Pestle: For sample preparation.
Workflow Diagram: From Calibration to Analysis
The following diagram illustrates the logical flow of a self-validating melting point determination experiment.
Caption: Workflow for Validated Melting Point Determination.
Step-by-Step Methodology
-
Instrument Calibration (Trustworthiness Pillar): This is the most critical step for data integrity.
-
Causality: The instrument's temperature reading must be traceable to a primary standard. Calibration ensures that any measured value is accurate and not an artifact of instrument drift.
-
Procedure: Select at least two certified melting point standards whose melting points bracket the expected range of your sample. Following the instrument's SOP, run each standard. The recorded melting point must fall within the certified range for the standard. If not, the instrument must be recalibrated before proceeding.
-
-
Sample Preparation (Experience Pillar): Improper sample preparation is a common source of error.
-
Causality: A finely powdered, uniformly packed sample ensures efficient and even heat transfer. Air pockets or large crystals can lead to a broad, inaccurate melting range.
-
Procedure: Place a small amount of dry this compound on a watch glass. If not already a fine powder, gently grind it. Tap the open end of a capillary tube into the powder to force a small amount in. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is ideal.
-
-
Measurement Execution:
-
Causality: A slow heating rate (1-2 °C per minute) is crucial for allowing the system to remain in thermal equilibrium. A rapid ramp rate can cause the sample's temperature to lag behind the instrument's thermometer, resulting in an erroneously high and broad melting range.
-
Procedure: a. Place the packed capillary tube into the sample holder of the apparatus. b. Set the starting temperature to approximately 10-15 °C below the anticipated melting point. (A preliminary rapid-ramp run may be necessary to find an approximate value). c. Set the heating ramp rate to 1 °C per minute. d. Initiate the heating program. e. Observe the sample carefully. Record the initial melting point (T-initial) : the temperature at which the first drop of liquid appears. f. Continue heating and record the final melting point (T-final) : the temperature at which the last solid particle melts. g. Repeat the measurement with two additional samples (for a total of n=3) to ensure precision.
-
-
Data Reporting and Interpretation:
-
Procedure: Calculate the mean and standard deviation for the initial and final melting points.
-
Report: The result should be reported as a range: Mean T-initial – Mean T-final .
-
Analysis: Compare the determined melting point with the values for the isomers in the table. The distinct value serves as a key identifier. The narrowness of the range (ideally < 2 °C) serves as an indicator of purity.
-
Conclusion and Outlook
The melting point is a foundational data point in the characterization of any crystalline solid. For this compound, where literature data is sparse, a rigorously executed, well-calibrated melting point determination is not merely a routine measurement; it is the establishment of a critical quality attribute. The protocol detailed herein, grounded in ASTM standards, provides a self-validating framework for researchers to generate reliable and defensible data. By comparing the result to structurally related isomers, the specificity of the measurement is powerfully demonstrated, enabling unambiguous identification and a confident assessment of purity for this important synthetic intermediate.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Ethyl (4-nitrophenyl)acetate | 5445-26-1 | FE22926 [biosynth.com]
- 4. Ethyl (4-nitrophenyl)acetate, 50 g, CAS No. 5445-26-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. Ethyl 2-(2-nitrophenyl)acetate | 31912-02-4 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4-Nitrophenyl acetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. standards-global.com [standards-global.com]
A Comparative Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate: Yields, Methodologies, and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(4-nitrophenoxy)acetate, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several synthetic routes. This guide provides an in-depth comparison of the most common and effective methods for its synthesis, supported by experimental data and mechanistic understanding. We will delve into the classical Williamson ether synthesis, the enhanced phase-transfer catalysis approach, and the modern microwave-assisted methodology, offering a comprehensive overview to inform your synthetic strategy.
Classical Williamson Ether Synthesis: The Foundational Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of this compound, this SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an ethyl haloacetate. The phenoxide is typically generated in situ by treating 4-nitrophenol with a suitable base.[2]
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nitro group on the phenyl ring increases the acidity of the phenolic proton, facilitating its abstraction by a mild base like potassium carbonate. The resulting 4-nitrophenoxide is a potent nucleophile that readily attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired ether.
Caption: General mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol:
A representative procedure for the Williamson ether synthesis of a substituted nitroaromatic ether is as follows:[3]
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (1.67 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid salts.
-
Wash the solid residue with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method is robust and generally provides high yields, often in the range of ~95% , for activated phenols like 4-nitrophenol.[3]
Phase-Transfer Catalysis (PTC): Enhancing Reaction Efficiency
Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants in immiscible phases.[4][5] For the synthesis of this compound, a solid-liquid PTC approach is particularly effective. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the 4-nitrophenoxide anion from the solid phase (as its potassium salt) into the organic phase where it can react with the ethyl haloacetate.[6][7]
Mechanistic Advantage
The key to PTC is the formation of a lipophilic ion pair between the phase-transfer catalyst cation (Q⁺) and the phenoxide anion (ArO⁻). This ion pair is soluble in the organic solvent, effectively overcoming the phase barrier and dramatically increasing the concentration of the nucleophile in the organic phase, thus accelerating the SN2 reaction.
Caption: Mechanism of solid-liquid phase-transfer catalysis.
Sonication-Assisted PTC: The Power of Ultrasound
The application of ultrasonic irradiation (sonocatalysis) can further enhance the efficiency of the PTC reaction.[6][8] Ultrasound waves create acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized high temperatures and pressures, leading to micro-turbulence at the solid-liquid interface. This enhances the mass transfer of the phenoxide salt into the organic phase and increases the reaction rate.
Experimental Protocol: Sonication-Assisted PTC
The following protocol is based on a study investigating the kinetics of this reaction:[6]
-
In a batch reactor equipped with a reflux condenser and placed in an ultrasonic bath (e.g., 28 kHz, 300 W), add chlorobenzene (30 mL), anhydrous potassium carbonate (3 g in 0.5 mL water), and an internal standard like biphenyl (0.2 g).
-
Add 4-nitrophenol (3 g), ethyl 2-bromoacetate (0.6 g), and the phase-transfer catalyst, tetra-n-hexylammonium bromide (THAB) (0.2 g).
-
Stir the reaction mixture at a constant rate (e.g., 800 rpm) and maintain the temperature at 50°C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, stop the stirring and allow the phases to separate.
-
The product is isolated from the organic layer.
Studies have shown that the use of PTC, especially when combined with sonication, leads to higher reaction rates and selectivity.[6] The yield can be maximized by optimizing parameters such as stirring rate, temperature, and catalyst loading.[8]
Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and improve yields.[9][10] The principle lies in the efficient heating of the reaction mixture through dielectric heating, where polar molecules or ions absorb microwave energy directly.[11]
Rationale for Enhanced Performance
In the synthesis of this compound, the polar reactants and intermediates efficiently absorb microwave irradiation, leading to rapid and uniform heating of the reaction mixture. This avoids the temperature gradients associated with conventional heating and can lead to cleaner reactions with fewer side products.[10]
Caption: General workflow for microwave-assisted synthesis.
Representative Experimental Protocol:
While a specific protocol for the target molecule was not found, a general procedure for a microwave-assisted Williamson ether synthesis can be adapted:
-
In a microwave-safe reaction vessel, combine 4-nitrophenol, ethyl bromoacetate, and potassium carbonate in a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power (e.g., 100°C, 200 W) for a short duration (e.g., 10-15 minutes).
-
After cooling, work up the reaction mixture as described in the classical method (filtration, extraction, and purification).
The primary advantages of this method are the significant reduction in reaction time and often an improvement in yield and product purity.[9]
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and phenols.[12][13] While traditionally requiring harsh conditions (high temperatures and polar aprotic solvents), modern advancements have led to milder reaction conditions.[14] This method could be considered when the Williamson ether synthesis is not feasible, for instance, with less reactive aryl halides.
General Mechanism
The reaction typically involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.
Comparative Summary of Synthesis Methods
| Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Williamson Ether Synthesis | ~95%[3] | 4-8 hours[15] | Robust, well-established, high yield for activated phenols. | Relatively long reaction times, requires anhydrous conditions. |
| Phase-Transfer Catalysis (PTC) | High (qualitative)[6] | Variable, faster than classical | Overcomes phase limitations, milder conditions, enhanced by sonication. | Requires a catalyst, optimization of parameters may be needed. |
| Microwave-Assisted Synthesis (MAOS) | High (qualitative)[9][10] | 10-20 minutes | Extremely rapid, often higher yields and purity, energy efficient. | Requires specialized equipment, potential for pressure buildup. |
| Ullmann Condensation | Variable | Hours to days | Alternative for less reactive substrates. | Requires a copper catalyst, traditionally harsh conditions.[12] |
Conclusion
For the synthesis of this compound, the Classical Williamson Ether Synthesis provides a reliable and high-yielding method, making it a suitable choice for many laboratory settings.[3] However, for process optimization, particularly on a larger scale or when time is a critical factor, Phase-Transfer Catalysis and Microwave-Assisted Synthesis offer significant advantages. PTC can enhance reaction rates under milder conditions, and the addition of sonication can further boost efficiency.[6][8] MAOS stands out for its dramatic reduction in reaction time and its alignment with the principles of green chemistry, making it an attractive modern alternative.[9][10] The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and time constraints.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. ijche.com [ijche.com]
- 7. iajpr.com [iajpr.com]
- 8. Phase-transfer catalysis for synthesis of this compound under sonication- kinetic aspects [ijche.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ijrpas.com [ijrpas.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-nitrophenoxy)acetate is a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a nitro-substituted aromatic ring linked to an ethyl acetate moiety via an ether bond, makes it a versatile intermediate. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of derivatives, including potential dual glucokinase and PPARγ activators for hypoglycemic agents.[1] Given its importance, the efficiency and practicality of its synthetic route are of paramount importance.
This guide provides an in-depth comparison of two synthetic routes for this compound: the traditional Williamson ether synthesis and a proposed modern alternative, the Buchwald-Hartwig C-O coupling reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and substrate scope.
Traditional Approach: The Williamson Ether Synthesis
The Williamson ether synthesis, developed in the 19th century, remains a cornerstone of ether formation in organic chemistry.[2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][4] In the context of this compound synthesis, this involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as the nucleophile to attack ethyl bromoacetate.[1]
Reaction Mechanism & Rationale
The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton of 4-nitrophenol, facilitating its deprotonation by a relatively weak base like potassium carbonate.[5] The resulting 4-nitrophenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate, leading to the formation of the desired ether and potassium bromide as a byproduct. The choice of a polar aprotic solvent like acetone or DMF helps to solvate the cation and increase the nucleophilicity of the phenoxide.[6]
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.11 mL, 10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain this compound as a pale-yellow solid.[1]
A Modern Alternative: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[7] An important extension of this methodology is the synthesis of aryl ethers, providing a powerful alternative to the classical Ullmann condensation and, in some cases, the Williamson ether synthesis.[8][9] This approach involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.
Reaction Mechanism & Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol and subsequent deprotonation to form a palladium alkoxide intermediate. Reductive elimination from this intermediate furnishes the desired aryl ether and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[10]
For the synthesis of this compound, this would entail the coupling of a 4-halonitrobenzene (e.g., 4-bromonitrobenzene) with ethyl glycolate. The electron-deficient nature of the 4-halonitrobenzene makes it an excellent substrate for oxidative addition to the palladium catalyst.
Diagram: Buchwald-Hartwig C-O Coupling Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Proposed Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (14 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 4-bromonitrobenzene (10 mmol) and ethyl glycolate (12 mmol) dissolved in an anhydrous, deoxygenated solvent such as toluene (20 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance Comparison
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Reagents | 4-Nitrophenol, Ethyl Bromoacetate, K₂CO₃ | 4-Halonitrobenzene, Ethyl Glycolate, Pd Catalyst, Ligand, Base |
| Catalyst | None (or phase-transfer catalyst) | Palladium complex (e.g., Pd₂(dba)₃) |
| Ligand | Not required | Bulky phosphine ligand (e.g., XPhos) |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Anhydrous, non-polar (e.g., Toluene) |
| Temperature | Reflux (typically 50-100 °C)[2] | 80-110 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Yield | Generally good to excellent | Potentially high, but optimization may be required |
| Substrate Scope | Limited by the availability of the corresponding alkoxide and alkyl halide. Prone to elimination with secondary and tertiary halides.[4] | Broader scope for aryl halides; tolerant of various functional groups. |
| Cost | Generally lower cost reagents and no expensive catalyst. | Higher cost due to palladium catalyst and specialized ligands. |
| Environmental Impact | Use of halogenated reagents. | Use of heavy metal catalyst, requiring careful disposal and removal from the final product. |
Conclusion
Both the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling represent viable routes for the preparation of this compound. The Williamson ether synthesis is a classic, cost-effective, and straightforward method that is well-suited for large-scale production, provided the starting materials are readily available and the potential for side reactions is minimal.
The Buchwald-Hartwig C-O coupling, while more expensive and requiring more specialized conditions, offers greater flexibility in terms of substrate scope and functional group tolerance. This modern approach may be particularly advantageous in a research and development setting where the synthesis of a diverse library of analogues is desired, or when the required starting materials for the Williamson synthesis are not easily accessible. The choice between these two methods will ultimately depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, and the desired level of synthetic versatility.
References
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(4-nitrophenoxy)acetate
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of Ethyl 2-(4-nitrophenoxy)acetate, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an organic compound whose toxicological properties have not been exhaustively studied.[1] Therefore, it must be handled with the assumption that it is hazardous. The primary risks are associated with its chemical structure: the nitrophenyl group and the acetate ester linkage. Similar compounds, such as 4-Nitrophenyl acetate, are classified as hazardous, potentially acting as oxidizers and causing serious eye damage.[2][3]
The fundamental principle of its disposal is to prevent its release into the environment, where it could have unknown ecotoxicological effects, and to ensure the safety of all personnel who may come into contact with the waste stream. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[4][5] Thermal decomposition can produce hazardous gases, including toxic nitrogen oxides (NOx) and carbon monoxide (CO).[2]
For these reasons, this compound must be treated as hazardous chemical waste and managed through a licensed professional waste disposal service.[4][6]
| Property / Hazard | Specification & Rationale | Source(s) |
| Physical State | Solid (at standard conditions) | [7] |
| Primary Hazards | Potential for serious eye damage, skin irritation. Toxicological properties not fully known. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, amines. Mixing can cause dangerous reactions. | [8] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [2] |
| Disposal Classification | Hazardous Waste. Must not be disposed of in standard trash or down the drain. | [4][5][9] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, the first step is always personal protection. This creates a necessary barrier between you and the potential hazard, minimizing the risk of exposure.
-
Eye Protection : Wear safety goggles that provide a complete seal around the eyes or safety glasses with side-shields.[6] Given the risk of serious eye damage, this is non-negotiable. A face shield should be used over primary eye protection if there is a significant risk of splashing.[10]
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals, including bases, oils, and many solvents.[10] Always inspect gloves for tears or punctures before use.
-
Protective Clothing : A standard, fully-buttoned laboratory coat is required to protect against skin contact.[6]
-
Engineering Controls : All handling of this compound waste, both solid and liquid, must be conducted within a certified chemical fume hood.[6] This is the most effective way to prevent the inhalation of fine dust particles or any potential vapors.
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.
Part A: Waste Segregation and Collection
The core principle here is to prevent unintended chemical reactions by keeping waste streams separate.[9]
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof container for this compound waste.[9][11] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[9]
Step 2: Collect the Waste
-
Solid Waste : Carefully transfer unused reagent, reaction byproducts, and contaminated consumables (e.g., weighing papers, gloves, paper towels) into the designated container.[6] Perform this action in a fume hood to contain any dust. Avoid vigorous scooping that could generate airborne dust, which poses an inhalation and explosion risk.[12]
-
Liquid Waste : If the compound is in solution, collect the liquid waste in a container designed for liquids.[9] Ensure the container material is compatible with the solvent used. For instance, do not use metal containers for corrosive solutions or glass for hydrofluoric acid waste.[5][13]
Step 3: Maintain Chemical Compatibility
-
CRITICAL : Do not mix this compound waste with incompatible materials. This includes strong oxidizing agents, strong acids, or amines.[8] Such mixing can lead to vigorous, exothermic, and potentially dangerous reactions.
Part B: Container Management and Labeling
Proper containment and communication are vital for the safety of everyone who handles the waste.
Step 4: Ensure Proper Containment
-
The waste container must be in good condition, free of external chemical residue, and equipped with a tightly sealing cap.[9][11] Keep the container closed at all times except when actively adding waste.[9] This prevents spills and the release of vapors.[9]
-
Do not fill containers beyond 90% of their capacity to allow for expansion and prevent splashing during transport.[11]
Step 5: Label the Container Correctly
-
Affix a hazardous waste label to the container immediately. The label must include, at a minimum:
Step 6: Store the Waste Safely
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.[5]
-
Ensure it is segregated from incompatible chemicals.[5]
Part C: Arranging for Final Disposal
Step 7: Coordinate with EHS
-
Once the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department or equivalent safety office. They will provide instructions for pickup or direct you to your licensed hazardous waste disposal contractor.[9] Never attempt to dispose of the chemical yourself.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources : Remove all sources of ignition.[14]
-
Manage the Spill (If Safe) : If the spill is small and you are trained to handle it:
-
Solid Spill : Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust. Place it into your designated hazardous waste container.[2][12]
-
Liquid Spill : Cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6] Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[6]
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. hsa.ie [hsa.ie]
- 11. ethz.ch [ethz.ch]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. coleparmer.com [coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of Ethyl 2-(4-nitrophenoxy)acetate
As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-nitrophenoxy)acetate, a compound whose toxicological properties are not yet fully characterized[1]. Adherence to these protocols is critical not only for personal safety but also for ensuring the integrity of your research.
Hazard Assessment and Risk Mitigation
This compound and related nitrophenoxy compounds present several potential hazards that necessitate stringent safety measures. While comprehensive toxicological data for this specific molecule is limited, information from structurally similar compounds indicates a risk of serious eye irritation, skin irritation, and potential harm if swallowed or inhaled[2]. Therefore, a cautious approach, treating the compound as hazardous, is mandatory.
Key Hazard Considerations:
-
Eye Contact: May cause serious eye damage, potentially leading to severe irritation or blindness[3].
-
Skin Contact: Can cause skin irritation[2]. Prolonged or repeated exposure may lead to more severe effects.
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation[2].
-
Ingestion: Harmful if swallowed[2].
Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | To protect against splashes and airborne particles that could cause serious eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which may cause respiratory irritation.[2] |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[5].
-
Keep it segregated from incompatible materials, such as strong oxidizing agents[3].
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols[2].
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
After handling, thoroughly wash hands and any exposed skin with soap and water[1].
In the event of a spill, immediate and appropriate action is crucial. The following workflow provides a step-by-step guide for managing a spill of this compound.
Caption: Workflow for the safe management of a chemical spill.
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[6]. Do not dispose of this chemical down the drain or in regular trash[6].
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][7] |
Your commitment to these safety protocols is a testament to your dedication to scientific excellence and a culture of safety. By internalizing and consistently applying these guidelines, you protect yourself, your colleagues, and the integrity of your invaluable research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
